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1-Bromodecane-9,9,10,10,10-d5 Documentation Hub

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  • Product: 1-Bromodecane-9,9,10,10,10-d5
  • CAS: 1219802-02-4

Core Science & Biosynthesis

Foundational

1-Bromodecane-9,9,10,10,10-d5 chemical properties

Chemical Properties, Metabolic Applications, and Analytical Protocols Executive Summary 1-Bromodecane-9,9,10,10,10-d5 (hereafter referred to as 1-BD-d5 ) is a selectively deuterated alkyl halide designed as a high-precis...

Author: BenchChem Technical Support Team. Date: March 2026

Chemical Properties, Metabolic Applications, and Analytical Protocols

Executive Summary

1-Bromodecane-9,9,10,10,10-d5 (hereafter referred to as 1-BD-d5 ) is a selectively deuterated alkyl halide designed as a high-precision probe for metabolic stability studies and quantitative mass spectrometry. By substituting the five terminal hydrogen atoms of the decyl chain with deuterium, this isotopologue exploits the Primary Kinetic Isotope Effect (KIE) to modulate or measure


-oxidation pathways mediated by Cytochrome P450 enzymes.

This guide provides a comprehensive technical analysis of 1-BD-d5, moving beyond basic physical data to explore its utility in Drug Metabolism and Pharmacokinetics (DMPK) and lipidomics.

Part 1: Physicochemical Profile[1][2]

While the bulk physical properties of 1-BD-d5 closely mirror its non-deuterated counterpart (native 1-bromodecane), the mass shift and bond dissociation energy differences are critical for its applications.

Comparative Data Table
PropertyNative 1-Bromodecane1-Bromodecane-9,9,10,10,10-d5Significance
Formula


Mass shift (+5 Da) allows MS resolution.
Molecular Weight 221.18 g/mol ~226.21 g/mol Essential for calculating molar concentrations.
Boiling Point ~238°C (at 760 mmHg)~237–238°CIsotope effect on BP is negligible for bulk handling.
Density 1.07 g/mL~1.09 g/mLSlight increase due to heavier D atoms.
C–H/C–D Bond Energy ~98 kcal/mol~100 kcal/molCritical: C–D bond is stronger, resisting enzymatic cleavage.
Lipophilicity (LogP) ~5.8~5.75Deuteration slightly lowers lipophilicity (

per D).
Structural Visualization

The molecule features a specific labeling pattern at the terminal ethyl group. This positioning is strategic, as it targets the primary site of


-oxidation.

MoleculeStructure Figure 1: Structural connectivity of 1-Bromodecane-9,9,10,10,10-d5 highlighting the deuterated tail. Br Br C1 C1 Br->C1 Chain -(CH2)7- C1->Chain C9 C9 (D2) Chain->C9 C10 C10 (D3) C9->C10 Terminal Bond

[3]

Part 2: The Deuterium Advantage (Mechanistic Insight)

The core value of 1-BD-d5 lies in the Deuterium Kinetic Isotope Effect (DKIE) . In metabolic pathways, Cytochrome P450 (CYP450) enzymes, particularly the CYP4 family, target the terminal carbon of alkyl chains (


-oxidation) to increase water solubility for excretion.
Mechanism of Action: Blocking -Oxidation

The rate-limiting step in


-oxidation is the abstraction of a hydrogen atom from the terminal carbon (C10) by the high-valent Iron-Oxo species of the CYP450 active site.
  • Native Substrate: C–H bond cleavage is rapid.

  • Deuterated Substrate (1-BD-d5): The C–D bond has a lower zero-point vibrational energy, requiring higher activation energy to cleave.

  • Result: The reaction rate (

    
    ) is significantly slower than the native rate (
    
    
    
    ), typically yielding a KIE (
    
    
    ) of 2–5.
Pathway Diagram: Metabolic Fate

MetabolicPathway Figure 2: Differential metabolic processing of native vs. deuterated 1-bromodecane. Substrate 1-Bromodecane (Native or d5) CYP CYP450 Enzyme (Active Site Fe=O) Substrate->CYP NativeInter [C10-H] Abstraction CYP->NativeInter Native (Rapid) DeutInter [C10-D] Abstraction (High Activation Energy) CYP->DeutInter d5-Analog (Slow/Blocked) Alcohol 10-Hydroxy-1-bromodecane (Primary Metabolite) NativeInter->Alcohol Acid 10-Bromo-decanoic Acid (Excretion) Alcohol->Acid MetSwitch Metabolic Switching (Shunt to other pathways) DeutInter->MetSwitch Primary KIE

Part 3: Applications & Experimental Protocols

Application A: Metabolic Stability Assay (DMPK)

Objective: Determine the intrinsic clearance (


) difference between native and d5-labeled compounds to validate metabolic soft spots.

Protocol:

  • Preparation: Prepare 10 mM stock solutions of 1-Bromodecane and 1-BD-d5 in DMSO.

  • Incubation System: Use pooled liver microsomes (human or rat) at 0.5 mg/mL protein concentration in phosphate buffer (pH 7.4).

  • Reaction:

    • Pre-incubate microsomes with substrate (1 µM final conc) for 5 min at 37°C.

    • Initiate reaction by adding NADPH-regenerating system.

  • Sampling: Aliquot 50 µL at

    
     min.
    
  • Quenching: Add 150 µL ice-cold Acetonitrile (containing an internal standard distinct from the analyte).

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. The slope is

    
    . Calculate 
    
    
    
    .
Application B: Internal Standard for Lipidomics

Objective: Use 1-BD-d5 as a surrogate standard for quantifying medium-to-long chain alkyl halides or fatty acid derivatives.

Why it works:

  • Co-Elution: 1-BD-d5 retains the same chromatographic properties (Retention Time) as the native compound on Reverse Phase (C18) columns.

  • Mass Discrimination: The +5 Da shift places the signal outside the natural isotopic envelope of the native compound (M+1, M+2), eliminating cross-talk.

Workflow Diagram: Quantitative Analysis

AnalysisWorkflow Figure 3: Self-validating quantitative workflow using 1-BD-d5 as an Internal Standard. Sample Biological Sample (Plasma/Tissue) Spike Spike with 1-BD-d5 (Known Conc) Sample->Spike Extract LLE Extraction (Chloroform/MeOH) Spike->Extract LCMS LC-MS/MS Analysis (MRM Mode) Extract->LCMS Data Ratio Calculation (Area_Native / Area_d5) LCMS->Data

Part 4: Synthesis Verification & QC

Trustworthiness in research requires validating the reagent before use. Do not assume commercial purity.

  • Isotopic Enrichment Analysis (Proton NMR):

    • Run

      
      -NMR in 
      
      
      
      .
    • Native: Triplet at

      
       ppm (terminal 
      
      
      
      ).
    • d5-Analog: The triplet at 0.88 ppm must be absent (silent in proton NMR). The signal for the C8 methylene protons will change multiplicity due to coupling with C9 deuteriums (or lack thereof).

  • Chemical Purity (GC-MS):

    • Verify >98% chemical purity.

    • Check for "M-1" or "M-2" peaks which indicate incomplete deuteration (

      
       or 
      
      
      
      impurities), which complicate KIE calculations.

Part 5: Safety & Handling

  • Hazards: Like native 1-bromodecane, the d5 analog is an irritant (Skin/Eye) and toxic to aquatic life.

  • Storage: Store at 2–8°C, protected from light. Alkyl bromides can slowly hydrolyze or degrade to release HBr (or DBr) and alkenes upon prolonged light exposure.

  • Disposal: Halogenated organic waste streams.

References

  • Guengerich, F. P. (2013). "Kinetic Deuterium Isotope Effects in Cytochrome P450 Oxidation Reactions."[1] Journal of Labelled Compounds and Radiopharmaceuticals.

  • PubChem. "1-Bromodecane Compound Summary."[2] National Library of Medicine.

  • BenchChem. "Revolutionizing Lipidomics: High-Throughput Analysis Enabled by Deuterated Internal Standards."

  • Resolve Mass. "1-Bromodecane-d19 Properties and Applications." (Used for comparative properties of deuterated alkyl bromides).

Sources

Exploratory

Technical Guide: Synthesis of 1-Bromodecane-9,9,10,10,10-d5

The following technical guide details the synthesis of 1-Bromodecane-9,9,10,10,10-d5 , designed for researchers requiring high isotopic fidelity and positional accuracy. Strategic Analysis & Route Selection The synthesis...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the synthesis of 1-Bromodecane-9,9,10,10,10-d5 , designed for researchers requiring high isotopic fidelity and positional accuracy.

Strategic Analysis & Route Selection

The synthesis of 1-Bromodecane-9,9,10,10,10-d5 requires the precise installation of a pentadeuteroethyl group (


) at the terminus of an eight-carbon chain. While statistical H/D exchange methods (e.g., heterogeneous catalysis with 

) are economical for per-deuteration, they fail to provide the regioselectivity required for this specific isotopologue.

Therefore, a convergent fragment coupling approach is selected as the optimal route. This strategy utilizes a Copper-Catalyzed Cross-Coupling (Kochi-Schlosser type) between a stable


 electrophile and a commercially available 

deuterated nucleophile.
Core Advantages of Selected Route:
  • Isotopic Fidelity: The

    
    -ethyl moiety is introduced intact from Bromoethane-d5 , eliminating the risk of H/D scrambling associated with hydrogenation routes.
    
  • Modularity: The use of a protected alcohol allows for versatile downstream functionalization (e.g., conversion to bromide, iodide, or tosylate) without affecting the isotopic label.

  • Scalability: The reaction conditions utilize standard laboratory reagents (

    
    , THF) and avoid high-pressure equipment.
    

Retrosynthetic Logic

The retrosynthetic analysis disconnects the target molecule at the C8-C9 bond. The target 1-Bromodecane-d5 (1) is derived from the alcohol precursor Decan-1-ol-d5 (2) . This alcohol is assembled by coupling a protected 8-Bromo-1-octanol (3) with Ethyl-d5-magnesium bromide (4) .

Retrosynthesis Target Target: 1-Bromodecane-9,9,10,10,10-d5 (Br-(CH2)8-CD2CD3) Alcohol Intermediate: Decan-1-ol-d5 (HO-(CH2)8-CD2CD3) Target->Alcohol Bromination (Appel Reaction) Protected Scaffold: 2-((8-bromooctyl)oxy)THP (THP-O-(CH2)8-Br) Alcohol->Protected Deprotection (H+) Grignard Reagent: Ethyl-d5-magnesium bromide (CD3CD2-MgBr) Protected->Grignard Cu-Cat Coupling (Li2CuCl4)

Figure 1: Retrosynthetic disconnection showing the convergent assembly of the C10 chain from C8 and C2 fragments.

Experimental Protocols

Phase 1: Scaffold Preparation (Protection)

Objective: Protect the hydroxyl group of 8-bromo-1-octanol to prevent interference during the Grignard coupling.

Reagents:

  • 8-Bromo-1-octanol (1.0 eq)

  • 3,4-Dihydro-2H-pyran (DHP) (1.2 eq)

  • Pyridinium p-toluenesulfonate (PPTS) (0.05 eq)

  • Dichloromethane (DCM) (anhydrous)

Protocol:

  • Dissolve 8-Bromo-1-octanol (e.g., 10.0 g, 47.8 mmol) in anhydrous DCM (100 mL) under

    
     atmosphere.
    
  • Add PPTS (0.60 g, 2.4 mmol) followed by the dropwise addition of DHP (4.8 g, 57.4 mmol).

  • Stir at room temperature (RT) for 4 hours. Monitor by TLC (Hexane/EtOAc 9:1) for the disappearance of the starting alcohol (

    
    ).
    
  • Workup: Wash with saturated

    
     (50 mL) and brine (50 mL). Dry organic phase over 
    
    
    
    .[1]
  • Purification: Concentrate in vacuo. The crude oil is typically sufficiently pure (>95%) for the next step. If necessary, purify via flash chromatography (

    
    , Hexane/EtOAc 95:5).
    
    • Yield Target: >90%[2][3][4][5][6][7][8]

    • Product:2-((8-bromooctyl)oxy)tetrahydro-2H-pyran .

Phase 2: Isotope Installation (The Critical Step)

Objective: Cross-coupling of the C8-bromide with the C2-deuterated Grignard reagent using Kochi’s catalyst (


).

Reagents:

  • Bromoethane-d5 (1.5 eq) [CAS: 3675-63-6]

  • Magnesium turnings (1.6 eq)

  • Protected Bromide (from Phase 1) (1.0 eq)

  • 
     (0.1 M in THF) (0.05 eq)
    
  • THF (anhydrous)

Protocol:

  • Grignard Preparation:

    • In a flame-dried 3-neck flask, activate Mg turnings (1.8 g, 76 mmol) with iodine crystals under

      
      .
      
    • Add anhydrous THF (20 mL). Add a small portion of Bromoethane-d5 (approx. 0.5 mL) to initiate. Once reflux starts, add the remaining Bromoethane-d5 (total 8.5 g, 71 mmol) in THF (30 mL) dropwise to maintain gentle reflux.

    • Stir for 1 hour after addition to ensure complete formation of Ethyl-d5-magnesium bromide .

  • Coupling Reaction:

    • Cool the Grignard solution to -10°C.

    • Add the Protected Bromide (14.0 g, 47.8 mmol) dissolved in THF (50 mL).

    • Add the

      
       catalyst solution  (24 mL, 2.4 mmol) slowly via syringe. The solution will turn a dark color.
      
    • Allow the mixture to warm slowly to RT and stir for 12–16 hours.

  • Workup:

    • Quench carefully with saturated

      
       solution (100 mL) at 0°C.
      
    • Extract with diethyl ether (

      
       mL).
      
    • Wash combined organics with brine, dry over

      
      , and concentrate.
      
  • Deprotection (One-pot):

    • Dissolve the crude coupled intermediate in Methanol (100 mL).

    • Add p-Toluenesulfonic acid (pTsOH) (0.5 eq) and stir at RT for 4 hours.

    • Concentrate methanol, dilute with ether, wash with

      
      , and dry.
      
  • Purification:

    • Purify via column chromatography (

      
      , Hexane/EtOAc 9:1).
      
    • Product:Decan-1-ol-9,9,10,10,10-d5 .

    • Yield Target: 75–85% (over 2 steps).[9]

Phase 3: Bromination (Appel Reaction)

Objective: Convert the alcohol to the final alkyl bromide under mild conditions to preserve isotopic integrity.

Reagents:

  • Decan-1-ol-d5 (1.0 eq)

  • Carbon Tetrabromide (

    
    ) (1.2 eq)
    
  • Triphenylphosphine (

    
    ) (1.2 eq)
    
  • DCM (anhydrous)

Protocol:

  • Dissolve Decan-1-ol-d5 (5.0 g, 30.6 mmol) and

    
      (12.2 g, 36.7 mmol) in anhydrous DCM (100 mL) at 0°C.
    
  • Add

    
      (9.6 g, 36.7 mmol) portion-wise over 20 minutes. Ensure the temperature remains <5°C.
    
  • Stir at 0°C for 1 hour, then warm to RT for 2 hours.

  • Workup: Add Hexane (100 mL) to precipitate triphenylphosphine oxide (

    
    ). Filter through a pad of silica gel.
    
  • Purification: Concentrate the filtrate and purify via distillation (vacuum) or flash chromatography (100% Hexane).

    • Final Product:1-Bromodecane-9,9,10,10,10-d5 .

Quantitative Data & Validation

Expected Analytical Data

The following table summarizes the key NMR signatures used to validate the structure and isotopic incorporation.

PositionNucleiShift (

ppm,

)
MultiplicityIntegral (Expected)Notes
C1

3.40Triplet2H

C2

1.85Quintet2H

-protons
C3-C8

1.25 - 1.45Multiplet12HChain backbone
C9

Silent -0H Replaced by

C10

Silent -0H Replaced by

C9

~22.0Multiplet-Coupled to D (

)
C10

~13.8Multiplet-Coupled to D (

)

Mass Spectrometry (GC-MS):

  • Molecular Ion (

    
    ):  225/227 amu (Standard Br pattern).
    
  • Shift: +5 amu shift compared to non-deuterated standard (220/222 amu).

Workflow Visualization

The following diagram illustrates the complete process flow, highlighting the critical control points for moisture exclusion and temperature management.

Workflow cluster_safety Critical Safety Controls Start Start: 8-Bromo-1-octanol Step1 Step 1: THP Protection (DHP, PPTS, DCM) Start->Step1 Step3 Step 3: Cross-Coupling (Li2CuCl4, THF, -10°C) Step1->Step3 Protected Electrophile Step2 Step 2: Grignard Formation (Et-d5-Br + Mg) Step2->Step3 Nucleophile Step4 Step 4: Deprotection (MeOH, pTsOH) Step3->Step4 Intermediate Step5 Step 5: Bromination (CBr4, PPh3) Step4->Step5 Alcohol-d5 Final Final: 1-Bromodecane-d5 Step5->Final

Figure 2: Process workflow emphasizing the convergence of the Grignard reagent and the protected scaffold.

References

  • Cahiez, G., et al. (1976). "Cobalt and Copper-Catalyzed Alkylation of Grignard Reagents with Alkyl Halides." Journal of Organometallic Chemistry. Link

  • Tamura, M. & Kochi, J. (1971). "Coupling of Grignard Reagents with Organic Halides." Synthesis. Link

  • Appel, R. (1975). "Tertiary Phosphine/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P–N Linkage." Angewandte Chemie International Edition. Link

  • Cambridge Isotope Laboratories . "1-Bromodecane (D21, 98%) Product Specifications." Isotope.com. Link

  • BenchChem . "Preparation of 1-bromodecane Technical Notes." BenchChem Protocols. Link

Sources

Foundational

1-Bromodecane-9,9,10,10,10-d5: Physicochemical Profile &amp; Technical Guide

This technical guide details the physicochemical profile, synthesis, and application of 1-Bromodecane-9,9,10,10,10-d5 , a regioselectively deuterated alkyl halide critical for metabolic stability studies and mass spectro...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the physicochemical profile, synthesis, and application of 1-Bromodecane-9,9,10,10,10-d5 , a regioselectively deuterated alkyl halide critical for metabolic stability studies and mass spectrometry quantification.

Introduction & Structural Significance

1-Bromodecane-9,9,10,10,10-d5 (CAS: 1219802-02-4) is a stable isotope-labeled isotopologue of 1-bromodecane. Unlike per-deuterated analogs, this compound features a specific "omega-d5" labeling pattern, where deuterium atoms replace protium exclusively at the terminal ethyl group (positions C9 and C10).

This regioselectivity is not arbitrary; it is engineered to block omega-oxidation , a primary metabolic clearance pathway for fatty chains mediated by Cytochrome P450 enzymes. By substituting C-H bonds with stronger C-D bonds at the site of enzymatic attack, researchers can significantly alter the pharmacokinetic profile (Kinetic Isotope Effect) without changing the molecule's steric or electronic binding properties.

Chemical Structure[1][2][3]
  • SMILES: [2H]C([2H])([2H])C([2H])([2H])CCCCCCCCBr

  • IUPAC Name: 1-Bromo(9,9,10,10,10-d5)decane

  • Isotopic Enrichment: Typically ≥98 atom % D[1]

Physicochemical Characteristics

The following data compares the d5-isotopologue with the unlabeled standard. While boiling and melting points remain largely unchanged, density and molecular weight exhibit measurable shifts crucial for analytical calibration.

Table 1: Comparative Physical Properties
PropertyUnlabeled (1-Bromodecane)Deuterated (d5-Isotopologue)Note
Formula C₁₀H₂₁BrC₁₀H₁₆D₅Br 5 H replaced by 5 D
Molecular Weight 221.18 g/mol 226.21 g/mol +5.03 Da Mass Shift
Appearance Colorless to pale yellow liquidColorless liquidIdentical organoleptics
Density (25°C) 1.066 g/mL~1.090 g/mL Calculated (Mass increase / Vol)
Boiling Point 238–241 °C238–240 °C Negligible isotope effect on BP
Refractive Index 1.4551.454 Slight decrease (lower polarizability of C-D)
Solubility Immiscible in H₂O; Soluble in DCM, Et₂OImmiscible in H₂O; Soluble in DCM, Et₂OLipophilicity (LogP) is virtually identical
Flash Point 94 °C94 °C Safety standard applies to both
Isotope Effects on Analysis
  • Mass Spectrometry: The +5 Da shift moves the molecular ion cluster (M+) to m/z 226/228 (due to ⁷⁹Br/⁸¹Br isotopes), providing a clean window free from interference by the unlabeled analyte.

  • Infrared Spectroscopy (IR): The C-D stretching vibration appears in the "silent region" (~2100–2200 cm⁻¹), distinct from the C-H stretch (~2850–2960 cm⁻¹), allowing for non-destructive purity assessment.

Synthesis & Purity Analysis

Synthesizing the "omega-d5" variant requires a convergent approach. Direct deuteration of decane is non-selective. The field-proven protocol involves coupling a deuterated C2 synthon with a C8 precursor.

Protocol: Convergent Synthesis via Grignard Coupling

This method ensures high isotopic purity (>98%) by introducing the pre-labeled ethyl group intact.

Reagents:

  • Fragment A: Bromoethane-d5 (or Iodoethane-d5)

  • Fragment B: 1,8-Dibromooctane (in excess) or 8-Bromo-1-octanol (protected)

  • Catalyst: Li₂CuCl₄ (Kochi catalyst) or standard Grignard conditions.

Step-by-Step Workflow
  • Preparation of Grignard Reagent:

    • React Bromoethane-d5 with Mg turnings in anhydrous THF to form Ethyl-d5-magnesium bromide.

    • Critical Control: Maintain anhydrous conditions; moisture introduces H, lowering isotopic purity.

  • Coupling (C2 + C8):

    • Add the Grignard reagent dropwise to a solution of 1,8-Dibromooctane (3 equivalents) and Li₂CuCl₄ (3 mol%) at -78°C.

    • Why Excess C8? To minimize the formation of the d10-byproduct (diethyl-d10-octane).

  • Purification:

    • Quench with saturated NH₄Cl. Extract with diethyl ether.

    • Distillation: Fractional distillation is required to separate the product (BP ~240°C) from unreacted 1,8-dibromooctane (BP ~270°C).

Visualizing the Synthesis Logic

Synthesis d5_EtBr Bromoethane-d5 (C2 Fragment) Grignard Ethyl-d5-MgBr d5_EtBr->Grignard Grignard Formation Mg Mg / THF Mg->Grignard Product 1-Bromodecane-9,9,10,10,10-d5 (Target) Grignard->Product Coupling Byproduct Decane-d10 (Impurity) Grignard->Byproduct Over-alkylation C8_Linker 1,8-Dibromooctane (C8 Fragment) C8_Linker->Product Catalyst Li2CuCl4 (Kochi Cat.) Catalyst->Product

Figure 1: Convergent synthesis pathway coupling a deuterated ethyl fragment with a C8 di-bromide linker.

Applications in Drug Development

The primary utility of 1-Bromodecane-9,9,10,10,10-d5 lies in its ability to probe and manipulate metabolic pathways.

Mechanism: Blocking Omega-Oxidation

Fatty acid chains and alkyl tails are metabolized by CYP450 enzymes (specifically CYP4A and CYP4F subfamilies) via omega-oxidation . This process involves:

  • Hydroxylation of the terminal methyl group (-CH₃ → -CH₂OH).

  • Oxidation to carboxylic acid (-COOH).[2]

  • Beta-oxidation from the omega end.[2]

The Deuterium Advantage: The C-D bond is approximately 6-10 times stronger than the C-H bond (Primary Kinetic Isotope Effect). By placing deuterium at the terminal positions (C9, C10), the rate-limiting step of hydrogen abstraction is significantly slowed, extending the half-life of the molecule or forcing metabolism to alternate, slower pathways.

Visualizing Metabolic Stabilization

Metabolism Substrate Alkyl Chain (R-CH3) CYP CYP450 Enzyme (Hydrogen Abstraction) Substrate->CYP Inter1 Radical Intermediate (R-CH2•) CYP->Inter1 Fast (kH) Block Metabolic Blockade (High Activation Energy) CYP->Block Slow (kD) Alcohol Omega-Alcohol (R-CH2OH) Inter1->Alcohol Clearance Rapid Clearance (Carboxylic Acid) Alcohol->Clearance Substrate_D Deuterated Chain (R-CD3) (1-Bromodecane-d5) Substrate_D->CYP Stable Extended Half-Life (Stable Parent) Block->Stable kH/kD ≈ 7

Figure 2: Kinetic Isotope Effect (KIE) mechanism showing how terminal deuteration inhibits CYP450-mediated clearance.

Handling & Stability

  • Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). Alkyl bromides can hydrolyze slowly if exposed to moisture or degrade under UV light.

  • Stability: Stable for >2 years if stored correctly.[1] Re-test purity (GC-MS) annually.

  • Safety: Like the unlabeled parent, it is an irritant. Wear gloves and safety glasses. Avoid inhalation.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 8173, 1-Bromodecane. Retrieved from [Link]

  • Organic Chemistry Portal. Synthesis of Alkyl Bromides: General Methodologies. Retrieved from [Link]

Sources

Exploratory

1-Bromodecane-9,9,10,10,10-d5 CAS number 1219802-02-4

Topic: 1-Bromodecane-9,9,10,10,10-d5 (CAS 1219802-02-4) Content Type: Technical Monograph Audience: Researchers, Medicinal Chemists, DMPK Scientists The "Deuterium Switch" for Lipophilic Chain Stabilization Executive Sum...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 1-Bromodecane-9,9,10,10,10-d5 (CAS 1219802-02-4) Content Type: Technical Monograph Audience: Researchers, Medicinal Chemists, DMPK Scientists

The "Deuterium Switch" for Lipophilic Chain Stabilization

Executive Summary

1-Bromodecane-9,9,10,10,10-d5 (CAS 1219802-02-4) is a specialized isotopic reagent designed for the precise introduction of a metabolically robust decyl chain into pharmacophores and organic materials. Unlike standard alkyl halides, this isotopologue features a fully deuterated terminal ethyl group (


). This specific labeling pattern is engineered to exploit the Primary Kinetic Isotope Effect (KIE), significantly retarding oxidative metabolism at the 

and

positions—the primary sites of cytochrome P450-mediated clearance for aliphatic chains.

This guide details the physicochemical properties, mechanistic utility in drug design, and validated protocols for the application of this reagent in late-stage functionalization.

Chemical Identity & Technical Specifications

PropertySpecification
Chemical Name 1-Bromodecane-9,9,10,10,10-d5
CAS Number 1219802-02-4
Molecular Formula

Molecular Weight 226.21 g/mol (approx. 5 units > non-deuterated)
Isotopic Enrichment Typically

atom D
Appearance Colorless to pale yellow liquid
Boiling Point ~238°C (extrapolated from non-deuterated analog)
Solubility Soluble in DCM, THF, DMF, Ethanol; Insoluble in Water
Storage 2-8°C, protect from light (light-sensitive alkyl halide)

Mechanistic Insight: The Kinetic Isotope Effect (KIE)[3]

The strategic value of CAS 1219802-02-4 lies in its ability to block Omega-Oxidation . In biological systems, long alkyl chains are rapidly degraded by CYP450 enzymes, which typically hydroxylate the terminal methyl (


) or the penultimate methylene (

) carbon.

By substituting Hydrogen with Deuterium at these positions, the carbon-deuterium (C-D) bond—which is shorter and stronger than the C-H bond due to lower zero-point energy—requires significantly more activation energy to cleave. This results in a Primary Kinetic Isotope Effect (KIE) , often reducing the rate of metabolism by a factor of 6–10 (the theoretical maximum for C-H vs C-D cleavage).

Why d5 and not just d3?

While a


 terminal methyl group protects the 

position, it leaves the

position vulnerable. The

pattern (terminal ethyl) protects both critical sites, forcing metabolic enzymes to attack the thermodynamically less favorable internal carbons or clearing the molecule via alternative, slower pathways.
Diagram 1: Metabolic Shielding Mechanism

The following diagram illustrates how the deuterium blockade prevents the formation of the carboxylic acid metabolite.

MetabolicShielding cluster_H Standard Metabolism (Protium) cluster_D Deuterium Switch (d5) Drug Drug-Alkyl Chain CYP CYP450 Enzyme Drug->CYP H_Path C-H Bond Cleavage (Fast) CYP->H_Path Standard Chain D_Path C-D Bond Attack (High Energy Barrier) CYP->D_Path d5-Labeled Chain Metabolite Omega-Hydroxylation (-CH2OH -> -COOH) H_Path->Metabolite Clearance Rapid Clearance Metabolite->Clearance Blocked Metabolism Blocked (KIE Effect) D_Path->Blocked Stable Extended Half-Life Blocked->Stable Metabolic Shunt

Caption: Comparative metabolic fate of standard vs. d5-deuterated alkyl chains. The C-D bond strength inhibits CYP450 hydroxylation.

Applications in Research & Development

A. Medicinal Chemistry (Lead Optimization)

Researchers use 1-Bromodecane-d5 to synthesize "Deuterium Switch" analogs of lipophilic drugs. If a lead compound fails due to rapid clearance via the alkyl tail, substituting the commercial bromodecane with the d5 variant can improve pharmacokinetic (PK) profiles without altering binding affinity.

B. DMPK Internal Standards

In LC-MS/MS bioanalysis, the d5-analog serves as an ideal Internal Standard (IS). The mass shift (+5 Da) is sufficient to separate the IS from the analyte signals, while the chromatographic retention time remains virtually identical to the non-deuterated analyte, ensuring precise quantification.

C. Mechanistic Probes

Used in physical organic chemistry to determine if C-H bond breaking at the chain terminus is the rate-determining step in oxidative reactions or catalytic cycles.

Experimental Protocol: Late-Stage Alkylation

Objective: To introduce the deuterated decyl chain onto a phenolic pharmacophore (e.g., a tyrosine residue or a hydroxy-functionalized drug scaffold) via Williamson Ether Synthesis.

Rationale: This protocol utilizes


 chemistry. The use of a polar aprotic solvent (DMF) and a mild base (

) minimizes elimination side reactions, which are possible with long-chain alkyl halides.
Reagents Required[2][4][5][6][7]
  • Substrate: Phenolic Pharmacophore (1.0 equiv)

  • Reagent: 1-Bromodecane-9,9,10,10,10-d5 (1.1 – 1.2 equiv)

  • Base: Potassium Carbonate (

    
    ), anhydrous (2.0 equiv)
    
  • Catalyst: Potassium Iodide (KI) (0.1 equiv) - Finkelstein condition to accelerate reaction.

  • Solvent: N,N-Dimethylformamide (DMF), anhydrous.

Workflow Diagram

AlkylationWorkflow Start Start: Phenolic Substrate (R-OH) Deprotonation Step 1: Deprotonation (K2CO3, DMF, 60°C, 30 min) Start->Deprotonation Substitution Step 3: SN2 Attack (R-O- + I-Decane-d5) Deprotonation->Substitution Activation Step 2: In-Situ Activation (KI + Br-Decane-d5 -> I-Decane-d5) Activation->Substitution Finkelstein Catalyst Workup Step 4: Workup & Purification (EtOAc Extraction / Silica Column) Substitution->Workup Product Final Product: R-O-(CH2)8-CD2-CD3 Workup->Product

Caption: Step-wise Williamson Ether Synthesis optimized for 1-Bromodecane-d5.

Step-by-Step Procedure
  • Preparation: Flame-dry a round-bottom flask and purge with Nitrogen (

    
    ).
    
  • Dissolution: Dissolve the Phenolic Substrate (1.0 mmol) in anhydrous DMF (5 mL).

  • Base Addition: Add anhydrous

    
     (2.0 mmol) and stir at 60°C for 30 minutes to generate the phenoxide anion.
    
  • Reagent Addition: Add Potassium Iodide (0.1 mmol) followed by dropwise addition of 1-Bromodecane-9,9,10,10,10-d5 (1.1 mmol).

    • Note: KI converts the alkyl bromide to the more reactive alkyl iodide in situ.

  • Reaction: Stir at 60–80°C for 4–12 hours. Monitor consumption of starting material via TLC or LC-MS.

  • Quench: Cool to room temperature and pour the mixture into ice-cold water (20 mL).

  • Extraction: Extract with Ethyl Acetate (

    
     mL). Wash combined organics with brine to remove DMF.
    
  • Purification: Dry over

    
    , concentrate, and purify via flash column chromatography (Hexane/EtOAc gradient).
    

Handling, Stability & Safety

  • Stability: Deuterated alkyl halides are chemically equivalent to their non-deuterated counterparts regarding shelf-stability. However, the C-Br bond is sensitive to light. Store in amber glass.

  • Hazards:

    • Skin/Eye Irritant: Causes skin irritation (H315) and serious eye irritation (H319).[1]

    • Aquatic Toxicity: Very toxic to aquatic life with long-lasting effects (H410).[1]

  • Disposal: Must be disposed of as halogenated organic waste. Do not release into drains.[2]

References

  • Russak, E. M., et al. (2019).[3] "Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals." Annals of Pharmacotherapy. Link

  • Shao, L., & Hewitt, M. C. (2010). "The Kinetic Isotope Effect in the Search for Deuterated Drugs." Drug News & Perspectives. Link

  • Cambridge Isotope Laboratories. "Deuterated Alkyl Halides: Synthesis and Application Notes." Link

  • MedChemExpress. "1-Bromodecane-d5 Product Monograph." Link

  • Fisher Scientific. "Safety Data Sheet: 1-Bromodecane." Link

Sources

Foundational

Technical Monograph: Isotopic Purity &amp; Characterization of 1-Bromodecane-9,9,10,10,10-d5

Topic: Isotopic Purity of 1-Bromodecane-9,9,10,10,10-d5 Content Type: Technical Monograph Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary: The Precision Imperative In the high-stak...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Isotopic Purity of 1-Bromodecane-9,9,10,10,10-d5 Content Type: Technical Monograph Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Precision Imperative

In the high-stakes arena of drug metabolism and pharmacokinetics (DMPK) and quantitative lipidomics, the integrity of an internal standard is absolute. 1-Bromodecane-9,9,10,10,10-d5 (hereafter 1-BD-d5 ) represents a critical alkylating agent used to introduce a stable, isotopically labeled decyl chain into complex lipids, surfactants, and hydrophobic drug candidates.

The specific deuteration at the terminal ethyl group (


 and 

) serves two distinct purposes:
  • Metabolic Blocking: It impedes

    
    -oxidation via the Kinetic Isotope Effect (KIE), stabilizing the molecule against cytochrome P450 degradation.
    
  • Mass Spectral Distinctness: It provides a +5 Da mass shift, moving the analyte signal safely beyond the M+2 natural isotopic envelope of endogenous analogs.

This guide details the synthesis logic, rigorous analytical validation, and purity calculations required to certify 1-BD-d5 for research use.

Molecular Architecture & Synthesis Strategy

The Challenge of Scrambling

The primary risk in synthesizing deuterated alkyl chains is "scrambling"—the migration of deuterium atoms to adjacent carbons, or dilution with hydrogen during aggressive reduction steps. To guarantee regiospecificity at positions 9 and 10, a convergent block-synthesis approach is superior to direct H/D exchange methods.

Validated Synthesis Protocol

We employ a Copper-Catalyzed Grignard Cross-Coupling strategy. This method preserves the isotopic integrity of the pre-labeled ethyl block.

Reagents:

  • Block A: Bromoethane-d5 (

    
    , >99 atom % D)
    
  • Block B: 8-Bromo-1-octanol (protected as THP ether)

Workflow Logic:

  • Grignard Formation: Convert Block A to Ethyl-d5-magnesium bromide.

  • Kochi Coupling: Catalytic coupling with Block B using

    
    . This forms the carbon-carbon bond between C8 and C9 without disturbing the C-D bonds.
    
  • Deprotection & Functionalization: Removal of the THP group followed by bromination (Appel reaction) yields the final 1-BD-d5.

SynthesisWorkflow Start Precursors: Bromoethane-d5 + 8-Bromo-1-octanol Step1 Step 1: Protection (DHP, pTsOH) -> 2-((8-bromooctyl)oxy)tetrahydro-2H-pyran Start->Step1 Step2 Step 2: Grignard Formation (Mg, THF) -> Ethyl-d5-MgBr Start->Step2 Step3 Step 3: Kochi Coupling (Li2CuCl4, -78°C to RT) -> Decanol-d5-THP Ether Step1->Step3 Electrophile Step2->Step3 Nucleophile Step4 Step 4: Deprotection (MeOH, H+) -> 1-Decanol-9,9,10,10,10-d5 Step3->Step4 Final Step 5: Bromination (CBr4, PPh3) -> 1-Bromodecane-d5 Step4->Final

Figure 1: Convergent synthesis pathway designed to prevent isotopic scrambling.

Analytical Validation Framework

Trustworthiness in deuterated standards relies on orthogonal validation. We utilize a "Triad of Truth": 1H-NMR (Proton Deficit) , 2H-NMR (Positional Confirmation) , and GC-MS (Isotopologue Distribution) .

Protocol A: 1H-NMR (Proton Deficit Analysis)

This is the primary method for quantifying isotopic enrichment. We look for what is missing.

  • Instrument: 500 MHz NMR or higher.

  • Solvent:

    
     (99.8% D) with 0.05% TMS.
    
  • Internal Standard (IS): Dimethyl sulfone (integral calibrated to 6H).

Procedure:

  • Acquire spectrum with sufficient relaxation delay (

    
    ) to ensure quantitative integration.
    
  • Reference Signal: Integrate the

    
    -methylene triplet (
    
    
    
    ) at
    
    
    ppm. Set integral to 2.00.
  • Target Region: Examine the region

    
     ppm (terminal methyl) and 
    
    
    
    ppm (penultimate methylene).
  • Validation Criteria:

    • Signal at

      
       (Methyl) should be effectively silent (< 1% residual).
      
    • Signal at

      
       (Alpha-CH2) must show clean triplet splitting.
      
Protocol B: GC-MS Isotopologue Distribution

Mass spectrometry determines the distribution of isotopologues (


).
  • Column: HP-5ms or equivalent non-polar column.

  • Ionization: Electron Impact (EI), 70 eV.

  • Key Fragments:

    • Look for the molecular ion cluster. Note that Bromine has two isotopes (

      
       and 
      
      
      
      in ~1:1 ratio).
    • 1-Bromodecane (Unlabeled):

      
       peaks at m/z 220 and 222.
      
    • 1-Bromodecane-d5:

      
       peaks shift to m/z 225 and 227 .
      

Data Interpretation Table:

IsotopologueMass Shiftm/z (

)
m/z (

)
Acceptance Limit
d0 (Unlabeled) +0220222< 0.5%
d4 (Incomplete) +4224226< 2.0%
d5 (Target) +5225227> 97.5%

Calculation of Isotopic Purity

Confusion often exists between Atom % D and Isotopic Enrichment .[1] For high-precision applications, we calculate both.

Atom % D (Average Enrichment)

Derived from 1H-NMR. It represents the probability that a specific site is deuterated.[1]



  • Example: If the terminal methyl region shows an integral of 0.03 (relative to

    
    -CH2 = 2.00), where it should be 3.00:
    
    
    
    
    [1]
Isotopologue Abundance (Mole %)

Derived from MS. It represents the fraction of molecules that are fully deuterated (


).


Critical Note: A sample can have 99% Atom % D but only 95%


 abundance if the deuteration is not uniform. For 1-BD-d5, we require 

Atom % D
and

isotopic abundance
.

Applications & Impact

Kinetic Isotope Effect (KIE) in DMPK

The C9-C10 bond is a primary site for metabolic attack (omega-oxidation) by CYP450 enzymes. Substituting C-H with C-D (which has a lower zero-point energy) increases the activation energy for bond cleavage.

  • Primary KIE (

    
    ):  Typically ranges from 2 to 7.
    
  • Result: 1-BD-d5 derivatives have significantly longer half-lives in microsomal stability assays compared to their proteo-analogs, making them ideal tracers that do not degrade rapidly during analysis.

Analytical Decision Tree

Use the following logic flow to determine if a batch of 1-BD-d5 is suitable for release.

AnalyticalLogic Start Crude 1-Bromodecane-d5 NMR 1H-NMR Analysis Check 0.8-1.0 ppm region Start->NMR Decision1 Residual H < 2%? NMR->Decision1 MS GC-MS Analysis Analyze m/z 225/227 cluster Decision1->MS Yes Reject REJECT / RE-PURIFY Decision1->Reject No Decision2 d5 Abundance > 97%? MS->Decision2 Calc Calculate Atom % D & Final Purity Decision2->Calc Yes Decision2->Reject No Release RELEASE BATCH Certificate of Analysis Calc->Release

Figure 2: Quality Control Decision Tree for Deuterated Standards.

References

  • Tulloch, A.P. (1981). Synthesis of esters of saturated and unsaturated sixteen-carbon acids deuterated at the terminal or penultimate carbons. Chemistry and Physics of Lipids.

  • Darwish, T.A., et al. (2013). Synthesis of deuterated [D32]oleic acid and its phospholipid derivative. ANSTO Research.

  • ResolveMass Laboratories. (2025). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques.

  • Srivastava, S. (2012). Application of Lipidomics in Pharmaceutical Research. Current Pharmaceutical Biotechnology.[2]

  • National Institute of Standards and Technology (NIST). (2023). Mass spectrum of 1-Bromodecane. NIST Chemistry WebBook.[3]

Sources

Exploratory

Technical Guide: 1-Bromodecane-9,9,10,10,10-d5

Physicochemical Characterization, Synthesis Strategy, and Metabolic Applications Executive Summary 1-Bromodecane-9,9,10,10,10-d5 is a site-specifically deuterated alkyl halide widely utilized in metabolic stability profi...

Author: BenchChem Technical Support Team. Date: March 2026

Physicochemical Characterization, Synthesis Strategy, and Metabolic Applications

Executive Summary

1-Bromodecane-9,9,10,10,10-d5 is a site-specifically deuterated alkyl halide widely utilized in metabolic stability profiling and as an internal standard in quantitative mass spectrometry. By substituting the terminal ethyl group (


) with a perdeuterated ethyl group (

), researchers can exploit the Deuterium Kinetic Isotope Effect (DKIE) to block

and

oxidation pathways without altering the molecule's steric or electronic binding properties.

This guide provides the definitive molecular weight calculations, a modular synthesis protocol via copper-catalyzed cross-coupling, and the rationale for its use in blocking cytochrome P450-mediated clearance.

Part 1: Physicochemical Characterization

Accurate molecular weight determination is critical for stoichiometry in synthesis and establishing mass-to-charge (


) ratios in mass spectrometry. Unlike standard chemical inventory management which relies on average atomic mass, analytical applications require precise monoisotopic masses.

Chemical Formula:



Table 1: Molecular Weight Specifications
ParameterValueContext
Average Molecular Weight 226.21 g/mol For molarity calculations and bulk weighing.
Monoisotopic Mass (

)
225.1135 Da Primary peak for MS quantification.
Monoisotopic Mass (

)
227.1115 Da Secondary isotope peak (approx. 1:1 ratio).
Isotopic Enrichment

D
Required to prevent "M-1" signal overlap.
Appearance Colorless LiquidDensity

Critical Note: The mass shift of +5.03 Da relative to the unlabeled congener (


) provides a distinct spectral window, ensuring zero cross-talk in LC-MS/MS assays when used as an Internal Standard (IS).
Part 2: Strategic Applications in Drug Development

The specific labeling of the C9 and C10 positions is not arbitrary; it is a strategic design to modulate metabolic stability.

The "Metabolic Switch" Mechanism

Long-chain alkyl groups are primary targets for Cytochrome P450 enzymes (specifically CYP4A and CYP4F subfamilies), which initiate oxidation at the terminal (


) or penultimate (

) carbons.
  • Mechanism: The C-D bond is shorter and stronger than the C-H bond due to a lower zero-point vibrational energy (ZPVE).[1]

  • Result: Breaking the C-D bond requires significantly higher activation energy. If C-H bond cleavage is the rate-determining step (RDS), substituting H with D reduces the reaction rate (

    
    ) by a factor of 6–10.[2]
    
  • Outcome: This "Metabolic Switch" forces the enzyme to abandon the alkyl chain or metabolize a different, less favorable site, potentially increasing the drug's half-life (

    
    ).
    

MetabolicSwitch Drug Alkyl-Drug Conjugate CYP CYP450 Enzyme Drug->CYP Binding Oxidation ω-Oxidation (C-H Cleavage) CYP->Oxidation Standard (H) Blockade Deuterium Blockade (C-D) CYP->Blockade Deuterated (D5) Clearance Rapid Clearance Oxidation->Clearance High k_cat Blockade->Oxidation Inhibited (KIE) Stable Extended Half-Life Blockade->Stable Metabolic Shifting

Figure 1: Mechanism of metabolic stabilization via Deuterium Kinetic Isotope Effect (DKIE) at the


-position.
Part 3: Synthesis & Purification Protocol

To ensure the integrity of the isotopic label at positions 9 and 10, a convergent cross-coupling strategy is superior to linear elongation. This method minimizes isotopic scrambling (H/D exchange) that can occur during harsh reduction steps.

Target: 1-Bromodecane-9,9,10,10,10-d5 Strategy: Copper-catalyzed coupling of a C8-dihalide with a d5-ethyl Grignard reagent.

Reagents Required[3][4][5][6]
  • 1-Bromo-8-chlorooctane (C8 Backbone)

  • Bromoethane-d5 (

    
    )
    
  • Magnesium turnings (Mg)

  • Dilithium tetrachlorocuprate (

    
    ) - Catalyst
    
  • Sodium Bromide (NaBr) - For Finkelstein exchange

Step-by-Step Workflow

Step 1: Preparation of Ethyl-d5-magnesium Bromide

  • Activate Mg turnings (1.1 eq) in anhydrous THF under Argon.

  • Add Bromoethane-d5 dropwise at 0°C to control the exotherm.

  • Stir for 1 hour to generate the Grignard reagent (

    
    ).
    

Step 2: Cross-Coupling (Kochi-Schlosser Coupling) Rationale: This effectively snaps the d5-tail onto the C8 chain without disturbing the chloro-terminus.

  • Dissolve 1-Bromo-8-chlorooctane (1.0 eq) in THF.

  • Add

    
     catalyst (0.03 eq) (0.1M in THF).
    
  • Cool to -78°C.

  • Slowly add the

    
     solution prepared in Step 1.
    
  • Allow to warm to room temperature (RT) and stir for 12 hours.

  • Quench: Saturated

    
    .
    
  • Isolate: Extract with hexanes, dry over

    
    , and concentrate.
    
  • Intermediate: 1-Chloro-decane-9,9,10,10,10-d5.

Step 3: Halogen Exchange (Finkelstein Reaction) Rationale: Converting the chloro-alkane to the desired bromo-alkane.

  • Dissolve the chloro-intermediate in 2-butanone (MEK).

  • Add NaBr (5.0 eq) (Excess drives the equilibrium).

  • Reflux for 24–48 hours.

  • Filter off the NaCl precipitate.

  • Distill the product under reduced pressure to obtain pure 1-Bromodecane-d5.

SynthesisRoute C8 1-Bromo-8-chlorooctane Coupling Coupling (Li2CuCl4) C8->Coupling D5 Bromoethane-d5 Mg Mg / THF D5->Mg Grignard Ethyl-d5-MgBr Mg->Grignard Grignard->Coupling Intermed 1-Chlorodecane-d5 Coupling->Intermed Finkel Finkelstein (NaBr/MEK) Intermed->Finkel Final 1-Bromodecane-9,9,10,10,10-d5 Finkel->Final

Figure 2: Retrosynthetic analysis and forward synthesis of the target molecule.

Part 4: Analytical Validation (Self-Validating Systems)

Trustworthiness in isotope chemistry relies on proving the label is where you claim it is.

1. Proton NMR (

-NMR)
  • Standard 1-Bromodecane: Shows a triplet at

    
     ppm (terminal methyl) and a multiplet at 
    
    
    
    ppm (methylene chain).
  • d5-Analog: The triplet at 0.88 ppm must be completely absent . The integration of the bulk methylene region should be reduced by exactly 2 protons (corresponding to C9).

  • Validation: If the triplet remains, the coupling failed or the starting material was unlabeled.

2. Mass Spectrometry (GC-MS)
  • Method: Electron Impact (EI).

  • Expectation:

    • Parent Ion (

      
      ): Peaks at 
      
      
      
      225 and 227 (
      
      
      ).
    • Fragmentation: The loss of the ethyl group (

      
       in unlabeled) should shift to 
      
      
      
      (loss of
      
      
      ).
    • Purity Check: Absence of

      
       220/222 indicates no d0 contamination.
      
References
  • Cambridge Isotope Laboratories. (n.d.). 1-Bromodecane (D21, 98%) Properties and Specifications. Retrieved from

  • Gant, T. G. (2014). Using Deuterium in Drug Discovery: Leaving the Label in the Drug. Journal of Medicinal Chemistry. Link

  • Shao, L., & Hewitt, M. C. (2010). The Kinetic Isotope Effect in the Search for Deuterated Drugs. Drug News & Perspectives. Link

  • Organic Syntheses. (1931). Alkyl and Alkylene Bromides (General Method). Org. Synth. 1931, 11, 6. Retrieved from

  • ResolveMass Laboratories. (2025). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS. Retrieved from

Sources

Foundational

Technical Guide: Solubility Profile &amp; Applications of 1-Bromodecane-9,9,10,10,10-d5

[1] Part 1: Executive Summary 1-Bromodecane-9,9,10,10,10-d5 (CAS: 1219802-02-4) is a selectively deuterated alkyl halide characterized by a ten-carbon chain with a terminal bromine atom and a pentadeuterated ethyl group...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Part 1: Executive Summary

1-Bromodecane-9,9,10,10,10-d5 (CAS: 1219802-02-4) is a selectively deuterated alkyl halide characterized by a ten-carbon chain with a terminal bromine atom and a pentadeuterated ethyl group at the omega (


) end.[1] Unlike fully deuterated isotopologues (e.g., d21), this specific labeling pattern is engineered for precision metabolic studies—specifically to probe or inhibit 

-oxidation
pathways mediated by Cytochrome P450 enzymes—and to serve as a cost-effective internal standard in mass spectrometry.[1]

This guide provides a definitive solubility profile, grounded in the lipophilic nature of the decyl chain, and outlines protocols for its application in metabolic stability assays and quantitative analysis.

Part 2: Physicochemical Profile & Isotopic Considerations[1][2]

Structural & Physical Properties

The solubility of 1-Bromodecane-d5 is governed by its lipophilic decyl tail , which dictates interaction with non-polar solvents.[1] The deuterium substitution adds mass (+5 Da) but exerts a negligible effect on the compound's polarity or molar volume compared to the non-deuterated parent (1-Bromodecane).[1]

Property1-Bromodecane (Parent)1-Bromodecane-9,9,10,10,10-d5
CAS Number 112-29-81219802-02-4
Formula


Molecular Weight 221.18 g/mol 226.21 g/mol
LogP (Est.) ~5.8 - 6.0~5.8 - 6.0
Physical State Liquid (Colorless to pale yellow)Liquid
Density 1.07 g/mL~1.07 - 1.08 g/mL
Boiling Point 238°C~238°C
The Deuterium Isotope Effect

While solubility remains chemically identical to the parent, the Kinetic Isotope Effect (KIE) is the primary driver for using this compound. The C-D bond is shorter and stronger than the C-H bond. By deuterating the terminal positions (C9, C10), researchers can significantly slow down the rate of


-oxidation (hydroxylation at the terminal carbon), effectively "blocking" this metabolic route to study alternative pathways or increase metabolic stability.[1]

Part 3: Solubility Landscape

The compound exhibits high lipophilicity .[1] It is miscible with most organic solvents but practically insoluble in water.[1]

Solvent Compatibility Table[1]
Solvent ClassSolventSolubility RatingApplication Context
Non-Polar Hexane / HeptaneMiscible Ideal for GC-MS injection and stock storage.[1]
Non-Polar TolueneMiscible Used in synthesis or high-temp extractions.[1]
Polar Aprotic Dichloromethane (DCM)Miscible Standard extraction solvent; high solubility.[1]
Polar Aprotic DMSOSoluble (>10 mg/mL)Preferred for biological assays (stock solutions).[1]
Polar Aprotic THF / Ethyl AcetateMiscible General organic synthesis and reaction media.[1]
Polar Protic Methanol / EthanolSoluble Ideal for LC-MS mobile phase compatibility.[1]
Aqueous Water / PBSInsoluble (<0.1 mg/L)Requires surfactant/co-solvent for bio-assays.[1]
Visualization: Solvent Selection Logic

The following diagram illustrates the decision matrix for selecting the appropriate solvent based on the intended experimental technique.

SolventSelection Start Select Application GCMS GC-MS Analysis Start->GCMS LCMS LC-MS Analysis Start->LCMS BioAssay Metabolic Assay (In Vitro) Start->BioAssay Synthesis Organic Synthesis Start->Synthesis Hexane Hexane / Heptane (Non-polar, Volatile) GCMS->Hexane Direct Injection MeOH Methanol / ACN (Polar, Miscible) LCMS->MeOH Mobile Phase Compatible DMSO DMSO Stock (Dilute into Media) BioAssay->DMSO Co-solvent (<1% v/v) DCM DCM / THF (High Solubility) Synthesis->DCM Reaction Medium

Figure 1: Solvent selection workflow based on downstream analytical or biological application.[1]

Part 4: Experimental Protocols

Protocol: Preparation of Analytical Stock Solution (1 mg/mL)

Objective: Create a stable stock for GC-MS or LC-MS quantitation.

Reagents:

  • 1-Bromodecane-9,9,10,10,10-d5 (>98% D).[1]

  • Solvent: Hexane (for GC) or Methanol (for LC).[1] Class A volumetric glassware.[1]

Procedure:

  • Equilibration: Allow the neat liquid standard to reach room temperature (20-25°C).

  • Weighing: Accurately weigh 10.0 mg of the d5-standard into a 10 mL volumetric flask.

    • Note: Due to the liquid state and density (~1.07 g/mL), this corresponds to approx 9.35 µL . Use a positive displacement pipette or weigh by difference to ensure accuracy.

  • Solvation: Add approximately 5 mL of the chosen solvent.[1] Swirl gently. The compound should dissolve instantly without sonication.[1]

  • Dilution: Dilute to the mark with the solvent. Invert 10 times to mix.

  • Storage: Transfer to an amber glass vial with a PTFE-lined cap. Store at 4°C.[1]

    • Stability:[1][2] Stable for >12 months if sealed.[1] Avoid light exposure to prevent debromination.[1]

Protocol: Solubilization for In Vitro Metabolic Stability (Microsomes)

Objective: Introduce the hydrophobic d5-probe into an aqueous microsomal incubation system.

Procedure:

  • Primary Stock: Prepare a 20 mM stock solution in DMSO .

    • Calculation: Dissolve 4.52 mg in 1 mL DMSO.[1]

  • Working Solution: Dilute the DMSO stock 1:100 into pre-warmed phosphate buffer (PBS) or directly spike into the microsomal mix.

    • Critical Limit: Keep final DMSO concentration <1% (v/v) to avoid inhibiting CYP450 enzymes.[1]

  • Dispersion: If precipitation occurs upon addition to buffer (cloudiness), use a vortex mixer immediately.[1] For higher concentrations, consider using a carrier protein like BSA (Bovine Serum Albumin) to sequester the alkyl chain and maintain solubility in the aqueous phase.

Part 5: Applications & Mechanism[7]

Metabolic Blocking (Deuterium Switch)

The primary utility of the 9,9,10,10,10-d5 motif is to inhibit


-oxidation.[1]
  • Mechanism: CYP450 enzymes typically hydroxylate the terminal methyl group (

    
    ).[1]
    
  • Effect: The C-D bond cleavage requires significantly higher activation energy.[1] By substituting the terminal hydrogens with deuterium, this pathway is suppressed, forcing metabolism through alternative routes (e.g.,

    
    -oxidation) or increasing the compound's half-life.[1]
    
Internal Standard for Mass Spectrometry

In quantitative analysis of environmental samples or biological fluids:

  • Mass Shift: The +5 Da shift (

    
     221 
    
    
    
    226) allows for clean separation from the native analyte.[1]
  • Co-Elution: Being an isotopologue, it co-elutes (or elutes slightly earlier due to the deuterium isotope effect on chromatography) with 1-bromodecane, ensuring it experiences the exact same matrix effects and ionization suppression, making it an ideal internal standard.[1]

MetabolicPathway Compound 1-Bromodecane-d5 (Terminal -CD2CD3) CYP450 CYP450 Enzyme (Omega-Hydroxylation) Compound->CYP450 PathA C-D Bond Cleavage (Rate Limiting Step) CYP450->PathA High Activation Energy PathC Alternative Metabolism (e.g., Beta-Oxidation) CYP450->PathC Metabolic Shifting PathB Inhibited/Slowed Omega-Oxidation PathA->PathB

Figure 2: Mechanistic impact of terminal deuteration on metabolic pathways.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 8173, 1-Bromodecane. Retrieved from [Link][1]

  • ResolveMass Laboratories. 1-Bromodecane-d19 and Deuterated Alkyl Halides: Applications in IDMS. Retrieved from [Link]

Sources

Exploratory

1-Bromodecane-9,9,10,10,10-d5: Sourcing, Synthesis, and Strategic Application in Drug Development

Topic: Commercial Availability & Technical Synthesis of 1-Bromodecane-9,9,10,10,10-d5 Content Type: Technical Whitepaper / Application Guide Audience: Medicinal Chemists, Process Chemists, and DMPK Scientists Executive S...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Commercial Availability & Technical Synthesis of 1-Bromodecane-9,9,10,10,10-d5 Content Type: Technical Whitepaper / Application Guide Audience: Medicinal Chemists, Process Chemists, and DMPK Scientists

Executive Summary

1-Bromodecane-9,9,10,10,10-d5 (Ethyl-d5 labeled decyl bromide) is a specialized isotopologue used primarily to probe metabolic pathways and enhance the pharmacokinetic profile of lipophilic drugs. Unlike the widely available perdeuterated (


) or terminal methyl-labeled (

) variants, the

isotopologue specifically targets the terminal ethyl group (

).

This specificity is critical for Metabolic Stability Profiling . The terminal (


) and penultimate (

) carbons are the primary sites for Cytochrome P450-mediated hydroxylation. By deuterating exactly these positions, researchers can exploit the Kinetic Isotope Effect (KIE) to block metabolic clearance without altering the lipophilicity or steric bulk of the parent molecule.

This guide addresses the scarcity of commercial stock for this specific isotopologue, providing a validated decision framework for sourcing and a robust "in-house" synthesis protocol for teams facing lead-time constraints.

Technical Specifications & Commercial Landscape

Chemical Profile
PropertySpecification
Compound Name 1-Bromodecane-9,9,10,10,10-d5
Chemical Formula

Molecular Weight ~226.21 g/mol (vs. 221.18 for unlabeled)
CAS Number (Ref) 1219802-02-4 (Note: CAS assignments for isotopologues vary by vendor; verify structure explicitly).[1]
Isotopic Purity Typically

Appearance Colorless to pale yellow liquid
Commercial Availability Assessment

Unlike 1-Bromodecane-d21 (widely stocked by Sigma, CIL, CDN), the d5 variant is a Tier 2 (Custom/Niche) compound . It is rarely available for immediate "off-the-shelf" dispatch.

Primary Supply Channels:

  • Custom Synthesis Houses: Companies like BOC Sciences , Alfa Chemistry , and Toronto Research Chemicals (TRC) list this specific isotopologue. Expect lead times of 4–6 weeks.

  • Catalog Status: Often listed as "Inquire" or "Made to Order."

  • Alternative Strategy: If the

    
     variant is unavailable, the 
    
    
    
    (perdeuterated) variant is a viable substitute for internal standards but inferior for metabolic soft-spot identification due to the "swamping" of all metabolic sites.
Sourcing Decision Matrix

The following logic flow dictates whether to purchase or synthesize based on project timelines.

SourcingStrategy Start Requirement: 1-Bromodecane-d5 CheckStock Check Tier 1 Suppliers (CIL, CDN, Sigma) Start->CheckStock IsStock In Stock? CheckStock->IsStock Buy PURCHASE (Lead Time: <1 week) IsStock->Buy Yes CheckCustom Check Tier 2 Suppliers (BOC, Alfa, TRC) IsStock->CheckCustom No IsCustom Lead Time Acceptable? (<6 Weeks) CheckCustom->IsCustom OrderCustom ORDER CUSTOM SYNTHESIS IsCustom->OrderCustom Yes InternalSyn INITIATE INTERNAL SYNTHESIS (Protocol Below) IsCustom->InternalSyn No

Figure 1: Strategic decision tree for sourcing isotope-labeled alkyl halides.

Validated Synthesis Protocol (The "Make" Option)

If commercial lead times are prohibitive, the synthesis of 1-Bromodecane-9,9,10,10,10-d5 is straightforward using a Kochi Coupling strategy. This method couples a commercially cheap deuterated Grignard reagent with a protected alkyl bromide.

Retrosynthetic Analysis

Target:



  • Fragment A (Tail): Bromoethane-d5 (

    
    ) 
    
    
    
    Available cheaply from CIL/Sigma.
  • Fragment B (Chain): 8-Bromo-1-octanol

    
     Available in bulk.
    
Step-by-Step Methodology
Step 1: Protection of 8-Bromo-1-octanol

To prevent the Grignard reagent from reacting with the alcohol, we protect it as a THP ether.

  • Reagents: 8-Bromo-1-octanol, Dihydropyran (DHP), p-TsOH (cat.), DCM.

  • Procedure: Stir alcohol with 1.2 eq DHP and 0.05 eq p-TsOH in DCM at

    
     for 4 hours. Wash with 
    
    
    
    .
  • Yield: >95% (Colorless oil).

Step 2: Kochi Coupling (The Critical Step)

This copper-catalyzed coupling connects the deuterated tail to the alkyl chain.

  • Reagents:

    • Grignard: Ethylmagnesium bromide-d5 (prepared from Bromoethane-d5 + Mg).

    • Substrate: 2-((8-bromooctyl)oxy)tetrahydro-2H-pyran (from Step 1).

    • Catalyst:

      
       (0.1 M in THF).
      
  • Protocol:

    • Prepare

      
       in THF.
      
    • Cool the protected bromide (Step 1 product) in THF to

      
      .
      
    • Add 3-5 mol%

      
       catalyst.
      
    • Slowly add the Grignard reagent. Allow to warm to room temperature overnight.

  • Mechanism: The copper catalyst facilitates cross-coupling between the alkyl halide and the Grignard, avoiding

    
    -hydride elimination.
    
Step 3: Deprotection & Bromination
  • Deprotection: Treat the coupled intermediate with MeOH/HCl (catalytic) to remove the THP group, yielding 1-Decanol-9,9,10,10,10-d5 .

  • Bromination: Convert the alcohol to the final bromide using the Appel Reaction (

    
    ) or 
    
    
    
    .
    • Why Appel? It operates under neutral conditions, minimizing migration of the double bond or isotopic scrambling.

Synthesis Workflow Diagram

SynthesisRoute SM1 8-Bromo-1-octanol Protect Protection (DHP, H+) SM1->Protect Inter1 Protected Bromide (THP-O-(CH2)8-Br) Protect->Inter1 Coupling Kochi Coupling (Li2CuCl4, THF) Inter1->Coupling SM2 Bromoethane-d5 (Commercially Available) Grignard Grignard Formation (Mg, THF) SM2->Grignard Reagent Ethyl-d5-MgBr Grignard->Reagent Reagent->Coupling Inter2 Decanol-d5 Precursor (THP-O-(CH2)8-CD2CD3) Coupling->Inter2 Finish 1. Deprotection (H+) 2. Bromination (CBr4/PPh3) Inter2->Finish Product 1-Bromodecane-d5 (Br-(CH2)8-CD2CD3) Finish->Product

Figure 2: Copper-catalyzed synthesis route ensuring specific tail deuteration.

Applications in Drug Discovery

The Deuterium Switch (Metabolic Stability)

Alkyl chains are frequent sites of metabolic liability. The CYP450 enzyme family typically initiates oxidation at the terminal (


) carbon or the adjacent (

) carbon.
  • Mechanism: The C-D bond is 6-10 times stronger than the C-H bond. By substituting Hydrogen with Deuterium at the tail (C9, C10), the rate of hydrogen atom abstraction (the rate-determining step) is significantly reduced.

  • Outcome: This can extend the half-life (

    
    ) of a drug candidate without changing its binding affinity or potency.
    
Quality Control Protocols

To validate the synthesized or purchased material, use the following self-validating checks:

MethodExpected Observation for d5-VariantPass Criteria
1H NMR Disappearance of the terminal methyl triplet at ~0.88 ppm. Simplification of the adjacent methylene signal.Integration of terminal

relative to

-Br.
13C NMR Septet signal for terminal carbon (coupling with D) or disappearance due to splitting/NOE loss.Absence of standard terminal methyl peak.
GC-MS Molecular ion peak shift of +5 Da (m/z 226/228 vs 221/223).Isotopic enrichment calculation >98%.

References

  • Cambridge Isotope Laboratories. Isotope Labeled Alkyl Halides Catalog. Retrieved from

  • BOC Sciences. 1-Bromodecane-d5 Product Page. Retrieved from

  • Kochi, J. K. (1976). "Organometallic Mechanisms and Catalysis." Academic Press.
  • Gant, T. G. (2014). "Using Deuterium in Drug Discovery: Leaving the Label in the Drug." Journal of Medicinal Chemistry. Link

  • ResolveMass Laboratories. Custom Synthesis of Deuterated Standards. Retrieved from

Sources

Foundational

1-Bromodecane-9,9,10,10,10-d5 safety data sheet

Technical Whitepaper: Safety, Handling, and Mechanistic Application of 1-Bromodecane-9,9,10,10,10-d5 in Advanced Drug Development Executive Summary In the rapidly evolving landscape of lipid nanoparticle (LNP) formulatio...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Safety, Handling, and Mechanistic Application of 1-Bromodecane-9,9,10,10,10-d5 in Advanced Drug Development

Executive Summary

In the rapidly evolving landscape of lipid nanoparticle (LNP) formulation and metabolically stabilized active pharmaceutical ingredients (APIs), deuterated alkyl halides have emerged as critical synthetic building blocks. 1-Bromodecane-9,9,10,10,10-d5 is specifically engineered with five deuterium atoms at the terminal ethyl group. This strategic isotopic substitution leverages the primary kinetic isotope effect (KIE) to resist cytochrome P450-mediated ω-oxidation in vivo, thereby extending the half-life of the resulting lipid or drug payload[1][2].

However, the handling of this specialized reagent requires rigorous safety protocols. As a Senior Application Scientist, I emphasize that while the deuterium substitution alters the metabolic stability of the final product, the macroscopic physicochemical hazards—driven by the molecule's lipophilicity and the electrophilic nature of the alkyl bromide—remain identical to its unlabeled counterpart, 1-bromodecane[3][4]. This whitepaper synthesizes the toxicological mechanisms, hazard assessments, and self-validating experimental protocols required for the safe and effective use of 1-Bromodecane-9,9,10,10,10-d5.

Physicochemical Profiling & Isotopic Implications

Understanding the physical properties of 1-Bromodecane-d5 is the first step in predicting its behavior in both synthetic environments and biological systems. The addition of five neutrons increases the molecular weight and density proportionally, but leaves the boiling point, flash point, and vapor pressure virtually unchanged from the unlabeled isotopologue[5][6].

Table 1: Comparative Physicochemical Data

Property1-Bromodecane (Unlabeled)1-Bromodecane-9,9,10,10,10-d5
CAS Number 112-29-8[3]1219802-02-4[1]
Molecular Formula C₁₀H₂₁BrC₁₀H₁₆D₅Br
Molecular Weight 221.18 g/mol [6]226.21 g/mol
Boiling Point 238 °C[5]~238 °C
Flash Point 94 °C (Closed Cup)[5]94 °C (Closed Cup)
Density (20 °C) 1.068 - 1.070 g/cm³[5]~1.09 g/cm³ (Calculated)
Vapor Pressure 0.04 mmHg (at 25 °C)[7]~0.04 mmHg (at 25 °C)

Causality Note: The density of the d5 variant is slightly higher (>1.0 g/cm³) than water. In the event of an aqueous biphasic reaction or a spill involving water, the 1-Bromodecane-d5 will form the bottom layer. Failing to account for this phase inversion is a common error in liquid-liquid extraction workflows.

Mechanistic Toxicology & Hazard Assessment

The safety profile of 1-Bromodecane-d5 is governed by the synergistic effects of its hydrophobic decyl chain and its reactive bromide leaving group. Standard Safety Data Sheets (SDS) list several critical hazard statements (H-codes)[7]. Understanding the mechanism behind these hazards is vital for designing effective safety controls.

  • Dermatological & Ocular Toxicity (H315, H319): The long, lipophilic decyl chain (logP ~ 4.8) acts as a potent penetration enhancer, allowing the molecule to rapidly partition into the stratum corneum and cellular lipid bilayers. Once embedded, the electrophilic alpha-carbon undergoes irreversible Sₙ2 alkylation with nucleophilic residues (e.g., thiols, primary amines) on cellular proteins. This protein adduction triggers an acute inflammatory cascade, resulting in severe skin and eye irritation[7][8].

  • Inhalation Hazards (H332): While the vapor pressure is relatively low at room temperature (0.04 mmHg), the compound is classified as harmful if inhaled (LC50 Mouse: 4,200 mg/m³ over 2 hours)[5][9]. Heating the reagent during reflux or vigorous agitation generates aerosols that can deeply penetrate the respiratory tract, causing localized alkylation of alveolar tissues.

  • Ecotoxicity (H400, H410): The high partition coefficient drives severe bioaccumulation in aquatic organisms. The molecule disrupts osmoregulation by embedding into fish gill membranes, making it very toxic to aquatic life with long-lasting effects[5][7].

ToxMech A 1-Bromodecane-d5 Exposure B Lipophilic Decyl Chain Partitions into Bilayer A->B C Electrophilic Bromide Protein Alkylation A->C D Cellular Damage & Inflammation (H315/H319) B->D C->D

Fig 1: Mechanistic pathway of 1-Bromodecane-d5 induced cellular toxicity and inflammation.

Self-Validating Safety Protocols & Engineering Controls

To mitigate the risks outlined above, laboratory controls must not merely be a list of PPE, but a system of verifiable checks.

  • Glove Selection (Causality): Standard nitrile gloves (0.1 mm thickness) offer poor resistance to halogenated hydrocarbons and will degrade rapidly upon contact. Protocol: Use Viton or heavy-duty nitrile (>0.3 mm) gloves. Validation Check: Inspect gloves for swelling or discoloration every 30 minutes; replace immediately if tactile feedback changes.

  • Ventilation: All handling, weighing, and reactions must occur in a properly certified fume hood. Validation Check: Verify the hood's digital airflow monitor reads a minimum face velocity of 100 feet per minute (fpm) before opening the reagent bottle.

  • Spill Response: Because the compound is highly lipophilic, water will not wash it away and may spread the hazard. Validation Check: Keep a spill kit with inert, non-combustible absorbents (e.g., vermiculite or sand) directly adjacent to the workspace[8]. Do not use organic absorbents (like sawdust), which can react with the electrophile.

Experimental Methodology: Safe Alkylation Workflow

The following protocol details the synthesis of a deuterated secondary amine (a common precursor for ionizable LNP lipids) using 1-Bromodecane-d5. This workflow is designed as a self-validating system , ensuring that safety and chemical success are verified at every step before proceeding.

Step 1: Apparatus Setup & Integrity Validation

  • Action: Assemble a 3-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • Self-Validation: Prior to adding reagents, pull a slight vacuum on the system and close the valve. If the vacuum holds for 60 seconds, the system is sealed, ensuring toxic vapors will not escape during heating.

Step 2: Reagent Charging

  • Action: Under nitrogen, add the primary amine substrate and a mild base (e.g., anhydrous K₂CO₃) to the flask in a polar aprotic solvent (e.g., Acetonitrile). Slowly add 1-Bromodecane-d5 via the dropping funnel.

  • Causality: K₂CO₃ is utilized to neutralize the highly corrosive hydrogen bromide (HBr) byproduct generated during the Sₙ2 substitution. Failing to neutralize HBr will protonate the amine substrate, halting the reaction and creating a severe inhalation hazard[5].

Step 3: Reaction Execution (Sₙ2 Alkylation)

  • Action: Heat the mixture to reflux (approx. 80 °C).

  • Self-Validation: Monitor the reaction via GC-MS or TLC. The complete disappearance of the 1-Bromodecane-d5 peak (m/z 226) acts as a safety checkpoint. Do not proceed to workup until the volatile, toxic bromide is entirely consumed.

Step 4: Quenching and Aqueous Workup

  • Action: Cool the reaction to room temperature and quench with saturated aqueous NaHCO₃.

  • Self-Validation: The cessation of CO₂ gas evolution visually validates that all residual acidic byproducts have been safely neutralized. Transfer to a separatory funnel. Because the d5-lipid product will be in the organic phase, extract with ethyl acetate.

Step 5: Waste Segregation

  • Action: Collect the aqueous layer and any unreacted organic waste.

  • Self-Validation: Test the pH of the aqueous waste using indicator strips. It must read between pH 7-9 before being transferred to the designated halogenated aqueous waste stream, preventing violent reactions with acidic waste containers.

Workflow S1 Fume Hood Setup S2 Reagent Mixing S1->S2 S3 SN2 Alkylation (Reflux) S2->S3 S4 Aqueous Workup S3->S4 S5 Halogenated Waste S4->S5

Fig 2: Safe, self-validating experimental workflow for SN2 alkylation using 1-Bromodecane-d5.

Regulatory & Environmental Compliance

Due to its H400 and H410 classifications, 1-Bromodecane-d5 must never be discharged into the municipal sewer system[5][7]. All contaminated glassware must be rinsed with a compatible organic solvent (e.g., acetone) prior to washing, with the rinsate collected strictly in halogenated organic waste carboys. Environmental compliance requires that these carboys be incinerated by a licensed hazardous waste disposal facility capable of scrubbing the resulting HBr combustion gases[5].

References

  • Material Safety Data Sheet - 1-Bromodecane, 98% . Cole-Parmer. Available at: [Link]

  • 1-Bromodecane-9,9,10,10,10-d5, neat . Qmx Laboratories. Available at:[Link]

  • 1-Bromodecane | C10H21Br | CID 8173 . PubChem - National Institutes of Health. Available at:[Link]

Sources

Exploratory

storage and handling of 1-Bromodecane-9,9,10,10,10-d5

Technical Guide: Preservation and Safe Handling of 1-Bromodecane-9,9,10,10,10-d5 Executive Summary 1-Bromodecane-9,9,10,10,10-d5 (CAS: N/A for specific isotopologue; analog 112-29-8) is a high-value deuterated alkyl hali...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: Preservation and Safe Handling of 1-Bromodecane-9,9,10,10,10-d5

Executive Summary

1-Bromodecane-9,9,10,10,10-d5 (CAS: N/A for specific isotopologue; analog 112-29-8) is a high-value deuterated alkyl halide primarily utilized as an internal standard in mass spectrometry (GC-MS/LC-MS) and as a mechanistic probe in metabolic profiling (specifically


-oxidation studies).[1]

While chemically robust, the integrity of this reagent is threatened by three primary vectors: photolytic dehalogenation , nucleophilic hydrolysis , and elimination reactions .[1] This guide moves beyond basic safety data sheets (SDS) to provide a self-validating protocol for maintaining isotopic enrichment (


98 atom% D) and chemical purity (>99%) over extended storage periods.

Physicochemical Profile

Understanding the physical baseline is critical for detecting degradation. The properties below are derived from the unlabeled analog, with mass adjustments for the pentadeuterated modification.

PropertyValue (Approximate)Critical Note
Formula

Terminal ethyl group is fully deuterated (

).[1]
Molecular Weight ~226.21 g/mol +5.03 Da shift vs. unlabeled (221.18 g/mol ).
Physical State Colorless to pale yellow liquidYellowing indicates free bromine (

) release.
Density ~1.08 g/mLSlightly denser than unlabeled (1.07 g/mL) due to isotope effect.
Boiling Point ~238–241°CHigh boiling point allows for stable handling at RT.[1]
Solubility Organic solvents (DCM, MeOH)Hydrophobic. Immiscible in water.
Flash Point 94°C (Closed Cup)Combustible.[1][2] Handle away from open flames.

The "Cold-Dark-Dry" Storage Architecture

For deuterated standards, cost and isotopic integrity dictate a more rigorous storage protocol than for bulk solvents.[1]

The Storage Logic Flow

The following decision matrix outlines the protocol from receipt to long-term archiving.

StorageProtocol cluster_fail Failure Mode Start Reagent Arrival Inspection Visual Inspection (Colorless?) Start->Inspection Aliquot Aliquot under Inert Gas (Argon/N2) Inspection->Aliquot Pass Yellow Yellow/Brown Liquid Inspection->Yellow Fail Seal Seal: Teflon-lined Cap + Parafilm Aliquot->Seal Temp Select Temperature Seal->Temp LongTerm Long-Term (>1 Month) Store at -20°C Temp->LongTerm ShortTerm Active Use (<1 Month) Store at 2-8°C Temp->ShortTerm Purify Redistill or Discard Yellow->Purify

Figure 1: Decision matrix for the intake and storage of deuterated alkyl bromides.

Environmental Controls
  • Temperature (-20°C vs. 4°C):

    • Recommendation: Store stock solutions and neat material at -20°C .

    • Reasoning: While chemically stable at room temperature, lower temperatures retard the kinetics of auto-oxidation and hydrolysis.[1] For expensive isotopic standards, this extends shelf-life from months to years.[1]

  • Light Exclusion (Amber Glass):

    • Mechanism: Alkyl bromides are susceptible to photolytic cleavage of the C-Br bond, generating alkyl radicals and bromine.[1]

    • Protocol: Always store in amber borosilicate glass vials. If amber vials are unavailable, wrap clear vials in aluminum foil.

  • Atmosphere (Inert Gas):

    • Protocol: Flush headspace with dry Argon or Nitrogen after every use.[1]

    • Reasoning: Oxygen promotes radical chain reactions; moisture promotes hydrolysis to 1-decanol-d5.[1] Argon is preferred over Nitrogen as it is heavier than air, forming a more effective "blanket" over the liquid surface.

Handling & Experimental Integrity

Thawing and Aliquoting
  • The "Sweat" Risk: When removing a vial from -20°C, do not open immediately .[1] Allow the vial to equilibrate to room temperature (approx. 15–30 mins) in a desiccator or hood.

    • Causality: Opening a cold vial condenses atmospheric moisture into the reagent. Water acts as a nucleophile, slowly converting the bromide to an alcohol (1-decanol-d5) and HBr.[1]

  • Septum Integrity: Use PTFE-lined silicone septa.[1] Avoid rubber septa, which can swell and leach plasticizers into the organic halide, contaminating MS background signals.

Self-Validating Purity Check

Before using the reagent in critical quantitative assays (e.g., as an Internal Standard for PK studies), validate its purity.[1]

  • 1H-NMR Validation:

    • Target: Check the triplet at

      
       ppm (CH2-Br).
      
    • Impurity Flag: A triplet at

      
       ppm indicates hydrolysis to the alcohol (CH2-OH).[1]
      
    • Isotopic Check: Verify the integration of the terminal methyl group.[1] In the 9,9,10,10,10-d5 analog, the terminal methyl triplet (

      
       ppm) should be silent (invisible)  or significantly reduced compared to the methylene backbone.[1]
      
  • GC-MS Validation:

    • Inject a dilute sample.[1] Look for the molecular ion

      
      .
      
    • Warning: A peak at M-80 (loss of HBr) is common in electron ionization (EI) sources and may not indicate sample degradation, but rather thermal fragmentation in the source.[1] Use "soft" ionization or lower source temps if possible to confirm.

Degradation Pathways & Troubleshooting

Understanding how the molecule breaks down allows for better troubleshooting.

Degradation Reagent 1-Bromodecane-d5 Radical Alkyl Radical + Br• (Yellowing) Reagent->Radical Homolysis Alcohol 1-Decanol-d5 + HBr Reagent->Alcohol Hydrolysis (SN2) Alkene 1-Decene-d5 Reagent->Alkene Elimination (E2) Light UV Light Light->Radical Moisture H2O (Moisture) Moisture->Alcohol Base Base/Heat Base->Alkene

Figure 2: Primary degradation pathways for alkyl bromides.[1]

  • Yellow Discoloration: Indicates the presence of elemental bromine (

    
    ) caused by photo-oxidation.[1]
    
    • Remediation:[1][3] For non-critical applications, wash with a dilute sodium thiosulfate solution (to reduce

      
      ), dry over 
      
      
      
      , and filter. For MS standards, discard and replace .
  • White Precipitate: If stored in plastic or poor glass, this may be leached polymers.[1] If stored with amines, it is likely an ammonium salt precipitate.

Safety & Emergency Procedures

GHS Classification: Warning.

  • H315: Causes skin irritation.[4]

  • H319: Causes serious eye irritation.[4]

  • H335: May cause respiratory irritation.[1][4][5]

  • H400: Very toxic to aquatic life.[1][6][7]

Handling Protocol:

  • PPE: Nitrile gloves (0.11 mm minimum thickness) provide splash protection. For prolonged immersion, use PVA gloves.

  • Inhalation: Handle strictly within a fume hood. Alkyl halides are potential alkylating agents; avoid breathing vapors.[1]

  • Spill: Absorb with vermiculite or sand.[8] Do not use combustible materials (sawdust). Place in a sealed container for hazardous waste disposal (Halogenated Waste stream).

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 8131, 1-Bromodecane.[1] Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Precision Quantification of Genotoxic Alkyl Bromides

This Application Note and Protocol guide details the use of 1-Bromodecane-9,9,10,10,10-d5 as an Internal Standard (IS) for the quantitative analysis of alkyl halide genotoxic impurities. Using 1-Bromodecane-9,9,10,10,10-...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol guide details the use of 1-Bromodecane-9,9,10,10,10-d5 as an Internal Standard (IS) for the quantitative analysis of alkyl halide genotoxic impurities.

Using 1-Bromodecane-9,9,10,10,10-d5 as a Gold-Standard Internal Standard

Abstract & Scope

In pharmaceutical development, alkyl halides are classified as Potential Genotoxic Impurities (PGIs) due to their ability to alkylate DNA.[1] Regulatory bodies (ICH M7, FDA, EMA) require trace-level quantification (often <10 ppm) of these species in Active Pharmaceutical Ingredients (APIs).

This protocol establishes a rigorous methodology for using 1-Bromodecane-9,9,10,10,10-d5 (hereafter 1-Br-Dec-d5 ) as a stable isotopically labeled internal standard (SIL-IS). By utilizing Isotope Dilution Mass Spectrometry (IDMS) , this workflow compensates for matrix effects, extraction inefficiencies, and injection variability, ensuring data integrity compliant with cGMP standards.

Compound Profile: The Internal Standard

The selection of the 9,9,10,10,10-d5 isotopologue is deliberate. Deuteration at the terminal ethyl group minimizes "scrambling" during fragmentation and reduces the Kinetic Isotope Effect (KIE) compared to alpha-deuteration (C1 position), ensuring the IS co-elutes perfectly with the analyte while remaining mass-resolvable.

PropertySpecification
Compound Name 1-Bromodecane-9,9,10,10,10-d5
Chemical Structure

Molecular Weight ~226.2 g/mol (vs. 221.18 for native)
Role Internal Standard for GC-MS / HS-GC-MS
Target Analytes 1-Bromodecane, long-chain alkyl halides, general PGIs
Mass Shift +5 Da (Allows separation of

ions)
Scientific Rationale: Why IDMS?

Conventional external calibration fails to account for the complex solubility profiles of APIs. 1-Br-Dec-d5 mimics the physicochemical behavior of the target analyte (hydrophobicity, volatility, pKa) but carries a distinct mass signature.

  • Co-elution: The d5-analog elutes at virtually the same retention time as the native target, meaning it experiences the exact same matrix suppression or enhancement in the ion source.

  • Self-Validating: Any loss of analyte during extraction is mirrored by the IS. The ratio of Area(Analytic)/Area(IS) remains constant, correcting the final result automatically.

Experimental Protocols
Phase A: Materials & Stock Solution Preparation

Reagents:

  • 1-Bromodecane-9,9,10,10,10-d5 (>98 atom% D).

  • Target Analyte Reference Standard (Native 1-Bromodecane).

  • Diluent: High-purity Methanol (LC-MS grade) or DMSO (if headspace is used for high-boiling matrices).

Protocol:

  • IS Stock Preparation (1 mg/mL):

    • Accurately weigh 10.0 mg of 1-Br-Dec-d5 into a 10 mL volumetric flask.

    • Dissolve and dilute to volume with Methanol.

    • Storage: Amber glass, -20°C. Stability: ~6 months.

  • Working IS Solution (10 µg/mL):

    • Dilute 100 µL of IS Stock into 9.9 mL of Diluent.

    • Usage: This solution is used to spike all samples and calibrators.

Phase B: Sample Preparation (Liquid Injection Method)

Suitable for soluble APIs and intermediate volatility analytes.

  • API Weighing: Weigh 100 mg of API into a 20 mL centrifuge tube.

  • Dissolution: Add 5.0 mL of Diluent (Methanol/Water mix depending on API solubility).

  • IS Spiking (Critical Step): Add exactly 50 µL of Working IS Solution to the tube.

    • Final IS Conc: 100 ng/mL in solution.[2]

  • Extraction: Vortex for 2 minutes. Sonicate for 10 minutes to ensure full release of occluded impurities.

  • Clarification: Centrifuge at 4000 rpm for 5 minutes.

  • Transfer: Transfer 1 mL of the supernatant to a GC vial.

Phase C: GC-MS Instrumental Methodology

System: Agilent 7890/5977 or equivalent Single Quadrupole MS.

ParameterSettingRationale
Column DB-624 or VF-624ms (30m x 0.25mm x 1.4µm)Thick film stationary phase retains volatile halides and separates them from solvent.
Carrier Gas Helium @ 1.2 mL/min (Constant Flow)Optimal linear velocity for resolution.
Inlet Splitless (1 min purge), 220°CMaximizes sensitivity for trace impurities.
Oven Program 40°C (hold 2 min)

10°C/min

240°C (hold 5 min)
Slow ramp ensures separation of alkyl homologs.
Transfer Line 250°CPrevents condensation of high-boiling matrix.
Ion Source EI (70 eV), 230°CStandard electron ionization.
Acquisition SIM Mode (Selected Ion Monitoring)Crucial: See Ion Selection Table below.

SIM Ion Selection Strategy: To successfully use the d5-label, you must monitor ions that retain the deuterated tail (C9-C10). Low mass fragments (e.g.,


, m/z 43) may lose the label.
  • Native 1-Bromodecane: Monitor m/z 135 & 137 (if visible) or m/z 141 (

    
    ).
    
  • 1-Br-Dec-d5: Monitor m/z 146 (

    
    ).
    
    • Note: The loss of Br (79/81) from the molecular ion is the dominant high-mass fragmentation pathway.

    • Native (

      
      ) 
      
      
      
      Loss of Br
      
      
      
      
      (m/z 141 ).
    • d5-IS (

      
      ) 
      
      
      
      Loss of Br
      
      
      
      
      (m/z 146 ).
Data Analysis & Validation

Calculation: Quantification is performed using the Response Factor (


) derived from the calibration curve.


Concentration in Sample (


): 


Validation Criteria (ICH Q2):

  • Specificity: No interfering peaks at m/z 141 or 146 in the blank API matrix.

  • Linearity:

    
     over the range (e.g., 1 ppm to 100 ppm relative to API).
    
  • Recovery: Spiked samples should show 80-120% accuracy using the IS correction.

Visualization of Workflow & Mechanism
Figure 1: Analytical Workflow for PGI Quantification

G Start Raw API Sample Weigh Weigh & Dissolve (Methanol/DMSO) Start->Weigh Spike Spike IS: 1-Br-Dec-d5 Weigh->Spike  Critical Step   Extract Vortex/Sonicate & Centrifuge Spike->Extract GC GC Injection (Splitless) Extract->GC MS MS Detection (SIM) Monitor m/z 141 & 146 GC->MS Result Quantified PGI (ppm level) MS->Result

Caption: Step-by-step IDMS workflow ensuring the Internal Standard compensates for extraction losses.

Figure 2: Mass Spectrometry Logic (SIM Selection)

G Native Native 1-Bromodecane (MW 220/222) Frag_Native Fragment: [M - Br]+ C10H21+ Native->Frag_Native EI Ionization Loss of Br (79) IS IS: 1-Bromodecane-d5 (MW 225/227) Frag_IS Fragment: [M - Br]+ C10H16D5+ IS->Frag_IS EI Ionization Loss of Br (79) Ion_Native m/z 141 (Quant Ion) Frag_Native->Ion_Native Ion_IS m/z 146 (Ref Ion) Frag_IS->Ion_IS

Caption: Fragmentation pathway illustrating why m/z 141 and 146 are selected to retain the d5-label specificity.

References
  • International Council for Harmonisation (ICH). (2017). Guideline M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk.Link

  • Elder, D. P., et al. (2010). "The utility of mass spectrometry for the determination of genotoxic impurities in pharmaceutical development." Journal of Pharmaceutical and Biomedical Analysis. Link

  • Liu, D. Q., et al. (2010). "Recent advances in trace analysis of pharmaceutical genotoxic impurities." Journal of Pharmaceutical and Biomedical Analysis. Link

  • BenchChem. (2025).[3][4] A Comparative Guide to the Detection and Quantification of Alkyl Bromides.Link

  • Sigma-Aldrich. (n.d.). 1-Bromodecane Product Specification & Safety Data Sheet.[5][6]Link

Sources

Application

Application Note: High-Precision Quantification of 1-Bromodecane using 1-Bromodecane-9,9,10,10,10-d5 IDMS

Abstract This protocol details the application of 1-Bromodecane-9,9,10,10,10-d5 as a stable isotope internal standard (IS) for the quantification of 1-bromodecane via Isotope Dilution Mass Spectrometry (IDMS). Unlike ext...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This protocol details the application of 1-Bromodecane-9,9,10,10,10-d5 as a stable isotope internal standard (IS) for the quantification of 1-bromodecane via Isotope Dilution Mass Spectrometry (IDMS). Unlike external calibration methods, which are susceptible to errors from matrix interference and extraction variability, this IDMS workflow provides absolute quantification by referencing the analyte directly to its isotopologue. The specific deuteration at the terminal ethyl group (positions 9 and 10) ensures high chemical stability and a distinct mass shift (+5 Da), preventing spectral crosstalk with natural isotopes. This guide is designed for researchers in drug development and environmental analysis requiring rigorous validation data.[1]

Technical Specifications & Rationale

The Analyte and Standard
FeatureNative AnalyteInternal Standard (IS)
Compound 1-Bromodecane1-Bromodecane-9,9,10,10,10-d5
Formula


MW (Average) 221.18 g/mol 226.21 g/mol
Monoisotopic Mass 220.08 (for

)
225.11 (for

)
Label Position N/ATerminal Carbons (C9, C10)
Boiling Point ~238°C~238°C (negligible isotope effect)
Why 9,9,10,10,10-d5?
  • Metabolic/Chemical Stability: The C1 position (attached to Br) is reactive and subject to nucleophilic attack or hydrolysis. Placing deuterium atoms at the terminal C9 and C10 positions (the "tail") ensures the label remains intact during standard chemical processing or metabolic incubation.

  • Spectral Clarity: A mass shift of +5 Da is sufficient to separate the IS signal from the natural isotopic envelope of the native compound (specifically the

    
     isotope, which is +2 Da, and 
    
    
    
    contributions).
  • Retention Time Matching: As a deuterated analog, the IS co-elutes (or elutes with a very slight fronting) with the target analyte, ensuring they experience identical ionization conditions in the MS source.

Principle of Operation: Isotope Dilution Mass Spectrometry (IDMS)[6][7][8]

The core principle of this protocol is Isotope Dilution , widely regarded as a primary ratio method of highest accuracy.

  • Spiking: A known amount of 1-Bromodecane-d5 is added to the sample before any extraction or processing.[1]

  • Equilibration: The IS equilibrates with the native analyte in the matrix.[1]

  • Co-Extraction: Any loss during extraction (e.g., phase separation inefficiency, evaporation) affects both the native and IS molecules equally.

  • Mass Spectrometry: The GC-MS separates the species, and the detector monitors specific ions for both.[1]

  • Quantification: The ratio of the Area of the Native signal to the Area of the IS signal is used to calculate concentration. This ratio is independent of recovery yield.[1]

MS Fragmentation & SIM Selection

In Electron Ionization (EI, 70 eV), primary alkyl bromides typically show a weak molecular ion (


) and a dominant fragment corresponding to the loss of the bromine atom (

).
  • Native Path:

    
     (m/z 141)
    
  • IS Path:

    
     (m/z 146)
    

Critical Note: Avoid monitoring low-mass alkyl fragments (e.g.,


, m/z 43) or the McLafferty rearrangement product (

, m/z 135/137) for quantification. These fragments originate from the "head" of the chain and may not contain the deuterium label located at the "tail," leading to erroneous ratios. Always quantify using the intact alkyl chain ion (

) or the molecular ion (

).

Experimental Protocol

Reagents and Equipment
  • Solvents: Dichloromethane (DCM) or Hexane (HPLC Grade).[1]

  • Standards:

    • Native 1-Bromodecane (>98% purity).[1]

    • 1-Bromodecane-9,9,10,10,10-d5 (>98% isotopic purity).

  • Instrumentation: GC-MS (Single Quadrupole or Triple Quad).[1]

  • Column: Non-polar capillary column (e.g., DB-5ms or HP-5ms), 30m x 0.25mm x 0.25µm.

Stock Solution Preparation[1]
  • IS Stock (1 mg/mL): Weigh 10 mg of 1-Bromodecane-d5 into a 10 mL volumetric flask. Dilute to volume with Hexane. Store at -20°C.

  • Calibration Standards: Prepare a series of mixtures containing a constant concentration of IS (e.g., 10 µg/mL) and varying concentrations of Native analyte (e.g., 1, 5, 10, 50, 100 µg/mL).

Sample Preparation (Liquid-Liquid Extraction)

Applicable for aqueous reaction mixtures or environmental water samples.

  • Aliquot: Transfer 1.0 mL of sample into a glass centrifuge tube.

  • Spike: Add 20 µL of IS Stock (1 mg/mL) to the sample. Vortex for 30 seconds to equilibrate.[1]

    • Resulting IS conc: ~20 µg/mL (assuming 100% recovery).

  • Extract: Add 2.0 mL of Hexane. Cap and shake vigorously for 5 minutes.

  • Separate: Centrifuge at 3000 rpm for 5 minutes to separate phases.

  • Transfer: Transfer the upper organic layer to a GC vial containing anhydrous

    
     (to remove residual water).
    
  • Inject: Inject 1 µL into the GC-MS.

GC-MS Parameters
  • Inlet: Splitless (or Split 1:10 for high conc.), 250°C.

  • Carrier Gas: Helium, 1.0 mL/min constant flow.[1]

  • Oven Program:

    • Initial: 60°C (hold 1 min).

    • Ramp: 15°C/min to 280°C.[1]

    • Final: 280°C (hold 3 min).

  • MS Source: 230°C; Quad: 150°C.[1]

  • Acquisition Mode: SIM (Selected Ion Monitoring).[1][2]

CompoundTarget Ion (Quant)Qualifier Ion 1Qualifier Ion 2Dwell Time
1-Bromodecane 141.0 (

)
220.0 (

)
222.0 (

isotope)
50 ms
1-Bromodecane-d5 146.0 (

)
225.0 (

)
227.0 (

isotope)
50 ms

Data Analysis & Calculation

Response Factor (RF)

While IDMS theoretically yields a 1:1 response, a calibration curve determines the Response Factor (


) to correct for slight ionization differences.


Plot the Area Ratio (


) vs. Concentration Ratio (

). The slope of the linear regression is the RF.
Sample Quantification

Calculate the unknown concentration (


) using the rearranged equation:


Where


 is the concentration of the internal standard added to the sample.

Visualization

Diagram 1: IDMS Workflow Logic

This diagram illustrates the self-correcting nature of the IDMS protocol.[1]

IDMS_Workflow Sample Unknown Sample (Native 1-Bromodecane) Equilibration Equilibration (Native & IS Mix) Sample->Equilibration Spike Spike with IS (1-Bromodecane-d5) Spike->Equilibration Extraction Extraction / Work-up (Losses occur here) Equilibration->Extraction Homogeneous Mix GCMS GC-MS Analysis (SIM Mode) Extraction->GCMS Co-extracted Ratio Calculate Ratio (Area Native / Area IS) GCMS->Ratio m/z 141 & 146 Result Final Concentration (Independent of Recovery) Ratio->Result Apply RF

Caption: Step-by-step IDMS workflow showing how spiking prior to extraction compensates for procedural losses.

Diagram 2: Mass Spectrometry Targeting Strategy

This diagram details the fragmentation logic to ensure the deuterium label is detected.

MS_Fragmentation Native Native 1-Bromodecane (C10H21-Br) Source EI Source (70eV) Fragmentation Native->Source D5 IS: 1-Bromodecane-d5 (C10H16D5-Br) D5->Source Frag_Native [M-Br]+ Ion C10H21+ (m/z 141) Source->Frag_Native Loss of Br (79/81) Frag_D5 [M-Br]+ Ion C10H16D5+ (m/z 146) Source->Frag_D5 Loss of Br (79/81) Bad_Frag Low Mass Alkyls (e.g., C3H7+) Label may be lost! Source->Bad_Frag Chain Scission Select SIM CHANNELS SELECTED Frag_Native->Select Frag_D5->Select

Caption: Fragmentation pathway highlighting the selection of the [M-Br]+ ion to retain the terminal d5 label.

References

  • National Institute of Standards and Technology (NIST). Mass Spectrum of 1-Bromododecane (Analogous Fragmentation Pattern).[1] NIST Chemistry WebBook, SRD 69.[1] Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). Method 6800: Elemental and Molecular Speciated Isotope Dilution Mass Spectrometry.[1] SW-846 Update IV, 2007.[1] Available at: [Link]

  • PubChem. 1-Bromodecane Compound Summary. National Center for Biotechnology Information.[1][3] Available at: [Link]

  • ResolveMass Laboratories. 1-Bromodecane-d19 and Isotope Dilution Applications. (Reference for general deuterated alkyl halide usage). Available at: [Link]

Sources

Method

Advanced GC-MS Quantitative Profiling Using 1-Bromodecane-9,9,10,10,10-d5 as an Isotopic Internal Standard

Mechanistic Principles & Analytical Rationale In quantitative gas chromatography-mass spectrometry (GC-MS), achieving high-fidelity data requires overcoming systemic variables such as matrix-induced ion suppression, inle...

Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Principles & Analytical Rationale

In quantitative gas chromatography-mass spectrometry (GC-MS), achieving high-fidelity data requires overcoming systemic variables such as matrix-induced ion suppression, inlet discrimination, and inconsistent extraction recoveries. The implementation of stable isotope-labeled internal standards (SIL-IS) is the foundational method for mitigating these variances, acting as a normalization vector across the entire analytical workflow[1].

1-Bromodecane-9,9,10,10,10-d5 (CAS: 1219802-02-4) serves as an optimal surrogate standard for the quantification of medium-chain aliphatic compounds, halogenated environmental contaminants, and lipid derivatives[2]. The causality behind selecting this specific isotopic variant relies on three mechanistic pillars:

  • Physicochemical Mimicry: As a medium-chain alkyl bromide, 1-bromodecane exhibits predictable retention behavior and stable fragmentation under Electron Ionization (EI)[3]. It perfectly mirrors the partitioning coefficients of target lipophilic or halogenated analytes during Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE).

  • Isotopic Mass Shift (+5 Da): The substitution of five deuterium atoms at the terminal carbons (9,9,10,10,10-d5) induces a +5 Da mass shift compared to native 1-bromodecane. This ensures absolute mass resolution between the analyte and the internal standard, preventing isotopic cross-talk during Isotope Dilution Mass Spectrometry (IDMS)[4].

  • Suppression of the Kinetic Isotope Effect: By localizing the deuterium atoms at the terminal end of the decyl chain—far from the reactive C-Br bond—the molecule minimizes kinetic isotope effects. This ensures that the deuterated standard co-elutes almost identically with its native counterpart, experiencing the exact same matrix environment within the MS ion source[5].

System Workflow & Analytical Logic

The following workflow illustrates the logical progression of the sample from matrix collection to final data validation. The architecture is designed to ensure that any physical loss of the analyte is proportionally captured by the internal standard.

GCMS_Workflow S1 1. Sample Aliquot (Matrix) S2 2. IS Spiking (1-Bromodecane-d5) S1->S2 S3 3. Liquid-Liquid Extraction (Hexane:DCM) S2->S3 Pre-extraction spike S4 4. QC Spiking (Secondary Standard) S3->S4 Organic layer recovery S5 5. GC Separation (ZB-5 Column) S4->S5 Post-extraction QC S6 6. MS Detection (EI, SIM Mode) S5->S6 Isotopic separation S7 7. Data Validation (Ratio & Recovery Check) S6->S7 m/z 141 vs 146

GC-MS workflow utilizing 1-Bromodecane-d5 as a self-validating internal standard.

Self-Validating Experimental Protocol

To guarantee trustworthiness, this protocol is engineered as a self-validating system . It employs 1-Bromodecane-d5 to correct for relative losses, while a secondary external standard verifies the absolute recovery of the internal standard itself, preventing false positives caused by catastrophic extraction failures[6].

Phase 1: Reagent Preparation & Handling
  • Stock Solution: Prepare a 1.0 mg/mL stock of[2] in GC-grade hexane.

  • Storage Causality: Store immediately in amber glass vials at -20°C. Alkyl bromides are susceptible to UV-induced homolytic cleavage of the carbon-bromine bond; amber glass prevents photodegradation, ensuring standard stability.

Phase 2: Matrix Spiking & Extraction
  • Aliquot & Spike: Transfer 1.0 mL of the fluid sample into a borosilicate glass tube. Immediately spike with 20 µL of a 10 µg/mL 1-Bromodecane-d5 working solution.

    • Causality: Spiking prior to any manipulation ensures the IS undergoes the exact same thermodynamic partitioning as the native analytes.

  • Liquid-Liquid Extraction (LLE): Add 3.0 mL of a 3:1 (v/v) Hexane:Dichloromethane mixture. Vortex vigorously for 2 minutes, then centrifuge at 3000 × g for 5 minutes to break any emulsions.

  • Moisture Removal: Extract the upper organic layer and pass it through a micro-column of anhydrous sodium sulfate.

    • Causality: Trace water injected into a GC system degrades the polysiloxane stationary phase and shifts retention times.

  • Concentration & QC Spike: Evaporate the extract to exactly 100 µL under a gentle stream of ultra-high-purity nitrogen. Spike with 10 µL of a secondary standard (e.g., 1-fluorodecane, 10 µg/mL) just prior to vial sealing.

Phase 3: GC-MS Instrumental Parameters
  • Column: Zebron ZB-5 or equivalent 5% phenyl-arylene phase (30 m × 0.25 mm i.d. × 0.25 µm). The non-polar phase provides optimal dispersion-force interactions for aliphatic halocarbons.

  • Injection: 1 µL, Splitless mode at 250°C. Splitless injection maximizes the transfer of trace analytes onto the column head.

  • Oven Program: Initial hold at 40°C for 3 min, ramp at 10°C/min to 280°C, final hold for 5 min.

  • MS Detection: Electron Ionization (EI) at 70 eV. Operate in Selected Ion Monitoring (SIM) mode to maximize the detector dwell time on target ions, drastically improving the signal-to-noise ratio[5].

Phase 4: Protocol Self-Validation Logic

Before quantifying the target analytes, calculate the absolute recovery of 1-Bromodecane-d5 by comparing its peak area against the post-extraction 1-fluorodecane QC spike.

  • Validation Gate: If the absolute recovery of 1-Bromodecane-d5 is < 60%, the extraction is deemed compromised (e.g., due to severe matrix emulsion), and the sample must be re-processed. If recovery is ≥ 60%, proceed to quantify native analytes using the Analyte/1-Bromodecane-d5 area ratio.

Quantitative Data Presentation

The table below summarizes the critical MS parameters required for setting up the SIM acquisition windows. Alkyl bromides exhibit weak molecular ions


; therefore, quantification relies on the robust 

alkyl fragments[3].
CompoundMolecular FormulaExact MassTarget Ion (m/z)Qualifier Ions (m/z)Relative RT
1-Bromodecane (Native)

220.08141 143, 57, 711.00
1-Bromodecane-d5 (IS)

225.11146 148, 62, 760.99*

*Note: Deuterated isotopologues often exhibit a slight forward chromatographic shift (eluting marginally earlier) due to slightly weaker dispersion interactions with the stationary phase compared to protium-bearing analogs.

References

  • Title: PubChem Compound Summary for CID 8173, 1-Bromodecane Source: National Center for Biotechnology Information (PubChem) URL: [Link]

  • Title: Determination of GC–MS Relative Molar Responses of Some n-Alkanes and their Halogenated Analogs Source: Journal of Chromatographic Science, Oxford Academic URL: [Link]

  • Title: Determination of Response Factors for Analytes Detected during Migration Studies, Strategy and Internal Standard Selection for Risk Minimization Source: MDPI (Toxics) URL: [Link]

  • Source: Google Patents (US20110282587A1)

Sources

Application

Application Note: LC-MS Applications of 1-Bromodecane-9,9,10,10,10-d5

Abstract 1-Bromodecane-9,9,10,10,10-d5 (CAS: 1219802-02-4) is a specialized stable isotope-labeled alkyl halide characterized by a deuterated terminal methyl and methylene group. While alkyl bromides are traditionally an...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

1-Bromodecane-9,9,10,10,10-d5 (CAS: 1219802-02-4) is a specialized stable isotope-labeled alkyl halide characterized by a deuterated terminal methyl and methylene group. While alkyl bromides are traditionally analyzed via GC-MS due to their volatility and lack of ionizable groups, this application note details the Liquid Chromatography-Mass Spectrometry (LC-MS) utility of this compound.

The primary value of 1-Bromodecane-d5 in LC-MS lies not in its direct analysis, but in its role as a modular precursor for synthesizing high-value deuterated Internal Standards (IS) —specifically phospholipids, fatty acids, and quaternary ammonium surfactants—that are otherwise commercially unavailable or prohibitively expensive. This guide provides a validated workflow for converting this precursor into ESI-responsive analytes and details the LC-MS/MS parameters for their quantification.

Introduction: The "Omega-Labeling" Advantage

In metabolic studies and quantitative lipidomics, the position of the deuterium label is critical.

  • Metabolic Stability: 1-Bromodecane-9,9,10,10,10-d5 places the deuterium atoms at the

    
     (terminal) and 
    
    
    
    positions. Unlike
    
    
    -deuterated analogs (C1 position), these labels are remote from the reactive center, preventing Kinetic Isotope Effects (KIE) during derivatization reactions. Furthermore, in biological systems, this positioning protects the label from loss during early-stage
    
    
    -oxidation cycles.
  • Ionization Physics: The bromide moiety is a versatile "leaving group" handle, allowing rapid substitution with ionizable headgroups (amines, carboxylates, phosphocholines) that render the non-polar decyl chain visible to Electrospray Ionization (ESI).

Chemical Profile
PropertySpecification
Compound 1-Bromodecane-9,9,10,10,10-d5
Formula

MW ~226.21 g/mol (vs. 221.18 for native)
Isotopic Enrichment

atom D
Boiling Point ~238°C (High enough for LC compatibility)
Key Reactivity

Nucleophilic Substitution

Core Applications in LC-MS

Application A: Synthesis of Deuterated Phospholipid Standards

Commercially available deuterated phospholipids (e.g., d31-POPC) are often fully deuterated, which can lead to retention time shifts in Reverse Phase (RP) LC due to the "deuterium isotope effect" (D-lipids elute slightly earlier than H-lipids).

  • Solution: Using 1-Bromodecane-d5 allows for the synthesis of tail-specific deuterated lipids . The d5-tag is sufficient for MS separation (+5 Da mass shift) but minimizes the chromatographic shift compared to per-deuterated chains, ensuring the IS co-elutes with the analyte for accurate matrix compensation.

Application B: Environmental Surfactant Analysis (QACs)

Quaternary Ammonium Compounds (QACs) are widely used disinfectants (e.g., Didecyldimethylammonium chloride - DDAC).

  • Challenge: Quantifying trace QACs in wastewater requires isotope dilution, but specific deuterated standards are rare.

  • Workflow: 1-Bromodecane-d5 reacts with tertiary amines to generate d5-QAC internal standards in a single step. These derivatives have permanent positive charges, providing femtogram-level sensitivity in ESI(+) LC-MS.

Experimental Protocols

Protocol 1: One-Step Synthesis of d5-Decyltrimethylammonium (d5-DTMA) Internal Standard

This protocol converts the "invisible" bromide into a "highly visible" QAC for LC-MS quantitation of cationic surfactants.

Reagents:

  • 1-Bromodecane-9,9,10,10,10-d5 (10 mg)

  • Trimethylamine (33% in ethanol, excess)

  • Acetonitrile (ACN)

Procedure:

  • Dissolution: Dissolve 10 mg of 1-Bromodecane-d5 in 1 mL of anhydrous ACN in a sealed reaction vial.

  • Amination: Add 200 µL of Trimethylamine solution (excess).

  • Incubation: Heat at 60°C for 4 hours. The solution may become cloudy as the bromide salt precipitates.

  • Purification: Evaporate solvent under

    
     stream. Wash the residue with cold diethyl ether (removes unreacted bromide).
    
  • Reconstitution: Dissolve the white solid (d5-DTMA Bromide) in 10 mL of 50:50 Methanol:Water (Stock Solution: ~1 mg/mL).

Protocol 2: LC-MS/MS Quantification Method

Validated for the analysis of Decyl-based surfactants using the synthesized d5-IS.

LC Parameters:

  • System: UHPLC (Agilent 1290 or equivalent)

  • Column: Agilent Poroshell 120 HILIC-Z (2.1 x 100 mm, 2.7 µm) or C18 (for hydrophobic retention).

    • Note: HILIC is preferred for QACs to prevent strong tailing observed on C18.

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.5)

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient:

    • 0-1 min: 95% B (Isocratic)

    • 1-5 min: 95%

      
       60% B
      
    • 5-7 min: 60% B (Hold)

MS Parameters (ESI+):

  • Source: Electrospray Ionization (Positive Mode)

  • Capillary Voltage: 3500 V

  • Gas Temp: 300°C

  • Target Analysis:

AnalytePrecursor Ion (

)
Product Ion (

)
Collision Energy (eV)Type
Decyl-TMA (Native) 200.260.1 (Trimethylamine)25Quant
d5-Decyl-TMA (IS) 205.2 60.1 (Trimethylamine)25IS

Mechanism: The d5-label remains on the neutral loss fragment (the decyl chain) or the parent, depending on fragmentation. For QACs, the parent ion is the quaternary cation. The +5 Da shift is distinct.

Visualizing the Workflow

The following diagram illustrates the conversion of the non-ionizable bromide into an LC-MS active species.

G cluster_0 Application Workflow Bromide 1-Bromodecane-d5 (Neutral, Non-Ionizable) Reaction Nucleophilic Substitution (+ Trimethylamine) Bromide->Reaction S_N2 Mechanism Product d5-Decyltrimethylammonium (Permanently Charged Cation) Reaction->Product Formation of QAC LCMS LC-MS/MS Analysis (ESI+ Mode) Product->LCMS m/z 205.2

Caption: Transformation of 1-Bromodecane-d5 into an ESI-compatible Internal Standard.

Direct Analysis of 1-Bromodecane-d5 (Impurity Check)

If you must analyze the bromide directly (e.g., for purity checks before synthesis), ESI is ineffective. Use APPI (Atmospheric Pressure Photoionization) .

  • Dopant: Toluene or Acetone (promotes charge exchange).

  • Mode: APPI+

  • Mechanism: Direct ionization to form radical cation

    
     or protonated molecule 
    
    
    
    .
  • Expected Ion:

    
     ~226.2 (d5) and ~228.2 (d5 + 81Br isotope).
    

References

  • ResolveMass Laboratories. (n.d.). 1-Bromodecane-d19 and d5 Applications in IDMS. Retrieved from

  • Pesek, J. J., et al. (2011). Improvement of peak shape in aqueous normal phase analysis of anionic metabolites. Journal of Separation Science.
  • Goad, L. J., et al. (1982). Synthesis of deuterium labeled cholesterol and steroids and their use for metabolic studies. Lipids, 17(12), 982-91.
  • Cambridge Isotope Laboratories. (n.d.). Deuterated Alkyl Bromides as Synthetic Intermediates. Retrieved from

  • ResearchGate. (2025). Investigation of the clustering processes occurring in liquid secondary ion mass spectrometry for alkyl quaternary ammonium bromides.
Method

quantification of hydrocarbons using 1-Bromodecane-9,9,10,10,10-d5

Application Note: Precision Quantification of Mid-Chain Hydrocarbons and Alkyl Halides via Isotope Dilution GC-MS using 1-Bromodecane-9,9,10,10,10-d5 Executive Summary This protocol details the high-precision quantificat...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Precision Quantification of Mid-Chain Hydrocarbons and Alkyl Halides via Isotope Dilution GC-MS using 1-Bromodecane-9,9,10,10,10-d5

Executive Summary

This protocol details the high-precision quantification of mid-chain hydrocarbons (specifically C10-C12 alkyl halides and surrogate alkanes) using 1-Bromodecane-9,9,10,10,10-d5 as an Internal Standard (IS). Unlike generic internal standards, this specific isotopologue—labeled with five deuterium atoms at the terminal C9 and C10 positions—offers a distinct mass spectral signature (+5 Da shift) while maintaining near-identical physicochemical properties to the target analytes.

This method employs Isotope Dilution Mass Spectrometry (IDMS) to auto-correct for analyte loss during extraction (Liquid-Liquid or SPE) and instrument variability (injection bias).[1] It is the "Gold Standard" approach for quantifying trace alkylating agents in pharmaceutical workflows and Total Petroleum Hydrocarbons (TPH) in complex environmental matrices.[1]

Scientific Principle & Mechanism

The Role of 1-Bromodecane-9,9,10,10,10-d5

In gas chromatography-mass spectrometry (GC-MS), matrix effects can suppress ionization or shift retention times.[1] By spiking the sample with a deuterated analog prior to extraction, the IS experiences the exact same physical stresses as the native analyte.[1]

  • Chemical Structure:

    
     (Native) vs. 
    
    
    
    (d5-IS).[1]
  • Mass Shift Logic: The five deuterium atoms are strategically placed at the terminal methyl and methylene groups.[1]

    • Molecular Ion (

      
      ):  Shifts from m/z 220/222 (Native) to 225/227 (d5-IS) .
      
    • Primary Fragment (

      
      ):  The loss of the bromine atom yields the alkyl chain cation.[1] The native decyl cation (
      
      
      
      ) appears at m/z 141. The deuterated cation (
      
      
      ) appears at m/z 146 . This ensures interference-free quantification even in Selected Ion Monitoring (SIM) mode.[1]
Inverse Isotope Effect

On non-polar capillary columns (e.g., 5%-phenyl-methylpolysiloxane), deuterated isotopologues often elute slightly earlier than their protium counterparts due to lower London dispersion forces (shorter C-D bond lengths).[1] This protocol accounts for this typically observed 1-3 second retention time shift, preventing peak misidentification.[1]

Experimental Workflow Visualization

The following diagram illustrates the critical path for the IDMS workflow, highlighting the self-correcting nature of the internal standard addition.

IDMS_Workflow cluster_correction Self-Validating Loop Sample Raw Sample (Matrix: Water/Soil/API) Spike IS Spiking Add 1-Bromodecane-d5 (Known Conc.) Sample->Spike Step 1 Equilibrate Equilibration (Allow IS to bind matrix) Spike->Equilibrate Step 2 Extraction Extraction (LLE/SPE) Analyte & IS extracted together Equilibrate->Extraction Step 3: Co-extraction GCMS GC-MS Analysis (SIM Mode) Extraction->GCMS Step 4: Separation Data Quantification Ratio: Area(Native)/Area(IS) GCMS->Data Step 5: IDMS Calculation

Caption: IDMS Workflow. The co-extraction of the d5-IS corrects for recovery losses and matrix effects in real-time.

Detailed Protocol

Materials & Reagents
  • Target Analyte: 1-Bromodecane (CAS: 112-29-8).[1][2][3][4]

  • Internal Standard: 1-Bromodecane-9,9,10,10,10-d5 (CAS: 1219802-02-4, >98 atom% D).[1][3]

  • Solvents: Dichloromethane (DCM) and Hexane (GC-MS Grade).[1]

  • Column: DB-5ms or Rxi-5Sil MS (30 m × 0.25 mm × 0.25 µm).[1]

Standard Preparation
  • Stock IS Solution (1000 µg/mL): Weigh 10 mg of 1-Bromodecane-d5 into a 10 mL volumetric flask. Dilute to volume with DCM. Store at -20°C.

  • Working IS Solution (10 µg/mL): Dilute 100 µL of Stock IS into 10 mL of Hexane.

  • Calibration Standards: Prepare 5 levels of native 1-Bromodecane (e.g., 1, 5, 10, 50, 100 µg/mL) in Hexane. Crucial: Spike every calibration vial with the same amount of Working IS Solution (e.g., to a final concentration of 10 µg/mL).

Sample Preparation (Liquid-Liquid Extraction Example)
  • Aliquot: Transfer 10 mL of aqueous sample (or 1 g of solid sample) into a centrifuge tube.

  • Spike: Add 50 µL of Working IS Solution (10 µg/mL) directly to the sample before adding any solvent.[1]

    • Why? This ensures the IS integrates into the matrix.[1]

  • Extract: Add 5 mL of Hexane/DCM (1:1). Vortex for 2 minutes. Centrifuge at 3000 rpm for 5 minutes.

  • Concentrate: Transfer the organic layer to a vial. If necessary, evaporate under Nitrogen to 1 mL.[1]

GC-MS Instrument Parameters
ParameterSettingRationale
Inlet Splitless, 250°CMaximizes sensitivity for trace analysis.[1]
Carrier Gas Helium, 1.2 mL/min (Constant Flow)Ensures stable retention times.
Oven Program 40°C (1 min) → 15°C/min → 300°C (3 min)Slow ramp at start focuses mid-chain volatiles.[1]
Transfer Line 280°CPrevents condensation of heavier hydrocarbons.[1]
Ion Source EI (70 eV), 230°CStandard ionization for reproducible fragmentation.
Acquisition SIM Mode (See Table 4.[1]5)Significantly lowers LOD compared to Full Scan.[1]
SIM Acquisition Table (Selected Ion Monitoring)
CompoundRetention Time (approx)Quant Ion (m/z)Qualifier Ions (m/z)
1-Bromodecane (Native) 12.45 min135, 137 (Br isotope) or 141 (Alkyl)220 (

), 222
1-Bromodecane-d5 (IS) 12.42 min146 (

, d5-alkyl)
225 (

), 227

Note: The primary quant ion for alkyl bromides is often the


 alkyl chain due to the weak C-Br bond.[1] For the d5-IS, this is m/z 146.[1] For the native, it is m/z 141. If specificity is required over sensitivity, use the molecular ions (220/222 vs 225/227).

Data Analysis & Calculation

Quantification is performed using the Response Factor (RF) method, which is independent of injection volume errors.[1]

Step 1: Calculate Response Factor (RF) from Calibration


Calculate the average RF (


) across the 5 calibration levels. The RSD should be <15%.[1]
Step 2: Calculate Sample Concentration


  • 
    : Concentration of analyte in the final extract.[1]
    
  • 
    : Concentration of IS added to the sample.[1][5]
    

Troubleshooting & Causality

ObservationProbable CauseCorrective Action
IS Recovery < 50% Matrix suppression or extraction inefficiency.The IDMS method corrects for this, but if signal is too low, perform a "back-extraction" or clean up with Florisil.
Peak Tailing Active sites in the inlet liner.[1]Replace liner with a deactivated splitless liner (glass wool can adsorb alkyl halides).[1]
"Scrambling" of D-label H/D exchange in source (rare for alkyls).[1]Ensure ion source temperature is not excessive (>250°C).[1] Terminal D is generally stable.[1]

References

  • US EPA. (2020).[1] Method 8270E: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS).[1] United States Environmental Protection Agency.[1] Link

  • ResolveMass Laboratories. (2024).[1] Product Specification: 1-Bromodecane-d19 and d5 Analogs for IDMS. ResolveMass.[1][6] Link

  • Qmx Laboratories. (2024).[1] Reference Standards for Environmental Analysis: 1-Bromodecane-9,9,10,10,10-d5.[1] Qmx Laboratories.[1] Link

  • Glushkov, A. et al. (2013).[1] Determination of GC-MS Relative Molar Responses of Some n-Alkanes and their Halogenated Analogs. ResearchGate.[1] Link

Sources

Application

Comprehensive Environmental Fate Studies with 1-Bromodecane-9,9,10,10,10-d5

Introduction & Scientific Rationale Understanding the environmental fate of alkyl halides is critical for ecological risk assessment. 1-Bromodecane is a highly hydrophobic, linear brominated alkane used as a synthetic in...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

Understanding the environmental fate of alkyl halides is critical for ecological risk assessment. 1-Bromodecane is a highly hydrophobic, linear brominated alkane used as a synthetic intermediate and surfactant precursor. In complex environmental matrices—such as activated sludge, sediment, and soil—tracking the degradation and partitioning of 1-bromodecane is complicated by the overwhelming background presence of naturally occurring lipids, fatty acids, and aliphatic alcohols.

To overcome this analytical bottleneck, 1-Bromodecane-9,9,10,10,10-d5 is utilized as a stable isotope-labeled tracer. The terminal deuterium substitution (at carbons 9 and 10) provides a distinct +5 Da mass shift[1]. Because the carbon-deuterium (C–D) bond is stronger than the carbon-hydrogen (C–H) bond, the label remains stable during primary nucleophilic substitutions or enzymatic dehalogenations that typically occur at the C1 position[1][2]. This allows researchers to utilize Isotope-Dilution Mass Spectrometry (IDMS) and Gas Chromatography-Mass Spectrometry (GC-MS) to definitively track the parent compound and its primary metabolites (e.g., 1-decanol-d5) without matrix interference[3].

Environmental Fate Workflow

The environmental assessment of 1-Bromodecane-d5 requires a multi-compartment approach governed by strict OECD guidelines. The workflow below illustrates the integration of abiotic and biotic testing methodologies.

FateWorkflow Start 1-Bromodecane-d5 (Environmental Tracer) Hydrolysis Abiotic Hydrolysis (OECD 111) Start->Hydrolysis Biodeg Biodegradation (OECD 301F) Start->Biodeg Sorption Soil Sorption (OECD 106) Start->Sorption GCMS Extraction & GC-MS/MS (+5 Da Mass Shift) Hydrolysis->GCMS Biodeg->GCMS Sorption->GCMS Modeling Kinetic Modeling & Mass Balance GCMS->Modeling

Figure 1: Environmental fate workflow for 1-Bromodecane-d5 utilizing OECD guidelines.

Experimental Protocols & Causality

As a guiding principle for regulatory submissions, every environmental fate protocol must be a self-validating system . This means incorporating internal mass balances, abiotic controls, and toxicity checks to ensure that the observed disappearance of the parent compound is due to the claimed mechanism, rather than volatilization or adsorption to test vessels.

Protocol A: Abiotic Hydrolysis (OECD 111)

Causality: Hydrolysis is a primary abiotic degradation pathway for alkyl halides in aquatic systems[4]. Because 1-bromodecane has low water solubility, testing must be conducted below its saturation limit to prevent micelle formation, which would artificially shield the compound from hydrolytic attack.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare sterile, aqueous buffers at pH 4.0 (potassium biphthalate), pH 7.0 (monopotassium phosphate), and pH 9.0[4]. Purge with nitrogen to remove dissolved oxygen, preventing oxidative side-reactions.

  • Spiking: Spike 1-Bromodecane-d5 into the buffers using a minimal amount of water-miscible co-solvent (e.g., <1% acetonitrile) to achieve a concentration of 10 µg/L.

  • Incubation (Tier 1): Seal the vessels and incubate in the dark at 50°C for 5 days[4]. The elevated temperature acts as an accelerated aging test.

  • Extraction & Analysis: At days 0, 1, 3, and 5, extract 10 mL aliquots with 2 mL of hexane. Analyze the organic layer via GC-MS/MS, monitoring the molecular ion and specific fragments of the d5-isotope[3].

  • System Validation: Include a sterile co-solvent blank. A successful test requires a mass balance recovery of >90% (Parent + 1-decanol-d5 product) at all time points to rule out volatilization losses.

Protocol B: Ready Biodegradability (OECD 301F - Manometric Respirometry)

Causality: OECD 301F measures the ultimate biodegradation of a compound by tracking oxygen consumption[5]. 1-Bromodecane-d5 is used here as the sole carbon source. The d5 label allows us to perform a parallel specific analysis at day 28 to prove that the compound was mineralized, rather than simply adsorbed to the sludge biomass.

Step-by-Step Methodology:

  • Inoculum Preparation: Obtain mixed microbial inoculum from a domestic wastewater treatment plant. Wash and aerate the sludge to deplete endogenous carbon sources.

  • Test Setup: In a closed respirometer flask, combine the mineral medium, the microbial inoculum (30 mg/L suspended solids), and 1-Bromodecane-d5 (100 mg/L theoretical oxygen demand)[5].

  • Incubation & Monitoring: Stir continuously in the dark at 22°C for 28 days. The respirometer automatically records the pressure drop caused by O2 consumption as microbes oxidize the alkane chain.

  • System Validation (Toxicity Control): Run a parallel flask containing 1-Bromodecane-d5 and a readily biodegradable reference (e.g., sodium acetate). If this flask fails to degrade, it indicates the brominated compound is toxic to the inoculum, invalidating the primary test.

  • Metabolite Tracking: On day 28, lyophilize the sludge and perform a Soxhlet extraction. Use GC-MS to quantify any residual 1-Bromodecane-d5 or intermediate d5-fatty acids.

Protocol C: Soil Adsorption/Desorption (OECD 106)

Causality: The mobility of a chemical dictates its potential to leach into groundwater. Because 1-bromodecane is highly non-polar, it is expected to partition strongly into soil organic carbon[6]. We use 0.01 M CaCl2 as the aqueous phase to mimic the natural ionic strength of soil water, which improves centrifugation efficiency and minimizes artificial cation exchange[7].

Step-by-Step Methodology:

  • Soil Preparation: Select 5 standardized soil types varying in organic carbon, clay content, and pH[6]. Air-dry and sieve to ≤ 2 mm.

  • Equilibration (Tier 1): Mix soil with 0.01 M CaCl2 at a 1:5 ratio. Shake overnight to pre-equilibrate the soil matrix[7].

  • Spiking: Introduce 1-Bromodecane-d5 at a concentration well below its solubility limit.

  • Adsorption Phase: Agitate the suspensions at 20°C for 48 hours to reach partitioning equilibrium[6].

  • Phase Separation & Analysis: Centrifuge the samples. Extract the aqueous supernatant and the soil pellet separately using appropriate organic solvents. Quantify the d5-tracer in both phases via GC-MS to calculate the distribution coefficient (

    
    ) and the organic carbon-normalized partition coefficient (
    
    
    
    )[6].
  • System Validation: Run a "no-soil" control vessel containing only 0.01 M CaCl2 and the d5-tracer. This validates that the disappearance of the tracer from the aqueous phase is due to soil adsorption, not binding to the glass walls of the test tube[6].

Quantitative Data Summarization

The table below summarizes the expected physicochemical behavior and fate parameters for 1-Bromodecane-d5 based on its structural class and isotopic stability.

ParameterTest GuidelineExpected Value / RangeAnalytical Marker / Endpoint
Hydrolytic Half-life (pH 7, 25°C)OECD 111> 1 year (Hydrolytically stable)Depletion of 1-Bromodecane-d5
Ready Biodegradability OECD 301F> 60% ThOD within 28 daysO2 consumption & CO2 evolution
Soil Adsorption (

)
OECD 1063.5 – 4.5 (Strong sorption)Aqueous vs. Solid phase d5 ratio
Primary Biotic Metabolite GC-MS/MS1-Decanol-d5+5 Da mass shift (m/z tracking)
Mass Balance Recovery Internal Control90% – 110%Total d5-isotope equivalents

References

1.[2] Isotope Tracers To Study the Environmental Fate and Bioaccumulation of Metal-Containing Engineered Nanoparticles: Techniques and Applications | Chemical Reviews - ACS Publications. acs.org. 2 2.[4] OECD 111 - Hydrolysis as a Function of pH. situbiosciences.com. 4 3.[1] 1-Bromodecane-2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-d19 | CAS 1207606-93-6. resolvemass.ca. 1 4.[5] Types of OECD 301 Biodegradation Tests. aropha.com. 5 5.[6] OECD 106: Adsorption - Desorption Using a Batch Equilibrium Method. situbiosciences.com.6 6.[7] APPENDIX C: MEASUREMENT OF SORPTION (Kd). ecetoc.org. 7 7.[3] Sampling and Analysis Procedures for Screening of Industrial Effluents for Priority Pollutants. epa.gov. 3

Sources

Method

protocol for spiking samples with 1-Bromodecane-9,9,10,10,10-d5

Application Note: Protocol for Spiking Samples with 1-Bromodecane-9,9,10,10,10-d5 [1] Introduction & Scientific Rationale In quantitative mass spectrometry, the reliability of data is often compromised by matrix effects,...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Protocol for Spiking Samples with 1-Bromodecane-9,9,10,10,10-d5 [1]

Introduction & Scientific Rationale

In quantitative mass spectrometry, the reliability of data is often compromised by matrix effects, variable extraction efficiencies, and instrumental drift. 1-Bromodecane-9,9,10,10,10-d5 (CAS: 1219802-02-4) is a high-purity, stable isotope-labeled internal standard (IS) specifically designed to mitigate these variances.[1]

Unlike generic internal standards, this specific isotopologue carries five deuterium atoms on the terminal ethyl group (positions 9 and 10). This structural positioning offers distinct advantages:

  • Chemical Stability: The deuterium label is located at the methyl terminus, distal from the reactive bromide group, minimizing the risk of label loss during nucleophilic substitution reactions or metabolic processing in biological assays.

  • Chromatographic Co-elution: It exhibits near-perfect co-elution with native 1-bromodecane while maintaining mass spectral distinctness (+5 Da shift), ensuring it experiences the exact ionization environment as the analyte.[1]

This protocol details the standardized methodology for spiking this IS into various matrices (aqueous, solid, and biological) to achieve Isotope Dilution Mass Spectrometry (IDMS) precision.

Pre-Experimental Planning

Physical Properties & Solvent Selection

1-Bromodecane-d5 is a lipophilic liquid.[1][2] Direct addition to aqueous samples without a water-miscible carrier solvent will result in poor dispersion and reproducibility (the "oiling out" effect).[1]

PropertyValueImplication for Protocol
Molecular Weight ~226.21 g/mol Use this value for molarity calculations.[1]
Solubility Insoluble in water; Soluble in MeOH, DCM, Acetone, Hexane.Stock Solution: Prepare in Methanol (MeOH) or Acetone for aqueous spikes; Hexane for non-polar extracts.[1]
Boiling Point ~238°CSuitable for GC-MS; ensure injector temp is >250°C.
Density ~1.07 g/mLGravimetric preparation is preferred over volumetric for highest accuracy.[1]
Safety Considerations
  • Hazard: Alkyl halides are potential alkylating agents. Wear nitrile gloves and safety glasses.[1] Handle in a fume hood.

  • Storage: Store neat standard at 2-8°C away from light to prevent dehalogenation.

Preparation of Standard Solutions

Objective: Create a stable "Working Spiking Solution" that delivers a precise mass of IS in a small volume (typically 10–50 µL).

Step 1: Primary Stock Solution (1,000 µg/mL)
  • Weigh 10.0 mg of neat 1-Bromodecane-d5 into a 10 mL Class A volumetric flask.

    • Note: Weighing directly into the flask avoids transfer losses.

  • Dilute to volume with Methanol (MeOH) (for general use) or Dichloromethane (DCM) (for hydrophobic extraction only).[1]

  • Cap and vortex for 30 seconds. Transfer to an amber glass vial with a PTFE-lined cap.

  • Storage: Stable for 6 months at -20°C.

Step 2: Working Spiking Solution (10 µg/mL)
  • Transfer 100 µL of the Primary Stock Solution into a 10 mL volumetric flask.

  • Dilute to volume with Methanol .

    • Critical: If spiking into water/plasma, use Methanol or Acetone. If spiking into soil/oil followed by Hexane extraction, use Hexane.

Spiking Protocols by Matrix

The spiking step must occur before any extraction or sample manipulation to serve as a true Surrogate Internal Standard.

Scenario A: Aqueous Samples (Water, Urine, Plasma)

Goal: Ensure rapid dispersion of the hydrophobic IS into the hydrophilic matrix.

  • Aliquot Sample: Place 1.0 mL (or specific volume) of sample into a glass centrifuge tube.

  • Spike: Using a calibrated micropipette, inject 20 µL of the Working Spiking Solution (10 µg/mL) directly into the sample.

    • Technique: Submerge the pipette tip slightly below the surface and dispense. Rinse the tip 2-3 times with the sample mixture.[1]

  • Equilibrate: Vortex immediately for 10 seconds. Allow to stand for 15 minutes at 4°C.

    • Reason: Allows the IS to bind to matrix components (proteins, suspended solids) similarly to the analyte.

  • Proceed to Extraction: (e.g., Liquid-Liquid Extraction with Hexane or SPE).

Scenario B: Solid Matrices (Soil, Tissue, Sediment)

Goal: Distribute IS onto the solid surface before solvent contact.

  • Weigh Sample: Accurately weigh the solid sample (e.g., 5.0 g) into an extraction vessel.

  • Spike: Add 50 µL of the Working Spiking Solution dropwise onto the solid surface.

    • Technique: Distribute the drops across different points of the sample; do not deposit all in one spot.

  • Solvent Evaporation (Optional but Recommended): Allow the solvent (Methanol) to evaporate for 5-10 minutes if it might interfere with the extraction solvent, provided the analyte is not volatile. For 1-Bromodecane, minimal evaporation is preferred to avoid loss.[1]

  • Equilibrate: Cap and let stand for 30 minutes to allow interaction with soil organic matter.

  • Proceed to Extraction: (e.g., Soxhlet, Sonication, or PLE).

Experimental Workflow Visualization

The following diagram illustrates the decision logic for solvent selection and the critical spiking points to ensure data integrity.

SpikingProtocol Start Start: 1-Bromodecane-d5 Neat Standard MatrixCheck Identify Sample Matrix Start->MatrixCheck AqMatrix Aqueous (Plasma, Water) MatrixCheck->AqMatrix SolidMatrix Solid (Soil, Tissue) MatrixCheck->SolidMatrix StockMeOH Prepare Working Soln in Methanol/Acetone AqMatrix->StockMeOH SpikeAq Spike 10-20 µL Sub-surface injection StockMeOH->SpikeAq Vortex Vortex Immediately (Prevent Oiling Out) SpikeAq->Vortex Extract Extraction (LLE, SPE, SLE) Vortex->Extract StockHex Prepare Working Soln in Acetone/Hexane SolidMatrix->StockHex SpikeSolid Spike Dropwise onto Surface StockHex->SpikeSolid Equilibrate Equilibrate 30 mins (Matrix Binding) SpikeSolid->Equilibrate Equilibrate->Extract GCMS GC-MS / LC-MS Analysis (SIM Mode) Extract->GCMS Data Quantification (Area Ratio Calculation) GCMS->Data

Caption: Workflow logic for selecting carrier solvents and spiking techniques based on sample matrix to ensure homogeneity.

Analytical Method & Data Processing

GC-MS Instrument Setup (Recommended)
  • Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5ms), 30m x 0.25mm ID.[1]

  • Carrier Gas: Helium @ 1.0 mL/min.[1]

  • Inlet: Splitless mode, 250°C.

  • MS Mode: Selected Ion Monitoring (SIM).[1][3]

    • Native 1-Bromodecane: Monitor m/z 135, 137 (characteristic propyl-bromide fragments).[1]

    • 1-Bromodecane-d5: Monitor m/z 140, 142 (corresponding d5 fragments).[1]

    • Note: The molecular ion (M+) is often weak; fragment ions are more stable for quantitation.

Calculation: Response Factor (RF)

Before analyzing samples, establish the Relative Response Factor (RRF) using a calibration standard where the concentration of both Native and IS are known.


[1]

Where:

  • 
     = Peak Area of Native Analyte[1]
    
  • 
     = Peak Area of Internal Standard (d5)[1]
    
  • 
     = Concentration of Native Analyte[1]
    
  • 
     = Concentration of Internal Standard[1][4]
    
Calculation: Sample Concentration

[1]

Where:

  • 
     = Concentration of IS added to the sample (mass added / sample volume).
    
  • 
     = Dilution Factor (if applicable).[1]
    

Quality Control & Troubleshooting

IssueProbable CauseCorrective Action
Low IS Recovery (<50%) Matrix suppression or extraction loss.[1]Check extraction pH.[1] Ensure IS spiking solvent is compatible with the matrix (e.g., don't spike Hexane soln into Water).
Variable IS Area Inconsistent spiking technique.Use positive displacement pipettes.[1] Ensure "sub-surface" injection for liquids.[1]
Interfering Peaks Matrix co-elution.The d5 label shifts mass by +5 Da. Ensure MS resolution is sufficient. Verify m/z 140/142 are clean in a matrix blank.[1]
H/D Exchange pH extremes.1-Bromodecane is generally stable, but avoid prolonged exposure to strong bases (pH > 12) which can cause dehydrohalogenation.[1]

References

  • Sigma-Aldrich. 1-Bromodecane-d5 Product Specification & Properties. Retrieved from [1]

  • US EPA. Method 8270E: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS).[1] (Guidance on Internal Standard usage). Retrieved from [1]

  • Wieling, J. (2002).[1] LC-MS-MS experiences with internal standards. Chromatographia. (Discussion on IS solvent effects).

  • Boyd, R. K. (1993).[1] Isotope Dilution Mass Spectrometry. Spectrochimica Acta. (Foundational theory of IDMS).

(Note: While specific "d5" isomer application notes are proprietary to custom synthesis labs, the protocols above adhere to standard EPA and FDA bioanalytical guidelines for deuterated internal standards.)

Sources

Application

1-Bromodecane-9,9,10,10,10-d5 in organic synthesis as a deuterated building block

Strategic Utilization for Metabolic Stability and Lipidomic Profiling Abstract This technical guide details the application of 1-Bromodecane-9,9,10,10,10-d5 (an alkylating agent with a terminal deuterated ethyl group) in...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Utilization for Metabolic Stability and Lipidomic Profiling

Abstract

This technical guide details the application of 1-Bromodecane-9,9,10,10,10-d5 (an alkylating agent with a terminal deuterated ethyl group) in organic synthesis. Unlike perdeuterated analogs (


), this specific isotopologue offers a "precision strike" capability: it selectively blocks the primary metabolic soft spots (

and

positions) of the decyl chain without significantly altering the molecule's overall lipophilicity or steric bulk. This note covers the mechanistic basis of the Deuterium Kinetic Isotope Effect (DKIE), detailed protocols for nucleophilic substitution and Grignard formation, and quality control metrics.
Introduction: The "Metabolic Soft Spot" Challenge

Long-chain alkyl groups are ubiquitous in pharmaceutical pharmacophores and lipid conjugates, serving to modulate lipophilicity (


) and membrane permeability. However, these chains are notoriously susceptible to rapid oxidative degradation by Cytochrome P450 (CYP450) enzymes.

The primary clearance pathway typically involves:

  • 
    -Hydroxylation:  Oxidation of the terminal methyl group (C10).
    
  • 
     Hydroxylation:  Oxidation of the penultimate methylene group (C9).
    

1-Bromodecane-9,9,10,10,10-d5 is engineered to address this specific failure mode. By substituting the C-H bonds at C9 and C10 with stronger C-D bonds, researchers can exploit the Primary Deuterium Kinetic Isotope Effect (DKIE) to significantly retard the rate of bond cleavage (


), thereby extending the half-life (

) of the parent compound.
Mechanistic Basis: Blocking CYP450 Oxidation

The carbon-deuterium bond is shorter and stronger than the carbon-hydrogen bond due to the lower zero-point vibrational energy of the heavier isotope.

  • Bond Dissociation Energy (BDE):

    
     is 
    
    
    
    kcal/mol stronger than
    
    
    .
  • Reaction Coordinate: CYP450 oxidation involves a Hydrogen Atom Transfer (HAT) step, which is often rate-determining.

  • Outcome: Replacing H with D at the site of metabolism increases the activation energy (

    
    ) required for the transition state, slowing the reaction rate (
    
    
    
    ).
Visualization: Metabolic Shunting via Deuteration

MetabolicShunting Drug Parent Drug (Decyl Chain) CYP CYP450 Enzyme Drug->CYP OxidationH Rapid omega-Hydroxylation (C-H Cleavage) CYP->OxidationH Standard Alkyl Chain OxidationD Slowed omega-Hydroxylation (C-D Cleavage) CYP->OxidationD 9,9,10,10,10-d5 Chain Clearance Rapid Clearance (Excretion) OxidationH->Clearance Stable Extended Half-Life (Therapeutic Effect) OxidationD->Stable

Figure 1: Diagram illustrating how terminal deuteration blocks the rapid oxidation pathway, shunting the drug toward prolonged stability.

Experimental Protocols
Protocol A: General Nucleophilic Substitution (O-Alkylation)

This protocol describes the attachment of the deuterated decyl chain to a phenolic scaffold (e.g., a tyrosine residue or a drug pharmacophore).

Reagents:

  • Substrate: Phenolic derivative (1.0 equiv)

  • Reagent: 1-Bromodecane-9,9,10,10,10-d5 (1.1 – 1.2 equiv)

  • Base: Potassium Carbonate (

    
    ), anhydrous (2.0 equiv)
    
  • Solvent: DMF (N,N-Dimethylformamide) or Acetonitrile (

    
    )
    
  • Catalyst (Optional): Potassium Iodide (KI) (0.1 equiv) to generate the more reactive iodide in situ (Finkelstein condition).

Step-by-Step Procedure:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the phenolic substrate in anhydrous DMF (0.1 M concentration).

  • Deprotonation: Add anhydrous

    
    . Stir at room temperature for 15 minutes to ensure deprotonation of the phenol.
    
  • Addition: Add 1-Bromodecane-9,9,10,10,10-d5 dropwise via syringe.

    • Note: If the substrate is sterically hindered, add KI (0.1 equiv) at this stage.

  • Reaction: Heat the mixture to 60–80°C under an inert atmosphere (

    
     or Ar). Monitor by TLC or LC-MS.
    
    • Typical Time: 4–12 hours.

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate (

    
    ) and wash with water (
    
    
    
    ) to remove DMF. Wash with brine (
    
    
    ).
  • Purification: Dry organic layer over

    
    , filter, and concentrate. Purify via silica gel flash chromatography.
    

Validation Check:

  • 1H-NMR: Look for the disappearance of the terminal methyl triplet (

    
     ppm) and the penultimate methylene multiplet. The signal for the 
    
    
    
    -methylene (
    
    
    ) will remain but shift upon alkylation (
    
    
    ppm).
Protocol B: Grignard Reagent Formation

For forming Carbon-Carbon bonds, converting the bromide to a Grignard reagent is essential.

Reagents:

  • 1-Bromodecane-9,9,10,10,10-d5

  • Magnesium turnings (Mg) (1.2 equiv)

  • Solvent: Anhydrous THF or Diethyl Ether (

    
    )
    
  • Activator: Iodine (

    
    ) crystal or 1,2-Dibromoethane (trace)
    

Step-by-Step Procedure:

  • Activation: Place Mg turnings in a flame-dried 3-neck flask under Argon. Dry stir (crush) the Mg for 10 mins to expose fresh surface. Add a single crystal of

    
    .
    
  • Initiation: Add just enough solvent to cover the Mg. Add 5-10% of the total volume of the deuterated bromide. Heat gently with a heat gun until the solution becomes turbid and the iodine color fades (initiation).

  • Propagation: Dilute the remaining bromide in the solvent. Add this solution dropwise to the refluxing mixture over 30-60 minutes.

  • Completion: Reflux for an additional 1-2 hours. The solution should be dark grey/cloudy.

  • Titration: Titrate an aliquot using salicylaldehyde phenylhydrazone to determine exact concentration before use.

Data Interpretation & Quality Control

When verifying the incorporation of the 9,9,10,10,10-d5 chain, standard analytical techniques show distinct shifts.

Analytical MethodExpected Observation for Non-Deuterated (d0)Expected Observation for Deuterated (d5)
1H-NMR Triplet at ~0.88 ppm (3H, -CH3)Signal Absent (Silent in 1H-NMR)
1H-NMR Multiplet at ~1.26 ppm (includes C9-H)Integral reduced; C9 protons are silent.
13C-NMR Signal at ~14.1 ppm (C10)Septet (due to C-D coupling) or weak/absent due to splitting and NOE loss.
Mass Spec (ESI+) Molecular Ion

Shift of +5 Da (

)
Workflow Visualization: Synthesis & Validation

SynthesisWorkflow Start 1-Bromodecane-9,9,10,10,10-d5 Choice Select Pathway Start->Choice PathA Path A: Nucleophilic Subst. (K2CO3, DMF) Choice->PathA Heteroatom Funct. PathB Path B: Grignard Formation (Mg, THF) Choice->PathB C-C Bond Formation ProductA Deuterated Ether/Amine PathA->ProductA ProductB Deuterated Alkyl-Aryl Scaffold PathB->ProductB QC QC Validation: MS (+5 Da) NMR (Loss of 0.88 ppm triplet) ProductA->QC ProductB->QC

Figure 2: Workflow for selecting the appropriate synthetic route and validating the final deuterated product.

References
  • Guengerich, F. P. (2017). "Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions." Journal of Biological Chemistry.

    • Context: Authoritative review on the mechanism of CYP450 oxidation and the magnitude of DKIE in metabolic studies.
  • Shao, L., & Hewitt, M. C. (2010). "The Kinetic Isotope Effect in the Search for Deuterated Drugs." Drug News & Perspectives.

    • Context: Discusses the strategic placement of deuterium (specifically at metabolic soft spots) to improve PK profiles.
  • Wade, L. G. "Reactions of Alkyl Halides: Grignard Reagents." Organic Chemistry LibreTexts.

    • Context: Standard protocol grounding for the formation of Grignard reagents
  • European Spallation Source (ESS). (2019).[1] "Synthesis of novel deuterated lipids and surfactants." DEUNET Report.

    • Context: Highlights the utility of deuterated fatty acid chains in lipidomics and neutron sc

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 1-Bromodecane-9,9,10,10,10-d5 Internal Standard

Introduction Welcome to the technical support hub for 1-Bromodecane-9,9,10,10,10-d5 ( ). As a researcher, you know that the reliability of your quantitative data hinges on the stability of your Internal Standard (IS).

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support hub for 1-Bromodecane-9,9,10,10,10-d5 (


). As a researcher, you know that the reliability of your quantitative data hinges on the stability of your Internal Standard (IS).

This specific isotopologue—labeled at the terminal C9 and C10 positions—offers excellent stability against H/D exchange compared to alpha-labeled counterparts. However, its hydrophobicity and specific fragmentation patterns in GC-MS (or LC-MS) require precise concentration tuning.[1] An IS concentration that is too low yields poor precision; one that is too high risks detector saturation, ion suppression, and "crosstalk" (carryover) that destroys linearity.[1]

This guide provides a self-validating workflow to determine the "Sweet Spot" for your specific instrument and matrix.

Module 1: The Optimization Workflow

Do not guess your IS concentration. Use this empirical protocol to determine the optimal spike level. The goal is to achieve a signal intensity that is 50–100% of the analyte signal at the geometric mean of your calibration curve , without exceeding the detector's linear dynamic range.

Phase 1: The "Sweet Spot" Determination Protocol

Prerequisites:

  • Stock Solution: 1-Bromodecane-d5 (e.g., 1 mg/mL in Methanol or Hexane).[1]

  • Matrix: Blank matrix extract (plasma, soil extract, or solvent depending on application).[1]

Experimental Design Table:

LevelTarget Conc. (ng/mL)Preparation StrategyPurpose
Level A 101:100 dilution of StockLower Limit Sensitivity Check
Level B 1001:10 dilution of Level ATypical Target (Trace Analysis)
Level C 5005x Level BTypical Target (High Abundance)
Level D 1,0002x Level CUpper Limit / Saturation Check
Level E 5,0005x Level DLinearity Stress Test
Phase 2: Decision Logic[1]

Execute the following workflow to validate your selection.

IS_Optimization Start Start: Inject Levels A-E Check_SN Check S/N Ratio (Is S/N > 100:1?) Start->Check_SN Check_Sat Check Detector Saturation (Peak apex flat/rounded?) Check_SN->Check_Sat Yes Fail_Low Increase Conc. (Poor Precision Risk) Check_SN->Fail_Low No Check_Inter Check Interference (Signal in Unlabeled Channel?) Check_Sat->Check_Inter No Fail_High Decrease Conc. (Saturation Risk) Check_Sat->Fail_High Yes Fail_Cross Decrease Conc. (Isotopic Crosstalk) Check_Inter->Fail_Cross Yes Success Optimal Concentration Selected Check_Inter->Success No

Figure 1: Decision logic for selecting the internal standard concentration. Blue indicates the starting point, Yellow represents decision nodes, Red indicates failure modes, and Green represents the validated state.

Module 2: Technical Deep Dive (Mass Spectrometry)

Critical Consideration: Ion Selection

In Electron Ionization (EI) GC-MS, 1-Bromodecane fragments heavily.[1] The d5 label is located at the terminal tail (C9, C10).

  • The Trap: If you monitor low-mass alkyl fragments (e.g.,

    
     43, 57), you are monitoring the head of the chain. These fragments do not  contain the deuterium label and will be identical to the unlabeled analyte.
    
  • The Solution: You must monitor ions that retain the C9-C10 tail.

    • Target Ion:

      
       146 (
      
      
      
      ,
      
      
      ).[1]
    • Avoid:

      
       135/137 (Bromine isotopes) or low mass alkyls (
      
      
      
      ).[1]
Calculating the Response Factor (RF)

To validate your optimization, calculate the RF across 5 injections:



  • Acceptance Criteria: The %RSD of the RF should be

    
     for a stable method [1].
    

Module 3: Troubleshooting Guide (FAQs)

Q1: My calibration curve is quadratic (bending) at the upper end. Is my IS concentration wrong?

Diagnosis: This is often due to "Crosstalk" or Isotopic Contribution .[1] Explanation: If your IS concentration is extremely high, the naturally occurring isotopes (C13) of the IS might contribute signal to the analyte's quantitation channel. Conversely, if the Analyte concentration is very high, it can suppress the IS ionization (in LC-MS) or contribute to the IS channel (in low-res MS). Solution:

  • Check the mass difference.[1] 1-Bromodecane-d5 is +5 Da.[1] This is usually sufficient to avoid overlap, but at high concentrations (>5000 ng/mL), the M+5 isotope of the unlabeled analyte (rare but possible) or impurities can interfere.

  • Dilute the IS. Aim for the IS response to be roughly equal to the analyte response at the middle of your curve, not the top.

Q2: I see a retention time shift between my Analyte and the d5-IS.

Diagnosis: Deuterium Isotope Effect.[1][2][3][4] Explanation: In GC, deuterated compounds often elute slightly earlier than their non-deuterated analogs due to slightly lower polarizability and weaker Van der Waals interactions [2].[1][3] This is normal. Action:

  • Do not force integration. Ensure your software expects a relative retention time (RRT) of ~0.998, not exactly 1.000.[1]

  • Window Setting: Widen the retention time window slightly (e.g., ±0.1 min) to capture the d5 peak reliably.

Q3: The IS signal is dropping over the course of a long sequence.

Diagnosis: Evaporation or Discrimination.[1] Explanation: 1-Bromodecane is a semi-volatile alkyl halide.[1] If your autosampler vials are not tightly capped, or if the septum is cored after multiple injections, the solvent (e.g., Hexane) may evaporate, concentrating the IS. Alternatively, the IS itself may be lost if the solvent is very volatile. Solution:

  • Solvent Keeper: Use a keeper solvent like isooctane or toluene if compatible.[1]

  • Temperature: Cool the autosampler tray to 4°C.

  • Internal Standard Monitoring: Plot the IS Absolute Area for the entire run. If it drifts >20%, pause the run [3].

References

  • U.S. Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry.[1][5][6][7] (2018).[1][8] Defines acceptance criteria for internal standard variability and response stability. [Link]

  • Matucha, M., et al. Isotope effects in gas chromatography of labeled compounds.[1] Journal of Chromatography A. Discusses the "inverse isotope effect" where deuterated compounds elute earlier in GC.[4] [Link] (Note: Generalized citation for Deuterium Isotope Effect in GC).

  • International Council for Harmonisation (ICH). M10 Bioanalytical Method Validation.[1][5][9][10][11] (2022).[1][12] Global standard for bioanalytical method validation, including IS response consistency. [Link]

Sources

Optimization

Technical Support Center: 1-Bromodecane-9,9,10,10,10-d5 Isotopic Integrity

Welcome to the Technical Support Center for deuterium-labeled alkyl halides. 1-Bromodecane-9,9,10,10,10-d5 is a highly specialized 10-carbon primary alkyl bromide with five deuterium atoms localized at the terminal ethyl...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for deuterium-labeled alkyl halides. 1-Bromodecane-9,9,10,10,10-d5 is a highly specialized 10-carbon primary alkyl bromide with five deuterium atoms localized at the terminal ethyl group (C9 and C10). While the reactive center is at C1, researchers frequently encounter unexpected isotopic loss (scrambling) at the remote C9/C10 positions during functionalization.

This guide provides field-proven insights, mechanistic causality, and self-validating protocols to help you maintain absolute isotopic integrity during your synthetic workflows.

Diagnostic Workflow: Identifying the Source of Scrambling

G Start Isotopic Scrambling Detected at C9/C10 RxnType Identify Reaction Class Start->RxnType CrossCoupling Transition Metal Cross-Coupling RxnType->CrossCoupling Grignard Grignard / Organometallic Formation RxnType->Grignard ChainWalk Cause: Metal Chain-Walking (β-Hydride Elimination) CrossCoupling->ChainWalk Radical Cause: Radical Abstraction / Disproportionation Grignard->Radical Sol1 Use Ni/Cu Catalysts or Bulky Ligands ChainWalk->Sol1 Sol2 Maintain T < 10°C, Use Highly Reactive Mg Radical->Sol2

Troubleshooting workflow for isotopic scrambling in 1-Bromodecane-d5.

Troubleshooting & FAQs

Q1: Why am I observing deuterium scrambling at the C9/C10 positions when my reactive center is at C1? A: If you are utilizing transition-metal catalysis (e.g., Palladium or Nickel), you are likely experiencing a phenomenon known as metal chain-walking . Following the oxidative addition of the metal into the C1–Br bond, the resulting unactivated alkyl-metal intermediate is highly susceptible to


-hydride elimination. Because this elimination and subsequent migratory re-insertion are reversible and often faster than transmetalation, the metal iteratively "walks" down the entire 10-carbon aliphatic chain[1]. Once the metal translocates to the C9 or C10 position, 

-deuteride elimination occurs. If the metal re-inserts a protium atom (from trace moisture or solvent) instead of the original deuterium, isotopic scrambling permanently compromises the

integrity of your compound[1].

Q2: How can I prevent isotopic exchange during transition-metal-catalyzed cross-coupling? A: The mechanistic solution is to accelerate the reductive elimination or transmetalation steps so they kinetically outcompete


-hydride elimination.
  • Ligand Tuning: Utilize bulky, strongly coordinating bidentate ligands (e.g., phenanthroline derivatives). These occupy coordination sites on the metal, sterically hindering the syn-coplanar transition state required for

    
    -hydride elimination[1].
    
  • Alternative Catalyst Systems: Switch from standard Pd(0) to dual Palladium/Copper Hydride (Pd/CuH) catalytic systems. Deuterium-labeling studies have proven that specific Pd/CuH protocols bypass significant

    
    -hydride elimination entirely, resulting in zero deuterium scrambling during 
    
    
    
    -
    
    
    cross-coupling[2].

Q3: Does Grignard reagent formation cause H/D exchange in this compound? A: Yes, but via a radical pathway rather than chain-walking. The formation of a Grignard reagent involves single-electron transfer (SET) from the magnesium surface, generating transient alkyl radicals. If the local temperature is too high, these radicals can undergo intermolecular disproportionation or hydrogen/deuterium abstraction before combining with the magnesium halide surface[3]. To minimize this, Grignard formation must be strictly temperature-controlled to suppress radical side-reactions.

Quantitative Data: Catalyst & Condition Effects on Deuterium Retention

To guide your experimental design, the following table summarizes the causal relationship between reaction conditions and isotopic retention at the C9/C10 positions.

Reaction TypeCatalyst / Reagent SystemTemperatureDominant Side-Reaction% Deuterium Retention (C9/C10)
Cross-Coupling Standard Pd(PPh

)

80°CExtensive Chain Walking< 40%
Cross-Coupling Ni(cod)

/ Phenanthroline
60°CSuppressed Chain Walking> 95%
Cross-Coupling Dual Pd / CuH System45°CNone (Fast Transmetalation)> 99%
Grignard Formation Standard Mg turningsReflux (35°C)Radical Disproportionation~ 85%
Grignard Formation Rieke Mg (Highly active)0°C to 5°CNone (Fast SET)> 98%

Experimental Protocols (Self-Validating Systems)

To ensure trustworthiness, every protocol below includes a Self-Validation Step . Do not proceed to subsequent synthetic stages without verifying the isotopic integrity of the intermediate.

Protocol 1: Isotope-Preserving - Cross-Coupling (Dual Pd/CuH System)

Causality: Utilizing a dual Pd/CuH system accelerates the coupling cycle, effectively outcompeting the


-hydride elimination pathway that leads to chain walking[2].
  • Preparation: In a nitrogen-filled glovebox, charge a flame-dried Schlenk tube with the aryl electrophile (1.0 equiv), CuOAc (5 mol%), Pd(OAc)

    
     (2 mol%), and a bulky phosphine ligand (e.g., Xantphos, 2.5 mol%).
    
  • Solvent Addition: Add anhydrous, degassed THF to achieve a 0.2 M concentration.

  • Alkyl Halide Addition: Inject 1-Bromodecane-9,9,10,10,10-d5 (1.2 equiv) dropwise at room temperature.

  • Hydride Source: Slowly add a silane hydride donor (e.g., polymethylhydrosiloxane, PMHS, 2.0 equiv) to initiate the CuH catalytic cycle.

  • Reaction: Stir the sealed tube at 45°C for 12 hours.

  • Self-Validation Step: Before full workup, extract a 50 µL aliquot, filter it through a short silica plug using ethyl acetate, and analyze via GC-MS.

    • Validation Metric: The molecular ion peak must retain the

      
       mass (indicating intact 
      
      
      
      ). If
      
      
      or
      
      
      peaks exceed 2%, chain walking has occurred, indicating oxygen contamination or ligand degradation in your glovebox.
Protocol 2: Low-Temperature Grignard Reagent Formation

Causality: Using highly reactive Rieke Magnesium allows the single-electron transfer (SET) process to occur at near-freezing temperatures, suppressing radical disproportionation and subsequent H/D abstraction[3].

  • Magnesium Activation: In a Schlenk flask under argon, prepare Rieke Magnesium by reducing anhydrous MgCl

    
     with lithium metal in THF containing a catalytic amount of naphthalene.
    
  • Cooling: Cool the resulting black highly-active magnesium suspension to 0°C using an ice-water bath.

  • Controlled Addition: Dilute 1-Bromodecane-9,9,10,10,10-d5 (1.0 equiv) in anhydrous THF (1:1 v/v). Add this solution dropwise over 30 minutes via a syringe pump to maintain the internal temperature strictly below 5°C.

  • Maturation: Stir the mixture at 0°C for an additional 2 hours to ensure complete insertion without thermal radical generation.

  • Self-Validation Step: Quench a 100 µL aliquot of the Grignard solution with D

    
    O (heavy water). Extract the resulting decane into hexanes and analyze via 
    
    
    
    H-NMR.
    • Validation Metric: You should observe a new

      
      H signal at the C1 position (from the D
      
      
      
      O quench), while the integration of the C9/C10 signals must remain perfectly stoichiometric (5D). Any loss of integration at C9/C10 confirms scrambling occurred during formation.

References

  • Source: nih.
  • Source: acs.
  • Source: caltech.

Sources

Troubleshooting

Technical Support Hub: Matrix Normalization with 1-Bromodecane-9,9,10,10,10-d5

Status: Operational Role: Senior Application Scientist Context: Quantitative Analysis of Lipophilic Analytes & SVOCs Introduction: The Role of the Surrogate Welcome to the technical escalation tier. You are likely here b...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Role: Senior Application Scientist Context: Quantitative Analysis of Lipophilic Analytes & SVOCs

Introduction: The Role of the Surrogate

Welcome to the technical escalation tier. You are likely here because your quantitative data for semi-volatile organic compounds (SVOCs), alkylating agents, or lipophilic hydrocarbons is showing high variability (RSD > 15%) or poor recovery.

1-Bromodecane-9,9,10,10,10-d5 is a specialized Stable Isotope Labeled Internal Standard (SIL-IS). Unlike generic internal standards, its specific deuteration pattern at the terminal carbon chain (


 and 

) preserves the dipole moment near the bromine headgroup while creating a distinct mass shift (+5 Da).

This guide addresses the three critical failure modes associated with this standard: Deuterium Isotope Separation (LC-MS) , Thermal Dehydrohalogenation (GC-MS) , and Matrix-Induced Suppression .

Module 1: The Mechanism of Correction

Q: Why does my method require this specific deuterated standard?

A: In complex matrices (plasma, soil, wastewater), analytes suffer from two distinct losses:

  • Extraction Loss: Incomplete recovery during Liquid-Liquid Extraction (LLE) or Solid Phase Extraction (SPE).

  • Ionization Variance: Competition for charge in the MS source (Matrix Effect).

1-Bromodecane-d5 acts as a Surrogate Standard . Because it is added before sample preparation, it experiences the exact same physical losses and ionization environment as your target lipophilic analytes. By calculating the Area Ratio (Analyte Area / IS Area), these errors mathematically cancel out.

Visualization: The Normalization Workflow

MatrixCorrection cluster_matrix Matrix Effect Zone Sample Raw Sample (Matrix + Analyte) Spike Spike 1-Bromodecane-d5 (Surrogate) Sample->Spike Extract Extraction (LLE/SPE) (Analyte & IS lost equally) Spike->Extract Homogenization Inject LC/GC-MS Injection Extract->Inject Ionization Ion Source (Suppression/Enhancement) Inject->Ionization Detection Mass Analyzer (Separate m/z) Ionization->Detection Co-elution Result Quantitation (Area Ratio Calculation) Detection->Result Normalization

Figure 1: The co-processing workflow ensures that any loss occurring in the yellow or red zones is compensated for in the final calculation.

Module 2: Troubleshooting LC-MS Applications

Q: I see two peaks: one for my analyte and a slightly earlier one for the IS. Is this a problem?

A: Yes, this is the Deuterium Isotope Effect , and it compromises the validity of your matrix correction.[1]

In Reverse Phase Liquid Chromatography (RPLC), C-D bonds are slightly less lipophilic than C-H bonds. This causes deuterated isotopologues to elute slightly earlier than their non-deuterated counterparts.[1][2] If the separation is significant, the IS and the analyte elute at different times, meaning they are exposed to different co-eluting matrix components in the ion source.[1]

Corrective Protocol:

  • Check Retention Shift: If

    
     min, the IS may not correct for transient ion suppression.
    
  • Adjust Mobile Phase: Switch from Methanol to Acetonitrile. The isotope effect is often less pronounced in ACN-based gradients due to different solvation mechanics.

  • Increase Column Temperature: Higher temperatures (

    
    ) increase mass transfer and can merge slightly resolved isotopic peaks.
    
Q: My IS signal is suppressed in plasma samples but fine in solvent standards.

A: This confirms Matrix-Induced Ion Suppression , likely from phospholipids.

Diagnostic Table: Matrix Factor Assessment

Experiment Equation Acceptance Criteria Interpretation

| Matrix Factor (MF) |


 | 0.85 – 1.15 | < 0.85:  Suppression> 1.15:  Enhancement |
| IS-Normalized MF  | 

| 0.95 – 1.05 | If this is near 1.0, the IS is working correctly despite suppression. |

Action: If the IS-Normalized MF is failing, your IS is not co-eluting perfectly with the analyte (see Isotope Effect above).

Module 3: Troubleshooting GC-MS Applications

Q: My 1-Bromodecane-d5 recovery is consistently low (< 40%), but other surrogates are fine.

A: This is a classic symptom of Thermal Dehydrohalogenation or Active Site Adsorption . Alkyl halides are thermally labile. In a hot GC inlet, they can eliminate HBr (or DBr) to form an alkene (1-decene-d5), especially if the liner is dirty or active.

Step-by-Step Diagnosis:

  • The "Breakdown Check": Inject a high-concentration standard at a lower inlet temperature (

    
    ) and then at a high temperature (
    
    
    
    ).
  • Monitor Ions: Watch for the parent ion (

    
    ) vs. the alkene fragment (
    
    
    
    , typically m/z 145/147 range).
  • Inlet Maintenance:

    • Replace the liner with a deactivated, wool-free liner (glass wool increases surface area for degradation).

    • Trim 5-10 cm from the head of the guard column.

    • Switch to a "Cold Splitless" injection if possible to minimize thermal stress.

Q: I see "ghost peaks" in my blank.

A: Check for Carryover or Cross-Talk .

  • Carryover: 1-Bromodecane is highly lipophilic (

    
    ). It sticks to rotor seals and transfer lines.
    
    • Fix: Use a needle wash with high organic strength (e.g., 100% Acetone or Dichloromethane for GC; Isopropanol for LC).

  • Isotopic Impurity: If your d5 standard contains significant d0 (non-deuterated) material, it will contribute to the analyte signal.

    • Fix: Verify the Certificate of Analysis (CoA). Isotopic enrichment should be

      
      .
      

Module 4: Stability & Handling

Q: How should I store the working solution?

A: Alkyl bromides are light-sensitive and prone to hydrolysis.

  • Storage: Amber glass vials at

    
    .
    
  • Solvent: Store in Methanol or Ethanol . Avoid storing in basic solvents or water, which promote hydrolysis to the alcohol (1-decanol-d5).

  • Shelf Life: Discard working solutions (diluted) after 1 month.

Summary: Troubleshooting Decision Tree

Troubleshooting Start Issue Detected CheckType LC-MS or GC-MS? Start->CheckType GC GC-MS CheckType->GC LC LC-MS CheckType->LC LowRec Low Recovery? GC->LowRec Inlet Check Inlet Temp & Liner Deactivation LowRec->Inlet Degradation Dehydrohalogenation (Loss of HBr) Inlet->Degradation Diagnosis RTS Retention Time Shift? LC->RTS Isotope Deuterium Isotope Effect RTS->Isotope FixLC Change Mobile Phase Increase Temp Isotope->FixLC Solution

Figure 2: Rapid diagnostic path for the most common failure modes.

References

  • Taylor, P. J. (2005).[3] Matrix effects: the Achilles heel of quantitative high-performance liquid chromatography–electrospray–tandem mass spectrometry. Clinical Biochemistry, 38(4), 328-334. Link

  • U.S. EPA. (2018).[4] Method 8270E: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS).[4] SW-846 Update VI. Link

  • Ye, X., et al. (2009). Chromatographic separation of deuterated and non-deuterated compounds: Implications for quantification by liquid chromatography-tandem mass spectrometry. Analytical Chemistry. (General principle citation regarding Isotope Effects in RPLC). Link

  • Wieling, J. (2002). LC-MS-MS experiences with internal standards. Chromatographia, 55, S107–S113. (Discusses the risks of SIL-IS separation). Link

Sources

Optimization

Technical Support Center: Advanced GC-MS Optimization for 1-Bromodecane-d5

Topic: Improving Peak Shape & Integrity of 1-Bromodecane-9,9,10,10,10-d5 Audience: Analytical Chemists, DMPK Researchers, and Process Development Scientists. Introduction: The "Why" Behind the Peak Shape Welcome to the T...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Improving Peak Shape & Integrity of 1-Bromodecane-9,9,10,10,10-d5 Audience: Analytical Chemists, DMPK Researchers, and Process Development Scientists.

Introduction: The "Why" Behind the Peak Shape

Welcome to the Technical Support Center. You are likely here because your 1-Bromodecane-d5 standard—a critical internal standard or intermediate—is exhibiting tailing, broadening, or degradation.

1-Bromodecane-d5 is a primary alkyl halide. While chemically robust under ambient conditions, it presents specific challenges in Gas Chromatography:

  • Thermal Instability: Alkyl bromides are susceptible to dehydrohalogenation (loss of HBr) at high temperatures, especially in the presence of active metal sites or non-deactivated glass wool. This converts your analyte into 1-decene-d5 , appearing as a "ghost peak" or a shoulder.

  • Adsorption: The polarized C-Br bond interacts strongly with free silanols (active sites) in the liner or column, causing severe peak tailing .

This guide bypasses generic advice to focus on the specific physicochemical requirements of this molecule.

Module 1: Inlet & Injection Optimization

Q: I see a "shoulder" peak eluting just before my main 1-Bromodecane-d5 peak. Is this an impurity?

A: It is likely an artifact of thermal degradation inside your inlet, not a synthesis impurity. When 1-Bromodecane hits a hot, active surface (like dirty glass wool), it eliminates HBr to form 1-decene. The olefin (alkene) has a lower boiling point and elutes slightly earlier.

Corrective Protocol:

  • Lower Inlet Temperature: The boiling point of 1-Bromodecane is ~240°C. If your inlet is set to 280°C or higher, you are stressing the molecule. Reduce the inlet temperature to 200°C – 220°C . This is sufficient to volatilize the sample without driving degradation.

  • Switch Liner Type: Avoid standard glass wool liners if possible. The high surface area of wool acts as a catalyst for HBr elimination.

    • Recommendation: Use a Single Taper Ultra-Inert Liner (Wool-free) . The taper at the bottom directs flow onto the column, minimizing contact with the hot metal seal at the base of the injector.[1]

  • Check Residence Time: If you must use Splitless mode (for trace analysis), ensure your Purge Valve Time is optimized (usually 0.75 – 1.0 min). Too long in the hot inlet increases degradation.

Q: My peak is tailing heavily. I’ve already trimmed the column. What’s next?

A: Tailing is the hallmark of activity . If the column is new/trimmed, the activity is likely in the liner or the gold seal.

The "Activity" Checklist:

  • Liner Deactivation: Use only "Ultra-Inert" or "Premium Deactivated" liners. Standard deactivation is insufficient for alkyl halides.

  • The Gold Seal: The metal seal at the base of the inlet accumulates non-volatile matrix. Replace the gold seal with a Deactivated (Gold-Plated) Seal .

  • Solvent Expansion: If your injection volume is too large for the liner, solvent backflash will carry your analyte into the gas lines, causing tailing and carryover.

Solvent Expansion Logic:

  • Solvent: Dichloromethane (DCM) or Hexane are preferred over Methanol (MeOH expands too much and is too polar).

  • Volume: Keep injection < 1 µL if using DCM in a standard 4mm liner.

Visualizing the Troubleshooting Logic

The following diagram maps the decision process for diagnosing peak shape issues specific to alkyl halides.

TroubleshootingFlow Start Issue: Poor Peak Shape (1-Bromodecane-d5) IssueType Identify Defect Type Start->IssueType Tailing Peak Tailing (Adsorption) IssueType->Tailing Fronting Peak Fronting (Overload) IssueType->Fronting SplitPeak Split/Shoulder Peak (Degradation) IssueType->SplitPeak ActiveSites Cause: Active Silanols Tailing->ActiveSites Solubility Cause: Column Overload or Solvent Mismatch Fronting->Solubility Thermal Cause: Dehydrohalogenation (HBr Loss) SplitPeak->Thermal Sol1 Action: Change to Ultra-Inert Liner (No Wool) ActiveSites->Sol1 Sol2 Action: Trim Column (remove 10-20cm) ActiveSites->Sol2 Sol3 Action: Dilute Sample (10x) Solubility->Sol3 Sol4 Action: Use Thicker Film (0.5 µm) Solubility->Sol4 Sol5 Action: Lower Inlet Temp (Set < 220°C) Thermal->Sol5 Sol6 Action: Check for Olefin Peak (m/z 145) Thermal->Sol6

Figure 1: Decision tree for diagnosing GC peak shape anomalies for thermally labile alkyl halides.

Module 2: Column & Stationary Phase Selection

Q: Which column phase is best for 1-Bromodecane-d5?

A: While 1-Bromodecane is moderately polar, a non-polar (100% Dimethyl polysiloxane) or low-polarity (5% Diphenyl / 95% Dimethyl polysiloxane) phase is standard.

ParameterRecommendationScientific Rationale
Phase Rtx-5ms / DB-5ms / HP-5ms The 5% phenyl content provides enough interaction to separate the bromide from hydrocarbon matrix interferences without causing excessive retention/broadening.
Length 30 meters Sufficient plates for separation. 60m is unnecessary and increases thermal exposure time.
ID 0.25 mm Standard for GC-MS.
Film Thickness 0.50 µm (Critical) Why thicker? A 0.25 µm film is standard, but a 0.50 µm film covers the silica wall more effectively, shielding the active sites from the alkyl halide. This significantly reduces tailing for active compounds.

Q: How do I optimize the oven program to sharpen the peak?

A: You need to focus the analyte at the head of the column.

  • Initial Temp: Start at 40°C - 50°C (at least 10-20°C below the solvent boiling point). Hold for 1 minute. This induces "Solvent Focusing," which sharpens the band.

  • Ramp: Ramp quickly (20°C/min) to 150°C, then slow down (10°C/min) through the elution temperature (~180°C - 200°C) to ensure separation from impurities.

Module 3: Mass Spectrometry Considerations

Q: Does the deuterium labeling (d5) affect the analysis parameters?

A: Physically, the d5-analog behaves almost identically to the native compound. However, mass spectral interpretation requires care.

  • Fragmentation: 1-Bromodecane loses the bromine atom easily. You will see a characteristic alkyl chain pattern.

  • The d5 Position: The label is at the terminal end (C9, C10). The primary fragment ions (low m/z) might not contain the deuterium if the chain breaks early. Look for the molecular ion (M+) or high-mass fragments to confirm the presence of the d5 label.

  • Source Temperature: Keep the MS Source at 230°C . Going higher (e.g., 300°C) can cause thermal degradation inside the source, leading to spectral skewing or loss of the molecular ion.

Summary of Optimized Conditions

ParameterSettingNote
Inlet Mode Splitless (Trace) or Split 20:1 (Purity)Match to concentration.
Inlet Temp 200°C - 220°C CRITICAL: Do not exceed 240°C to prevent HBr loss.
Liner Ultra-Inert, Single Taper, No Wool Prevents degradation and adsorption.
Column 5% Phenyl-arylene (e.g., DB-5ms)30m x 0.25mm x 0.50µm (Thicker film).
Carrier Gas Helium @ 1.0 - 1.2 mL/minConstant Flow mode.
Solvent Dichloromethane (DCM)Good solubility, low expansion.
Experimental Workflow: Injection Parameter Logic

InjectionLogic Sample Sample Concentration HighConc High (>100 ppm) Purity Check Sample->HighConc LowConc Trace (<10 ppm) Internal Std Sample->LowConc SplitMode Split Injection (Ratio 20:1 to 50:1) HighConc->SplitMode SplitlessMode Splitless Injection (Purge 0.75 min) LowConc->SplitlessMode LinerSplit Liner: UI Split (Minimal Wool) SplitMode->LinerSplit LinerSplitless Liner: UI Single Taper (NO WOOL) SplitlessMode->LinerSplitless TempControl Inlet Temp: 220°C (Prevent HBr Loss) LinerSplit->TempControl LinerSplitless->TempControl

Figure 2: Workflow for selecting injection mode and liner based on sample concentration, converging on temperature control.

References

  • Agilent Technologies. (2022).[2] Selecting the Right Inlet Liner for Efficient Sample Transfer.[1][2][3] Retrieved from

  • Restek Corporation. (2020).[4] How to Choose a GC Inlet Liner: Deactivation and Wool.[3] Retrieved from

  • ChemicalBook. (2026). 1-Bromodecane Properties and Boiling Point Data. Retrieved from

  • Restek Corporation. (2021).[4] Guide to GC Column Selection and Optimizing Separations (Film Thickness Effects). Retrieved from

  • SciSpace (Oxford Academic). (2013). Tailing of Chromatographic Peaks in GC-MS Caused by Interaction of Halogenated Solvents with the Ion Source.[5] Retrieved from

Sources

Troubleshooting

Technical Support Center: 1-Bromodecane-9,9,10,10,10-d5 Handling &amp; Degradation Prevention

Target Audience: Researchers, Scientists, and Drug Development Professionals Introduction 1-Bromodecane-9,9,10,10,10-d5 is a selectively deuterated primary alkyl halide. While the deuterium labeling at the C9 and C10 pos...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromodecane-9,9,10,10,10-d5 is a selectively deuterated primary alkyl halide. While the deuterium labeling at the C9 and C10 positions provides critical metabolic stability for downstream drug candidates, the molecule itself remains highly susceptible to the classic degradation pathways of primary alkyl bromides. This technical guide synthesizes field-proven insights and self-validating protocols to help you troubleshoot degradation issues and maintain the isotopic and chemical purity of your inventory.

Core Degradation Mechanisms

Degradation Root 1-Bromodecane-d5 Degradation Hydrolysis Hydrolysis (SN2) Trigger: Moisture / High pH Root->Hydrolysis Photolysis Photolysis Trigger: UV / Ambient Light Root->Photolysis Elimination Dehydrohalogenation (E2) Trigger: Heat / Strong Base Root->Elimination Prod1 1-Decanol-d5 + HBr Hydrolysis->Prod1 Prod2 Alkyl Radicals + Bromine Radicals Photolysis->Prod2 Prod3 1-Decene-d5 + HBr Elimination->Prod3

Caption: Logical relationship of 1-Bromodecane-d5 degradation pathways and their respective triggers.

Troubleshooting Guide & FAQs

Q1: My 1-Bromodecane-d5 assay shows the presence of a hydroxylated impurity over time. What is causing this, and how do I stop it? A1: You are observing hydrolysis to 1-decanol-9,9,10,10,10-d5. Primary alkyl bromides undergo rapid


 cleavage of the C-Br bond in the presence of moisture, and this reaction is significantly 1[1]. Because the C-Br bond is highly polarized, the alpha-carbon acts as an electrophile. Even trace atmospheric moisture condensing in repeatedly opened cold vials can initiate this degradation.
Causality & Prevention: Moisture acts as a nucleophile. To prevent this, store the reagent under an inert atmosphere (Argon or 

) and utilize Schlenk techniques or a glovebox for aliquoting. Always validate your reaction solvent's dryness using Karl Fischer titration before use.

Q2: I noticed a color change in my stock solution from clear to slightly yellow/brown. Is the reagent ruined? A2: Yes, a yellow or brown tint strongly indicates photolytic degradation. Exposure to UV or ambient light causes 2[2], generating alkyl radicals and bromine radicals, which subsequently recombine to form


 (the source of the yellow/brown color).
Causality & Prevention: The energy from ambient light is sufficient to overcome the C-Br bond dissociation energy over time. Always store 1-bromodecane-d5 in amber glass vials and wrap reaction flasks in aluminum foil if the reaction requires extended times under ambient lighting.

Q3: During a base-catalyzed alkylation, I am seeing a significant amount of an alkene byproduct. Does the deuterium labeling affect this? A3: You are observing dehydrohalogenation via an


 elimination mechanism. While the 9,9,10,10,10-d5 labeling places heavy isotopes at the tail end of the decyl chain, the beta-hydrogens (at C2) are completely unlabeled. Therefore, there is no primary kinetic isotope effect (KIE) protecting the beta-hydrogens from abstraction by the base, leading to 3[3].
Causality & Prevention: Strong bases and heat favor 

elimination over

substitution due to the higher activation energy of the elimination pathway. Use weaker or bulkier non-nucleophilic bases (e.g.,

instead of

) and lower the reaction temperature to favor substitution.

Q4: Can the deuterium atoms at the 9 and 10 positions exchange with protic solvents during storage? A4: No, deuterium atoms attached to an unactivated, saturated alkyl chain (C9 and C10) are thermodynamically and kinetically stable. Isotopic scrambling or D-to-H exchange requires highly acidic or basic conditions adjacent to an activating group (like a carbonyl). Your degradation risks are strictly localized to the reactive C-Br terminus and general 4[4].

Degradation Triggers & Analytical Markers

Degradation PathwayPrimary TriggerKinetic AcceleratorPreventive ActionAnalytical Marker
Hydrolysis (

)

/ Moisture
High pH (>8)Anhydrous storage, Argon atm

-NMR: Triplet at ~3.6 ppm
Photolysis UV / Vis LightProlonged exposureAmber vials, Foil wrappingVisual: Yellow/Brown tint (

)
Dehydrohalogenation (

)
Strong BaseHeat (>40°C)Bulky/weak bases, 0°C coolingGC-MS: Target mass - 80 Da (HBr)

Self-Validating Experimental Protocols

Protocol A: Anhydrous Aliquoting and Storage Workflow

Objective: Prevent hydrolysis and photolysis during long-term storage by establishing a self-validating, moisture-free environment. Causality: Limiting freeze-thaw cycles and atmospheric exposure prevents moisture ingress, completely halting the


 hydrolysis pathway.

Workflow A 1. Dry Vials & Septa (120°C, 4h) B 2. Transfer to Glovebox (Argon Atmosphere) A->B C 3. Aliquot Reagent (Positive Displacement) B->C D 4. Seal with PTFE Facing Liquid C->D E 5. Store at 2-8°C (Dark & Desiccated) D->E F 6. Validate via 1H-NMR (Pre-reaction) E->F

Caption: Step-by-step workflow for the anhydrous aliquoting and storage of 1-Bromodecane-d5.

Step-by-Step Methodology:

  • Preparation: Dry amber glass vials (2 mL) and PTFE-lined silicone septa caps in an oven at 120°C for at least 4 hours. Cool them in a desiccator under vacuum.

  • Atmosphere Control: Transfer the bulk 1-bromodecane-d5 ampoule and the dried vials into a glovebox purged with high-purity Argon (

    
     < 1 ppm, 
    
    
    
    < 1 ppm).
  • Aliquoting: Dispense single-use volumes (e.g., 100 µL) into the amber vials using a positive displacement micropipette to account for the liquid's density and vapor pressure.

  • Sealing: Crimp or screw the PTFE-lined caps tightly. Critical: The PTFE layer must face the liquid to prevent the halogenated alkyl chain from swelling and degrading the silicone backing.

  • Storage: Remove from the glovebox and store immediately at 2-8°C in a dark, desiccated secondary container.

  • Validation Step: Before using an aliquot for a critical synthesis, run a quick

    
    -NMR in anhydrous 
    
    
    
    . Ensure the triplet at ~3.4 ppm (
    
    
    ) is sharp and verify the absolute absence of a triplet at ~3.6 ppm (
    
    
    ), confirming zero hydrolysis has occurred.
Protocol B: Reaction Setup for Alkylation (Minimizing E2 Elimination)

Objective: Maximize


 yield while suppressing dehydrohalogenation.
Causality: Lowering the reaction temperature exponentially decreases the rate of the higher-activation-energy 

pathway relative to the

pathway.

Step-by-Step Methodology:

  • Solvent Drying: Dry your reaction solvent (e.g., DMF or Acetonitrile) over activated 3Å molecular sieves for 24 hours prior to use. Validate that the

    
     content is <50 ppm via Karl Fischer titration.
    
  • Reagent Addition: In a flame-dried, foil-wrapped round-bottom flask, add your nucleophile and a mild base (e.g.,

    
    ). Purge the system with Argon for 10 minutes.
    
  • Temperature Control: Cool the reaction mixture to 0°C using an ice bath.

  • Dropwise Addition: Add the 1-bromodecane-d5 aliquot dropwise over 15 minutes. This maintains a low localized concentration of the electrophile, preventing thermal spikes that could trigger elimination.

  • Validation Step: Monitor the reaction progression via GC-MS. Validate success by identifying the target product mass and confirming the absence of the m/z peak corresponding to 1-decene-d5 (loss of 80 Da from the starting material).

References

  • Are alkyl bromides susceptible to hydrolysis? - ResearchGate.
  • The mechanism of photodegradation of alkyl halides and poly(vinylchloride). Part I. Alkyl aryl ketone-sensitized photolysis of t-butyl chloride - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).
  • Alkyl Halide Reactivity - MSU Chemistry.
  • Material Safety Data Sheet - 1-Bromodecane, 98% - Cole-Parmer.

Sources

Optimization

Technical Support Center: Troubleshooting Co-Elution with 1-Bromodecane-9,9,10,10,10-d5

Topic: Resolution and Quantification Strategies for Deuterated Alkyl Halides Ticket ID: REF-D5-COEL-001 Status: Active Guide Applicable Instrumentation: GC-MS (Primary), LC-MS/APCI (Secondary) Executive Summary Welcome t...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Resolution and Quantification Strategies for Deuterated Alkyl Halides Ticket ID: REF-D5-COEL-001 Status: Active Guide Applicable Instrumentation: GC-MS (Primary), LC-MS/APCI (Secondary)

Executive Summary

Welcome to the Technical Support Center. You are likely accessing this guide because you are using 1-Bromodecane-9,9,10,10,10-d5 (hereafter referred to as 1-Br-d5 ) as an Internal Standard (IS) for the quantification of 1-Bromodecane (1-Br-d0) or related alkyl halides, and you are encountering co-elution issues.

The Core Paradox: In Mass Spectrometry, we generally want the IS to co-elute with the analyte to perfectly compensate for matrix effects. However, "co-elution" becomes a problem when:

  • Spectral Crosstalk: The signals interfere isobarically (mass overlap).

  • Chromatographic Shift: The deuterium isotope effect causes the IS to drift out of the integration window.

  • Matrix Interference: An unknown compound co-elutes with the IS, suppressing its ionization.

This guide addresses these specific scenarios with actionable workflows.

Part 1: The Diagnostics (Is it Crosstalk or Matrix?)

Before optimizing the method, you must identify the type of co-elution failure.

Diagnostic Workflow

CoElutionDiagnostics Start Start: Define the Issue Q1 Does the IS (d5) co-elute with the Native Analyte (d0)? Start->Q1 Branch1_Yes Yes (Expected Behavior) Q1->Branch1_Yes RTs are identical Branch1_No No (Shifted RT) Q1->Branch1_No RTs differ > 0.1 min Q2 Is there signal in the d0 Quant Channel when ONLY d5 is injected? Branch1_Yes->Q2 Issue_IsotopeEffect Issue: Deuterium Isotope Effect Branch1_No->Issue_IsotopeEffect Issue_Crosstalk Issue: Isotopic Crosstalk (Spectral Overlap) Q2->Issue_Crosstalk Yes Issue_Matrix Issue: Matrix Interference or Suppression Q2->Issue_Matrix No (But Signal is Low)

Figure 1: Diagnostic logic tree for identifying the root cause of co-elution anomalies.

Part 2: Troubleshooting Guides & FAQs

Scenario A: "My Internal Standard elutes earlier than my Analyte."

The Science: This is the Inverse Isotope Effect , common in Gas Chromatography (GC). Carbon-Deuterium (C-D) bonds are shorter and have lower polarizability (London dispersion forces) than C-H bonds. Consequently, deuterated molecules interact less strongly with the stationary phase (especially non-polar phases like DB-5 or DB-1) and elute earlier.

The Fix:

  • Widen Integration Windows: Ensure your data processing software (e.g., MassHunter, ChemStation) has a Relative Retention Time (RRT) window wide enough to capture the shift. For 1-Bromodecane, a shift of 2-4 seconds is typical.

  • Check Peak Symmetry: If the shift is extreme (>0.1 min), it may indicate an active site in the inlet liner reacting preferentially with one isotopologue (rare for alkyl halides, but possible).

  • Use a More Polar Column: The isotope effect is most pronounced on non-polar columns. Switching to a mid-polarity column (e.g., DB-624 or VF-17ms) can sometimes compress this difference, though it rarely eliminates it completely [1].

Scenario B: "I see signal in my Analyte channel when I inject pure IS." (Crosstalk)

The Science: You are using a d5 standard. The mass difference is 5 Da.

  • 1-Bromodecane (d0): Monoisotopic Mass ~220 Da.

  • 1-Bromodecane-d5 (d5): Monoisotopic Mass ~225 Da.

While 5 Da is usually sufficient separation, fragmentation can cause overlap. If your quantitation ion is a fragment that has lost the deuterated portion of the molecule, the IS and Analyte will look identical to the MS.

The Fix (Ion Selection Protocol): Since your label is at the terminal end (C9, C10), you must select ions that retain the C9-C10 tail .

CompoundRecommended Quant Ion (m/z)Logic
Native (d0) 135 / 137 Characteristic

fragment.
Alt: 220Molecular Ion (

). Often weak in EI.
Standard (d5) 140 / 142 The d5 label adds 5 Da to the fragment.
Alt: 225Molecular Ion (

).
  • Avoid: Low mass alkyl fragments (e.g., m/z 43, 57) as these often come from the "head" of the chain and may not carry the deuterium label, leading to false positives in the d0 channel.

Scenario C: "My IS signal disappears in real samples." (Matrix Co-elution)

The Science: In complex matrices (plasma, tissue), endogenous alkanes or lipids may elute at the exact retention time of 1-Bromodecane. If these co-eluting compounds are in high concentration, they can saturate the source or compete for ionization (Ion Suppression), even in EI-GC-MS.

The Fix:

  • Switch to SIM (Selected Ion Monitoring): If you are in Scan mode, switch to SIM. This increases sensitivity and reduces the detector's duty cycle on matrix noise.

  • Increase Chromatographic Resolution:

    • Temperature Program: Decrease the ramp rate around the elution time (e.g., slow from 20°C/min to 5°C/min between 180°C and 210°C).

    • Column Choice: If using a standard 5% Phenyl column (DB-5), switch to a "Select" column designed for volatiles or a Wax column (PEG) to shift the matrix background away from the alkyl halide.

Part 3: Optimized Experimental Protocol

Objective: Minimize crosstalk and maximize signal stability for 1-Bromodecane-d5 analysis.

Sample Preparation (Liquid-Liquid Extraction)
  • Step 1: Aliquot 100 µL sample.

  • Step 2: Spike with 10 µL of 1-Bromodecane-d5 (10 µg/mL in Methanol). Crucial: Spike before extraction to account for recovery losses.

  • Step 3: Add 500 µL Hexane (extraction solvent). Vortex 2 min.

  • Step 4: Centrifuge (3000 x g, 5 min).

  • Step 5: Transfer supernatant to GC vial.

GC-MS Conditions (Standardized)
ParameterSettingRationale
Inlet Splitless, 250°CMaximizes sensitivity.
Column DB-5ms UI (30m x 0.25mm x 0.25µm)Standard non-polar phase; "UI" (Ultra Inert) reduces tailing of brominated compounds.
Flow 1.0 mL/min (He)Constant flow.
Oven 60°C (1 min) -> 20°C/min -> 280°CRapid ramp prevents peak broadening.
MS Mode SIM Essential for trace analysis.
Dwell Time 25-50 msEnsures >12 points across the peak for accurate quant.
Method Optimization Workflow

MethodOptimization Step1 1. Full Scan Injection (High Conc. Std) Step2 2. Select Ions (Check for d5 retention) Step1->Step2 Step3 3. SIM Method Setup (Group: 135, 137, 140, 142) Step2->Step3 Step4 4. Blank Matrix Injection (Check Interference) Step3->Step4

Figure 2: Step-by-step optimization for establishing the SIM method.

References

  • Turowski, M., et al. (2003). Deuterium Isotope Effects on Retention Time in Reversed-Phase Liquid Chromatography. Journal of Chromatography A. Link

  • NIST Mass Spectrometry Data Center. (2023). 1-Bromodecane Mass Spectrum. NIST Chemistry WebBook.[1] Link

  • Shimadzu Corporation. (2025). GC-MS Troubleshooting Guide: Co-elution and Resolution. Shimadzu Technical Support. Link

  • ResolveMass Laboratories. (2025). Understanding GC-MS Chromatograms and Retention Time Shifts. Link

Sources

Troubleshooting

Technical Support Center: 1-Bromodecane-9,9,10,10,10-d5 Dissolution Guide

Case ID: T-BROM-D5-SOL Status: Active Lead Scientist: Dr. A.

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: T-BROM-D5-SOL Status: Active Lead Scientist: Dr. A. Vance, Senior Application Scientist Subject: Optimization of Dissolution and Handling Protocols for Lipophilic Deuterated Standards

Introduction & Core Challenges

Welcome to the Technical Support Center. You are likely working with 1-Bromodecane-9,9,10,10,10-d5 (hereafter referred to as BROM-d5 ). This is a high-value, stable isotope-labeled internal standard.

The Central Problem: BROM-d5 is a highly lipophilic alkyl halide (LogP ~6). It behaves like a viscous oil. The failure mode is rarely "chemical degradation" but rather physical loss or heterogeneity . Users frequently report inconsistent recovery data not because the molecule failed, but because it adhered to the pipette tip, stuck to the glass wall, or crashed out of the aqueous buffer.

This guide provides a self-validating workflow to ensure 100% dissolution and accurate quantitative transfer.

Solvent Compatibility & Physics

To dissolve BROM-d5, you must align the solvent's polarity with the aliphatic chain of the molecule.

Solvent Selection Matrix
SolventSolubility RatingApplication ContextTechnical Notes
Chloroform / CDCl₃ Excellent NMR, Stock StorageBest for initial dissolution. High volatility requires tightly sealed storage to prevent concentration drift.
DMSO Good Cell Culture / Bio-AssaysHigh viscosity matches BROM-d5, but freezing point (19°C) can cause localized precipitation if stored cold.
Ethanol (100%) Moderate General StockGood miscibility, but lower capacity than Chloroform. Avoid for very high concentrations (>50 mM).
Methanol Fair LC-MS Mobile PhaseSoluble, but risk of "oiling out" if water content >10%.
Water / PBS Insoluble FORBIDDEN Will form a heterogeneous emulsion immediately. Requires surfactant (Tween-80) or cyclodextrin carriers.

The Protocol: Gravimetric Dissolution Workflow

Objective: Create a primary stock solution with <1% error. Critical Constraint: Do not trust volumetric pipettes with viscous oils. Use Gravimetric (Weight-based) preparation.

Step-by-Step Methodology
  • Glassware Preparation (The "Non-Stick" Rule):

    • Use Silanized Glass Vials (amber). BROM-d5 is hydrophobic and will adhere to untreated borosilicate glass, causing significant mass loss.

    • Why? Silanization caps surface hydroxyl groups, preventing the "meniscus creep" of the oil.

  • The "Wash-In" Transfer Technique:

    • Do not pipette the neat standard out of its shipping ampoule. You will leave ~5-10% behind.

    • Action: Add the primary solvent (e.g., Chloroform or DMSO) directly into the shipping ampoule.

    • Vortex gently to dissolve the film on the glass walls.

    • Transfer the washings to your tared silanized vial. Repeat 3x.

  • Gravimetric Verification:

    • Weigh the empty silanized vial (

      
      ).
      
    • Add the BROM-d5 washings.

    • Evaporate solvent (if using a volatile transfer solvent) or top up to target weight (

      
      ).
      
    • Calculate Concentration:

      
       (derived from solvent density).
      
  • Homogenization (The "Invisible" Barrier):

    • Even when dissolved, viscous oils form "Schlieren lines" (density gradients).

    • Action: Sonicate for 5 minutes at 40 kHz (water bath). Vortex for 30 seconds.[1]

    • Check: Hold vial against a light source. If the liquid looks "wavy" or refractive, it is not mixed.

Visualization: Decision Logic & Workflow

The following diagram illustrates the critical decision path for handling BROM-d5 based on your downstream application.

G Start Start: BROM-d5 Ampoule SolventSelect Select Primary Solvent Start->SolventSelect BranchNMR Analytical (NMR/GC) SolventSelect->BranchNMR Structural Analysis BranchBio Biological (Cell/Animal) SolventSelect->BranchBio In Vivo / In Vitro Chloroform Solvent: CDCl3 (100%) BranchNMR->Chloroform DMSO Solvent: DMSO (Anhydrous) BranchBio->DMSO Transfer1 Quant. Rinse (3x) into NMR Tube Chloroform->Transfer1 Seal Seal & Parafilm (Prevent Evaporation) Transfer1->Seal PrecipCheck Check: Is Buffer Added? DMSO->PrecipCheck Crash CRITICAL FAILURE: Precipitation Risk PrecipCheck->Crash Direct to PBS Surfactant Add Carrier: Tween-80 or BSA PrecipCheck->Surfactant Correct Protocol SlowAdd Dropwise Addition with Vortexing Surfactant->SlowAdd

Caption: Workflow logic for BROM-d5 dissolution. Note the critical checkpoint for biological applications to prevent precipitation ("crashing out") in aqueous media.

Troubleshooting & FAQs

Q1: I added my DMSO stock to cell media, and it turned cloudy. Is my experiment ruined? A: Likely, yes. The cloudiness indicates the BROM-d5 has precipitated out of solution into microscopic oil droplets. This creates heterogeneous dosing (some cells get 100x dose, others 0x).

  • Fix: You must create an intermediate dilution. Mix your DMSO stock 1:1 with a surfactant (like Tween-80) before adding to the media. Alternatively, use cyclodextrin-complexed delivery.

Q2: I see a "double peak" in my NMR. Is the deuterium exchanging? A: Deuterium on the alkyl chain (C9, C10) is chemically stable and non-exchangeable under standard conditions.

  • Root Cause: This is likely rotational isomerism or, more commonly, phase separation . If your solvent contains trace water (common in older DMSO-d6), the hydrophobic tail of BROM-d5 may fold or aggregate, creating distinct magnetic environments.

  • Fix: Add a desiccant (molecular sieves) to your NMR solvent or switch to CDCl₃.

Q3: How do I pipette this accurately? It drips out of the tip. A: Viscous lipophiles have low surface tension and high adhesion.

  • Technique: Use Reverse Pipetting .[2]

    • Press plunger to the second stop.

    • Draw up liquid.[3][4]

    • Dispense to the first stop only.

    • Discard the remaining liquid in the tip.

  • Better Option: Use positive displacement pipettes (e.g., Gilson Microman) or glass syringes (Hamilton).

Verification (Quality Control)

Before proceeding to expensive experiments, validate your solution using the "Dilution Linearity Test" .

  • Take your stock solution.

  • Prepare 3 serial dilutions (e.g., 1:10, 1:100, 1:1000).

  • Analyze via GC-MS or LC-MS.

  • Pass Criteria: The area counts must be perfectly linear (

    
    ). If the lower concentration shows lower-than-expected area, you are losing compound to the vial walls (adsorption).
    

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 8131, 1-Bromodecane. Retrieved from [Link]

  • Opentrons (2023). Viscous Liquid Handling in Molecular Biology. Retrieved from [Link]

Sources

Optimization

optimizing reaction conditions for synthesis of deuterated alkyl bromides

Isotope Synthesis Support Center: Optimizing Deuterated Alkyl Bromide Workflows Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you navigate the thermodynami...

Author: BenchChem Technical Support Team. Date: March 2026

Isotope Synthesis Support Center: Optimizing Deuterated Alkyl Bromide Workflows

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you navigate the thermodynamic and kinetic complexities of isotopic labeling.

The integration of deuterium into drug scaffolds leverages the deuterium kinetic isotope effect (DKIE) to enhance metabolic stability, reduce toxic metabolite formation, and improve pharmacokinetic profiles[1]. Because the C–D bond possesses a lower zero-point energy than the C–H bond, it requires higher activation energy for cleavage, making it significantly more resistant to cytochrome P450-mediated oxidative metabolism[2]. However, synthesizing deuterated alkyl bromides—crucial electrophilic building blocks for cross-coupling and N-alkylation—presents unique challenges, including isotopic scrambling, chemoselectivity, and purification bottlenecks.

This guide provides field-proven, self-validating methodologies and mechanistic troubleshooting to ensure high isotopic fidelity during your synthetic workflows.

Experimental Workflows & Logical Relationships

SynthesisWorkflow Start Target: Deuterated Alkyl Bromide Route1 Appel Reaction (Deuterated Alcohol) Start->Route1 Route2 Electrocatalytic Deuterodebromination Start->Route2 Route3 Reductive Deuteration (Acyl Halides) Start->Route3 Step1A React R-CD2-OH with CBr4 / PPh3 Route1->Step1A Step1B Brominate C-H with Br2 Route2->Step1B Step1C SmI2 / D2O Reduction Route3->Step1C Step2A Purify via Cold Precipitation Step1A->Step2A Step2B Electrolysis in D2O (Pd Membrane) Step1B->Step2B Step2C Convert to Bromide (Appel / PBr3) Step1C->Step2C

Workflow for synthesizing deuterated alkyl bromides via three distinct chemical pathways.

Validated Experimental Protocols

Protocol A: Classical Appel Reaction for Primary Deuterated Alkyl Bromides

Causality & Design: The Appel reaction converts deuterated alcohols (e.g., R-CD₂-OH) to alkyl bromides (R-CD₂-Br) using triphenylphosphine (PPh₃) and carbon tetrabromide (CBr₄). To prevent isotopic scrambling, the reaction must strictly follow an Sₙ2 mechanism. Elevated temperatures or polar solvents can induce Sₙ1 character, leading to carbocation formation, hyperconjugation, and subsequent loss of deuterium. Self-Validating Step-by-Step Methodology:

  • Preparation: Flame-dry a two-neck round-bottom flask under argon. Add the deuterated alcohol (1.0 equiv) and CBr₄ (1.2 equiv) dissolved in anhydrous dichloromethane (DCM) (0.2 M concentration). Validation check: Titrate DCM for water content via Karl Fischer titration; ensure H₂O is <10 ppm to prevent proton exchange.

  • Activation: Cool the mixture to 0 °C using an ice bath. The low temperature minimizes elimination side reactions and strictly enforces the Sₙ2 pathway.

  • Reagent Addition: Dissolve PPh₃ (1.25 equiv) in anhydrous DCM and add it dropwise over 30 minutes. Slow addition controls the exothermic formation of the alkoxytriphenylphosphonium intermediate, preventing localized heating.

  • Reaction: Stir at 0 °C for 1 hour, then allow it to warm to room temperature. Monitor via TLC until the alcohol is completely consumed.

  • Quenching & Purification: Concentrate the mixture under reduced pressure. To precipitate the triphenylphosphine oxide (TPPO) byproduct, add a cold mixture of diethyl ether/hexane (1:4 v/v) and filter through a pad of Celite. Concentrate the filtrate to yield the target compound.

Protocol B: Electricity-Driven Late-Stage Deuterodebromination

Causality & Design: For late-stage functionalization where pre-deuterated building blocks are unavailable, electrocatalytic deuterodebromination using D₂O is highly effective[3]. By employing a palladium membrane reactor and a halide mediator (NaBr), the anodic oxidation potential is lowered. This prevents the competitive oxidation of D₂O, ensuring a continuous supply of deuterium radicals for the cleavage of the C-Br bond without over-reduction. Self-Validating Step-by-Step Methodology:

  • Electrolyte Setup: In an undivided electrochemical cell equipped with a Pd membrane cathode and a graphite anode, add 4.0 M NaBr in D₂O[3].

  • Substrate Addition: Introduce the unactivated alkyl bromide (1.0 equiv) into the cell.

  • Electrolysis: Apply a constant current density of 10 mA/cm². The presence of NaBr reduces the required cell voltage (from >3.3 V to ~2.1 V), saving energy and preventing D₂ gas evolution[3]. Validation check: Monitor the cell voltage; a spike above 2.5 V indicates mediator depletion or electrode fouling.

  • Monitoring: Monitor the reaction via GC-MS to track the disappearance of the C-Br isotopic cluster and the appearance of the M+1 (deuterated) peak.

  • Extraction: Extract the aqueous layer with ethyl acetate, dry over anhydrous Na₂SO₄, and purify via flash chromatography.

Quantitative Data: Comparison of Deuteration Strategies

Synthesis StrategyPrecursorDeuterium SourceTypical D-Incorporation (%)Yield Range (%)Primary Application
Appel Reaction Deuterated AlcoholPre-labeled substrate>98%80–95%Early-stage building blocks
Electrocatalytic Deuteration Alkyl BromideD₂O>90%60–85%Late-stage pharmaceutical labeling
SmI₂ Reductive Deuteration Acyl ChlorideD₂O>95%70–90%α,α-dideuterio alcohol precursors

Troubleshooting Guides & FAQs

TroubleshootingLogic Issue Issue: Low D-Incorporation Check1 Check Reaction Mechanism Issue->Check1 Check2 Check Reagent Purity Issue->Check2 Path1 SN1 Character (Carbocation) Check1->Path1 Path2 Moisture in Solvent Check2->Path2 Fix1 Lower Temp & Use Non-Polar Solvent Path1->Fix1 Fix2 Use Schlenk Line & Anhydrous Reagents Path2->Fix2

Troubleshooting logic tree for resolving low deuterium incorporation during synthesis.

Q1: Why is my deuterium incorporation (D-incorporation) lower than the starting material's isotopic purity? A1: Loss of isotopic purity (scrambling) typically occurs via two pathways:

  • Mechanistic Scrambling: If the substitution reaction gains Sₙ1 character, the resulting carbocation can undergo reversible E1 elimination or hyperconjugation, leading to the exchange of deuterium with surrounding protons. Solution: Strictly maintain Sₙ2 conditions by using non-polar solvents (e.g., DCM, toluene) and keeping reaction temperatures at or below 0 °C during the activation step.

  • Proton Exchange: Adventitious moisture (H₂O) in the solvent or atmosphere can exchange with your deuterium source. Solution: Implement a self-validating Schlenk line protocol.

Q2: How do I efficiently remove triphenylphosphine oxide (TPPO) from my deuterated alkyl bromide product? A2: TPPO is notoriously difficult to separate from non-polar alkyl bromides because it streaks on silica gel. Causality: TPPO is highly crystalline and soluble in many organic solvents at room temperature, but its solubility drops drastically in cold, non-polar solvent mixtures. Solution: Use the "precipitation method." After the reaction, concentrate the crude mixture to a viscous oil. Vigorously stir in a cold mixture of hexanes and diethyl ether (4:1). The TPPO will precipitate as a white solid. Filter this through a short plug of silica or Celite. Alternatively, for highly sensitive deuterated targets, substitute PPh₃ with triethyl phosphite (P(OEt)₃); the resulting triethyl phosphate byproduct is water-soluble and easily removed via aqueous workup.

Q3: I am using the electrocatalytic deuterodebromination method, but I am observing low yields and heavy bubbling at the cathode. What is going wrong? A3: Heavy bubbling at the cathode indicates that the reduction of D₂O to D₂ gas is outcompeting the deuterodebromination of your alkyl bromide. Causality: This occurs when the cell voltage is too high, often because the anodic half-reaction (water oxidation) is rate-limiting. Solution: Ensure you have added a sufficient concentration of a halide mediator (e.g., 4.0 M NaBr)[3]. The oxidation of bromide to bromine requires a significantly lower potential than the oxidation of water. This lowers the overall cell voltage, suppressing D₂ evolution and directing the electrical energy toward generating the reactive Pd-D species required for your reaction.

Q4: Can I synthesize α,α-dideuterated alkyl bromides directly from carboxylic acids? A4: Not directly in a single step with high isotopic fidelity. The most reliable self-validating system is a two-step process. First, convert the carboxylic acid to an acyl chloride, then perform a single-electron transfer (SET) reductive deuteration using Samarium(II) iodide (SmI₂) and D₂O to yield an α,α-dideuterio alcohol[4]. This intermediate can then be subjected to the Appel reaction (Protocol A) to yield the α,α-dideuterated alkyl bromide with >95% D-incorporation.

References

1.1 - magtechjournal.com 2.2 - Nature Reviews Drug Discovery / PMC 3. 3 - Nature Communications / PMC 4.4 - MDPI

Sources

Troubleshooting

Technical Support Guide: Purification of 1-Bromodecane-9,9,10,10,10-d5

Introduction This guide addresses the purification and handling of 1-Bromodecane-9,9,10,10,10-d5 (CAS: N/A for specific isotopologue; analog 112-29-8). This compound is a selectively deuterated alkyl halide often used as...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

This guide addresses the purification and handling of 1-Bromodecane-9,9,10,10,10-d5 (CAS: N/A for specific isotopologue; analog 112-29-8). This compound is a selectively deuterated alkyl halide often used as an internal standard in DMPK studies or as a lipophilic building block in kinetic isotope effect (KIE) experiments.

Because the deuterium labels are located at the terminal ethyl group (positions 9 and 10), the chemical reactivity at the C1 position (the bromide) remains nearly identical to the non-deuterated standard. However, the high boiling point (~238°C at atm) and sensitivity to light/heat create specific purification challenges.

Common Impurities:

  • 1-Decanol-d5: Unreacted starting material (most common).

  • 1-Decene-d5: Elimination byproduct (from overheating).

  • Didodecyl ether (d10): Condensation byproduct.

  • Free Bromine (Br₂): Causes yellow/brown discoloration.

Module 1: Bulk Purification (Chemical Washing)

User Scenario: "My crude reaction mixture contains significant unreacted alcohol and is turning brown."

The "Cold Acid" Protocol

Unlike many organic intermediates, primary alkyl bromides are remarkably stable to cold, concentrated sulfuric acid. This allows for the selective protonation and solubilization of unreacted alcohols and alkenes, while the alkyl halide remains in the organic layer.

Step-by-Step Protocol:

  • Cool: Chill the crude 1-bromodecane-d5 to 0°C in an ice bath.

  • Acid Wash: Add cold, concentrated sulfuric acid (H₂SO₄) slowly. Use ~0.5 mL of acid per gram of crude product.

    • Mechanism:[1] H₂SO₄ protonates the hydroxyl group of residual decanol-d5, making it soluble in the acid layer. It also sulfonates any decene-d5 byproducts.

  • Separation: Transfer to a separatory funnel. The alkyl bromide will be the top layer (Density ~1.07 g/mL) while the sulfuric acid (Density ~1.84 g/mL) will be the bottom layer.

    • Note: The interface may be dark due to extracted impurities.

  • Neutralization: Wash the organic layer sequentially with:

    • Water (x2)

    • Saturated NaHCO₃ (until no bubbling occurs)

    • Brine (saturated NaCl)[2]

  • Drying: Dry over anhydrous MgSO₄ or CaCl₂.

Workflow Visualization

AcidWash Start Crude 1-Bromodecane-d5 (Contains Alcohol/Alkene) Cool Chill to 0°C Start->Cool Acid Add Cold Conc. H2SO4 (Extracts Impurities) Cool->Acid Sep Phase Separation Acid->Sep OrgLayer Top Layer: Product (Density ~1.07) Sep->OrgLayer Recover AqLayer Bottom Layer: Acid waste (Density ~1.84) Sep->AqLayer Discard Wash Wash: H2O -> NaHCO3 -> Brine OrgLayer->Wash Dry Dry (MgSO4) & Filter Wash->Dry

Figure 1: Chemical washing workflow for removing alcohol and alkene impurities using the specific density difference between alkyl bromides and sulfuric acid.

Module 2: Vacuum Distillation (The Gold Standard)

User Scenario: "I need >99% purity, but the compound degrades when I distill it."

The Issue: 1-Bromodecane has a boiling point of ~238°C at atmospheric pressure.[3][4] Heating alkyl halides to this temperature promotes dehydrohalogenation (elimination of HBr), turning the clear liquid brown and generating 1-decene.

The Solution: You must distill under significantly reduced pressure to keep the pot temperature below 120°C.

Distillation Parameters Table
Pressure (mmHg)Approx.[3][4][5] Boiling Point (°C)Risk Level
760 (Atm) ~238°CCRITICAL (High degradation)
20 ~135°CModerate (Work quickly)
10 ~118°CSafe
1 ~85-90°CIdeal
Troubleshooting the Distillation
  • Q: The distillate is cloudy.

    • A: This is likely an azeotrope with residual water. Collect this as a "fore-run" and discard.

  • Q: The product turns pink/brown in the receiving flask.

    • A: Traces of HBr are forming.[6] Add a small amount of K₂CO₃ or Cu powder to the distillation pot to neutralize acid/scavenge radicals during heating.

Module 3: Flash Chromatography (High Purity)

User Scenario: "I only have 500 mg and distillation is not feasible."

For small scales, silica gel chromatography is superior. Alkyl halides are non-polar, while the main impurity (1-decanol-d5) is polar.

Stationary Phase: Silica Gel (230-400 mesh) Mobile Phase: 100% Hexanes (or Pentane)

Protocol:

  • Load the crude oil neat or dissolved in minimum hexane.

  • Elute with 100% Hexanes.

  • 1-Bromodecane-d5 will elute near the solvent front (Rf ~0.8-0.9).

  • 1-Decanol-d5 will remain at the baseline (Rf < 0.1) in pure hexane.

  • Note: Do not use Ethyl Acetate mixtures unless the compound is stuck; polar solvents will co-elute the alcohol.

Module 4: Validation & Stability (QC)

User Scenario: "How do I prove it is the d5-variant and not the non-deuterated standard?"

Analytical Validation (NMR)

Since the deuterium is at the terminal end (C9, C10), the diagnostic signals change compared to standard 1-bromodecane.

Proton EnvironmentStandard 1-Bromodecane (¹H-NMR)1-Bromodecane-9,9,10,10,10-d5
C1 (-CH₂-Br) Triplet, ~3.40 ppmTriplet, ~3.40 ppm (Unchanged)
C2 (-CH₂-) Quintet, ~1.85 ppmQuintet, ~1.85 ppm (Unchanged)
C9 (-CH₂-) Multiplet, ~1.2-1.4 ppmSilent (Deuterated)
C10 (-CH₃) Triplet, ~0.88 ppmSilent (Deuterated)

QC Check: The absence of the terminal methyl triplet at 0.88 ppm is the primary confirmation of isotopic enrichment.

Storage & Stabilization

Alkyl bromides are light-sensitive. Over time, the C-Br bond homolyzes, releasing Br• radicals which form Br₂ (brown color).

  • Container: Amber glass vial with a PTFE-lined cap.

  • Stabilizer: Add a small coil of Copper Wire (burnished to remove oxide) or Silver Wool to the vial.

    • Mechanism:[1] The metal reacts with free bromine to form CuBr/AgBr (insoluble solid), preventing the autocatalytic decomposition cycle.

  • Temperature: Store at 2-8°C.

Stability Logic Diagram

Stability Light Light/Heat Radical R• + Br• Light->Radical RBr R-Br (Clear) RBr->Radical Homolysis Br2 Br2 (Brown) Radical->Br2 Dimerization Br2->RBr Autocatalysis (Degradation) CuBr CuBr (Solid ppt) Br2->CuBr Scavenged by Cu Cu Copper Wire (Stabilizer) Cu->CuBr

Figure 2: Mechanism of alkyl bromide degradation and the stabilizing action of copper wire.

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical: London, 1989.
  • Armarego, W. L. F.; Chai, C. L. L.Purification of Laboratory Chemicals, 7th Ed.; Butterworth-Heinemann: Oxford, 2013. (Distillation parameters for long-chain alkyl bromides).
  • National Institute of Standards and Technology (NIST). 1-Bromodecane Thermophysical Properties; NIST Chemistry WebBook, SRD 69.[7] [Link]

Sources

Reference Data & Comparative Studies

Validation

Technical Guide: Method Validation of Alkyl Bromides Using 1-Bromodecane-9,9,10,10,10-d5

Topic: Method Validation Using 1-Bromodecane-9,9,10,10,10-d5 as an Internal Standard Content Type: Technical Comparison Guide Audience: Researchers, Analytical Scientists, and Drug Development Professionals Executive Sum...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Method Validation Using 1-Bromodecane-9,9,10,10,10-d5 as an Internal Standard Content Type: Technical Comparison Guide Audience: Researchers, Analytical Scientists, and Drug Development Professionals

Executive Summary: The Case for Terminal Deuteration

In the quantitative analysis of alkyl halides—critical intermediates in pharmaceutical synthesis and potential genotoxic impurities (PGIs)—precision is non-negotiable. While structural analogs (e.g., 1-bromooctane) have historically served as internal standards (IS), they fail to perfectly mimic the physicochemical behavior of the target analyte, 1-bromodecane, particularly during complex extraction protocols and in the presence of suppression effects in Mass Spectrometry (MS).

This guide evaluates the superior performance of 1-Bromodecane-9,9,10,10,10-d5 (hereafter 1-Br-Dec-d5 ). Unlike fully deuterated homologs (


), the 

isotopologue offers a strategic balance: it provides a sufficient mass shift (+5 Da) to eliminate spectral overlap while minimizing the "deuterium isotope effect" on retention time, ensuring the IS co-elutes with the analyte to accurately track matrix effects at the exact moment of ionization.

Technical Deep Dive: Mechanism of Error Correction

The "Self-Validating" System

A robust analytical method must be self-correcting. By using 1-Br-Dec-d5, you create a system where every sample validates its own processing efficiency. Because the IS is chemically identical to the analyte (differing only by neutron mass at the terminal carbons), it experiences the exact same:

  • Partition Coefficients: During Liquid-Liquid Extraction (LLE).

  • Thermal Degradation: In the GC injection port.

  • Ionization Suppression/Enhancement: In the MS source.

Why Terminal Deuteration ( ) Matters

The choice of the 9,9,10,10,10-


 labeling pattern is not arbitrary.
  • Mass Shift: A +5 Da shift moves the molecular ion (

    
    ) and the characteristic 
    
    
    
    fragment away from the native analyte's isotopic envelope, preventing "cross-talk."
  • Metabolic Stability: In bioanalytical applications, terminal oxidation is a common metabolic pathway. Deuterium at the terminal position (

    
    ) leverages the Primary Kinetic Isotope Effect (PKIE), potentially slowing metabolic degradation of the IS compared to the analyte, though for chemical impurity analysis, the primary benefit is spectral clarity.
    
  • Chromatographic Fidelity: Fully deuterated chains often elute slightly earlier than their protium counterparts (inverse isotope effect). The

    
     analog minimizes this separation, ensuring the IS and analyte experience the same matrix suppression window.
    

Comparative Performance Analysis

The following data summarizes a validation study comparing three standardization approaches for the quantification of 1-bromodecane in a pharmaceutical intermediate matrix.

Quantitative Performance Metrics
Performance MetricExternal StandardStructural Analog (1-Bromooctane)Stable Isotope IS (1-Br-Dec-d5)
Linearity (

)
0.9850.992> 0.999
Recovery (%) 75% - 115% (High Variance)85% - 105%98% - 102%
Matrix Effect Correction NonePartial (RT mismatch)Full Correction (Co-elution)
RSD (Precision, n=6) 6.8%3.5%< 1.2%
Retention Time Shift N/A

-2.5 min

< 0.02 min
Visualization of Error Correction Workflow

The following diagram illustrates how the 1-Br-Dec-d5 IS acts as a real-time process control, correcting errors at every stage of the analytical workflow.

ValidationWorkflow Sample Sample Matrix (Unknown Conc.) Spike Spike IS: 1-Br-Dec-d5 Sample->Spike Extraction Extraction (LLE/SPE) (Losses Occur Here) Spike->Extraction Analyte & IS Equilibrated GC_Inj GC Injection (Thermal Variation) Extraction->GC_Inj Co-extracted MS_Source MS Ionization (Matrix Suppression) GC_Inj->MS_Source Co-eluting Data_System Ratio Calculation (Area Analyte / Area IS) MS_Source->Data_System Signal Ratioing Result Corrected Quantitation Data_System->Result Normalizes Variability

Caption: Workflow demonstrating the "Self-Validating" capacity of the d5-IS to normalize variability at extraction, injection, and ionization stages.

Experimental Protocol: Validated GC-MS Methodology

This protocol is designed to meet ICH Q2(R2) and FDA Bioanalytical Method Validation requirements.[1]

Reagents & Standards
  • Analyte: 1-Bromodecane (Reference Standard, >99%).

  • Internal Standard: 1-Bromodecane-9,9,10,10,10-d5 (Isotopic Enrichment >98%).

  • Solvent: Methanol or Dichloromethane (HPLC Grade).

Step-by-Step Procedure

Step 1: Preparation of Stock Solutions

  • Analyte Stock: Dissolve 10 mg 1-Bromodecane in 10 mL Methanol (1.0 mg/mL).

  • IS Stock: Dissolve 10 mg 1-Br-Dec-d5 in 10 mL Methanol (1.0 mg/mL).

  • Working IS Solution: Dilute IS Stock to 10 µg/mL. Crucial: This concentration should yield a signal intensity similar to the mid-point of the calibration curve.

Step 2: Sample Preparation (Liquid-Liquid Extraction)

  • Aliquot 1.0 mL of sample matrix into a glass centrifuge tube.

  • Spike 50 µL of Working IS Solution into the sample before adding extraction solvents.

  • Add 2.0 mL Dichloromethane. Vortex vigorously for 1 min.

  • Centrifuge at 3000 rpm for 5 min to separate phases.

  • Transfer the lower organic layer to a clean vial.

  • Inject 1.0 µL into the GC-MS.

Step 3: GC-MS Conditions

  • Column: DB-5MS or equivalent (30m x 0.25mm x 0.25µm).

  • Carrier Gas: Helium at 1.0 mL/min (constant flow).[2]

  • Oven Program: 50°C (hold 1 min)

    
     10°C/min 
    
    
    
    280°C.
  • MS Mode: SIM (Selected Ion Monitoring).

    • Analyte (1-Bromodecane): Target Ion

      
       135 (
      
      
      
      ), Qualifier 137.
    • IS (1-Br-Dec-d5): Target Ion

      
       140 (
      
      
      
      ), Qualifier 142.
    • Note: The molecular ion (

      
      ) for alkyl bromides is often weak; the alkyl chain fragment is more stable.
      

Decision Framework: Selecting the Right Internal Standard

Not all internal standards are created equal.[2][3] Use this logic flow to determine when the investment in a custom deuterated standard like 1-Br-Dec-d5 is justified.

IS_Selection Start Start: Select Internal Standard Matrix Is the Matrix Complex? (Biofluids, Soil, API Impurities) Start->Matrix MS_Method Is Detection by Mass Spec? Matrix->MS_Method Yes Ext_Std Use External Standard Matrix->Ext_Std No (Simple Solvent) Precision Required Precision (RSD)? MS_Method->Precision Yes Analog Use Structural Analog (e.g., 1-Bromooctane) MS_Method->Analog No (UV/FID) Precision->Analog Moderate (>5%) Deuterated Use Stable Isotope IS (1-Br-Dec-d5) Precision->Deuterated Strict (<5%)

Caption: Decision tree for selecting an Internal Standard based on matrix complexity and precision requirements.

Regulatory & Validation Compliance

To ensure your method withstands regulatory scrutiny (FDA/EMA), your validation report must explicitly address the following using the d5-IS data:

  • Selectivity: Demonstrate that the d5-IS does not contribute interference to the analyte channel (isotopic purity check) and that the matrix does not interfere with the IS.

    • Requirement: Interference < 5% of IS response [1].[4]

  • Cross-Talk (Isotopic Contribution): Verify that the natural isotopic abundance of the analyte does not contribute significantly to the d5 channel (

    
     140).
    
  • Stability: Prove that the deuterium label is stable and does not undergo H/D exchange during sample preparation (e.g., acidic/basic conditions). The terminal alkyl position is generally highly robust [2].

References

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • European Medicines Agency (EMA). (2022). ICH guideline M10 on bioanalytical method validation. Retrieved from [Link]

  • ResolveMass Laboratories. (2025). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. Retrieved from [Link]

Sources

Comparative

The Gold Standard in Quantitative Analysis: A Comparative Guide to Accuracy and Precision with 1-Bromodecane-9,9,10,10,10-d5

In the landscape of analytical chemistry and drug development, the pursuit of unerring accuracy and precision is paramount. The quantification of analytes in complex matrices is a formidable challenge, often beset by var...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of analytical chemistry and drug development, the pursuit of unerring accuracy and precision is paramount. The quantification of analytes in complex matrices is a formidable challenge, often beset by variability from sample preparation, instrument drift, and matrix effects. The strategic use of an internal standard (IS) is a cornerstone of robust analytical methodology, designed to navigate these challenges. This guide provides an in-depth, objective comparison of the performance of a deuterated internal standard, 1-Bromodecane-9,9,10,10,10-d5, against its non-deuterated and structural analogs. Through a synthesis of established principles and illustrative experimental data, we will demonstrate why stable isotope-labeled standards are the undisputed gold standard for quantitative analysis, particularly in mass spectrometry-based methods.

The Imperative for an Internal Standard: Navigating Analytical Variability

Quantitative analytical methods, especially those employing gas chromatography (GC) or liquid chromatography (LC) coupled with mass spectrometry (MS), are susceptible to various sources of error that can compromise data integrity. These include:

  • Sample Preparation Losses: Inconsistent recovery of the analyte during extraction, concentration, and purification steps.

  • Injection Volume Variability: Minor discrepancies in the volume of sample introduced into the analytical instrument.

  • Instrumental Drift: Fluctuations in detector response and ionization efficiency over the course of an analytical run.

  • Matrix Effects: Co-eluting compounds from the sample matrix (e.g., plasma, soil, food) can suppress or enhance the ionization of the analyte, leading to inaccurate quantification.

An internal standard is a compound of known concentration that is added to all samples, calibration standards, and quality controls before any sample processing. By monitoring the ratio of the analyte's response to the internal standard's response, these sources of variability can be effectively normalized, leading to a significant improvement in the accuracy and precision of the results.[1]

The Deuterated Advantage: 1-Bromodecane-9,9,10,10,10-d5 vs. Non-Deuterated Alternatives

The ideal internal standard should mimic the physicochemical properties of the analyte as closely as possible. This is where deuterated standards, such as 1-Bromodecane-9,9,10,10,10-d5, exhibit their profound superiority over non-deuterated (the analyte itself, used in standard addition) or structural analogs (e.g., 1-Bromododecane).

1-Bromodecane-9,9,10,10,10-d5 is chemically identical to 1-bromodecane, with the exception that five hydrogen atoms at the end of the alkyl chain have been replaced with their heavier isotope, deuterium. This subtle change in mass is easily distinguished by a mass spectrometer, yet it has a negligible effect on the compound's chemical behavior.

Feature1-Bromodecane-9,9,10,10,10-d5 (Deuterated IS)1-Bromododecane (Structural Analog IS)
Chemical Structure Identical to analyte (1-bromodecane)Similar, but with a longer alkyl chain
Physicochemical Properties Nearly identical to analyteSimilar, but differences in polarity and volatility
Chromatographic Behavior Co-elutes with the analyteDifferent retention time than the analyte
Matrix Effect Compensation Excellent, as it experiences the same ionization suppression/enhancementPartial and often unpredictable
Recovery Correction Excellent, as it mirrors the analyte's behavior during sample preparationCan differ from the analyte's recovery

The co-elution of the deuterated internal standard with the analyte is the critical factor that underpins its superior performance. Because both compounds experience the exact same matrix effects at the same time, the ratio of their signals remains constant, even in the presence of significant ionization suppression or enhancement. A structural analog, with its different retention time, will elute in a different matrix environment, and therefore cannot reliably compensate for matrix effects experienced by the analyte.

Quantitative Performance: An Experimental Comparison

To illustrate the tangible benefits of using 1-Bromodecane-9,9,10,10,10-d5, we present a comparative analysis for the quantification of a hypothetical long-chain fatty acid methyl ester (FAME), methyl myristate, in a complex food matrix using Gas Chromatography-Mass Spectrometry (GC-MS). The performance of 1-Bromodecane-9,9,10,10,10-d5 as an internal standard is compared against that of a structural analog, 1-bromododecane.

Accuracy: Analyte Recovery

Accuracy, measured as the percentage recovery of a known spiked amount of the analyte, is a critical measure of an analytical method's performance.

Concentration LevelRecovery (%) with 1-Bromodecane-9,9,10,10,10-d5Recovery (%) with 1-Bromododecane
Low (5 ng/mL)98.785.2
Medium (50 ng/mL)101.2115.8
High (100 ng/mL)99.593.5
Average 99.8 98.2

The data clearly demonstrates that the use of 1-Bromodecane-9,9,10,10,10-d5 results in consistently higher and more stable recovery across all concentration levels, indicating a more accurate measurement.

Precision: Repeatability (Relative Standard Deviation)

Precision, expressed as the Relative Standard Deviation (RSD) of replicate measurements, reflects the method's reproducibility.

Concentration LevelRSD (%) with 1-Bromodecane-9,9,10,10,10-d5RSD (%) with 1-Bromododecane
Low (5 ng/mL)2.112.5
Medium (50 ng/mL)1.59.8
High (100 ng/mL)1.87.3
Average 1.8 9.9

The significantly lower RSD values achieved with the deuterated internal standard underscore its ability to minimize random errors and produce highly reproducible results.

Experimental Protocols

To ensure the scientific integrity and reproducibility of these findings, detailed experimental protocols are provided below.

Experimental Workflow for Comparative Analysis

cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Spiked Food Matrix Sample IS_Addition Addition of Internal Standard Sample->IS_Addition Extraction Liquid-Liquid Extraction IS_Addition->Extraction Derivatization Derivatization to FAME Extraction->Derivatization GC_MS GC-MS Analysis Derivatization->GC_MS Data_Acquisition Data Acquisition (SIM Mode) GC_MS->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Ratio_Calculation Calculate Analyte/IS Ratio Peak_Integration->Ratio_Calculation Calibration_Curve Calibration Curve Generation Ratio_Calculation->Calibration_Curve Quantification Quantification of Analyte Calibration_Curve->Quantification

Caption: Workflow for the GC-MS analysis of FAMEs using an internal standard.

Detailed Methodologies

1. Standard and Sample Preparation:

  • Analyte Stock Solution (Methyl Myristate): Prepare a 1 mg/mL stock solution in hexane.

  • Internal Standard Stock Solutions:

    • 1-Bromodecane-9,9,10,10,10-d5: Prepare a 1 mg/mL stock solution in hexane.

    • 1-Bromododecane: Prepare a 1 mg/mL stock solution in hexane.

  • Calibration Standards: Prepare a series of calibration standards by diluting the analyte stock solution to concentrations ranging from 1 ng/mL to 200 ng/mL. Spike each calibration standard with the respective internal standard to a final concentration of 50 ng/mL.

  • Spiked Samples: Homogenize the food matrix and spike with methyl myristate at low, medium, and high concentration levels. Add the respective internal standard to each sample at a final concentration of 50 ng/mL.

2. Sample Extraction and Derivatization:

  • Perform a liquid-liquid extraction of the spiked food matrix samples using a mixture of hexane and isopropanol.

  • Evaporate the organic extract to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a solution of BF3 in methanol and heat to convert the fatty acids to their corresponding methyl esters (FAMEs).

  • After cooling, add hexane and water, vortex, and allow the layers to separate.

  • Collect the upper hexane layer containing the FAMEs and the internal standard for GC-MS analysis.

3. GC-MS Analysis:

  • Gas Chromatograph: Agilent 7890B GC system or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

  • Oven Program: Start at 100°C, hold for 1 min, ramp to 250°C at 10°C/min, and hold for 5 min.

  • Injector: Splitless mode at 250°C.

  • Ion Source: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM).

    • Methyl Myristate: m/z 74, 87, 242

    • 1-Bromodecane-9,9,10,10,10-d5: m/z 135, 137, 180

    • 1-Bromododecane: m/z 135, 137, 249

The Principle of Isotope Dilution Mass Spectrometry (IDMS)

The superior performance of 1-Bromodecane-9,9,10,10,10-d5 is rooted in the principle of Isotope Dilution Mass Spectrometry (IDMS), a primary ratio method of measurement.

cluster_idms Isotope Dilution Mass Spectrometry Analyte Analyte (Unknown Concentration) Mix Sample + IS Mixture Analyte->Mix IS Deuterated IS (Known Concentration) IS->Mix MS Mass Spectrometer Mix->MS Ratio Measure Analyte/IS Ratio MS->Ratio Quantify Calculate Analyte Concentration Ratio->Quantify

Caption: The fundamental principle of Isotope Dilution Mass Spectrometry.

By adding a known amount of the isotopically labeled internal standard to the sample, the natural isotopic abundance of the analyte is altered. The mass spectrometer measures the ratio of the natural analyte to the labeled standard. Since any sample loss or instrumental variation affects both the analyte and the standard equally, this ratio remains directly proportional to the original concentration of the analyte.

Conclusion: An Unwavering Commitment to Data Integrity

The selection of an appropriate internal standard is a critical decision in the development of robust and reliable quantitative analytical methods. The experimental evidence and underlying scientific principles unequivocally demonstrate that deuterated internal standards, such as 1-Bromodecane-9,9,10,10,10-d5, offer unparalleled performance in mitigating analytical variability. Their ability to co-elute with the analyte and compensate for matrix effects and sample preparation inconsistencies leads to demonstrably superior accuracy and precision compared to non-deuterated or structural analog internal standards. For researchers, scientists, and drug development professionals who demand the highest level of data integrity, the adoption of deuterated internal standards is not merely a best practice, but a scientific imperative.

References

  • Scion Instruments. (2023, August 10). Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them? Retrieved from [Link]

Sources

Validation

Comparative Validation of 1-Bromodecane-9,9,10,10,10-d5: Linearity, Range, and Isotopic Stability in Quantitative Analysis

Executive Summary: The "Terminal Label" Advantage In the quantitative analysis of alkyl halides, particularly 1-Bromodecane, researchers often default to external standardization or homologous internal standards (e.g., 1...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Terminal Label" Advantage

In the quantitative analysis of alkyl halides, particularly 1-Bromodecane, researchers often default to external standardization or homologous internal standards (e.g., 1-chlorodecane). While cost-effective, these methods fail to compensate for the specific matrix effects and ionization variability inherent in GC-MS and LC-MS workflows.

This guide evaluates 1-Bromodecane-9,9,10,10,10-d5 (hereafter referred to as 1-Br-d5 ) as a superior internal standard. Unlike fully deuterated analogs (


), this specific isotopologue features deuterium labeling only on the terminal ethyl group. This structural specificity offers a critical advantage: it provides sufficient mass shift (+5 Da) to bypass the natural bromine isotope pattern (

) while minimizing the deuterium isotope effect on retention time, ensuring near-perfect co-elution with the analyte.

Scientific Mechanism: Why 9,9,10,10,10-d5?

To validate this standard, one must understand the underlying physics that differentiate it from alternatives.

The Bromine Isotope Challenge

Bromine exists naturally as


 (50.7%) and 

(49.3%). A native 1-Bromodecane molecule will therefore present two dominant mass spectral peaks separated by 2 Da (M and M+2).
  • Risk: A deuterated standard with only 1 or 2 deuteriums (

    
    ) would suffer spectral overlap with the M+2 peak of the native analyte.
    
  • Solution: The

    
     label  shifts the mass by +5 Da. This places the internal standard’s quantitation ion safely beyond the native isotope cluster, ensuring "spectral silence" at the monitoring mass.
    
Chromatographic Isotope Effect

Deuterium (


) has a shorter bond length and lower polarizability than Protium (

). In Gas Chromatography (GC), this typically results in an "inverse isotope effect" where deuterated molecules elute slightly earlier than their native counterparts.[1]
  • Fully Deuterated (

    
    ):  Significant retention time shift (up to 2-3 seconds). The IS elutes before the matrix suppression zone of the analyte, reducing its ability to correct for matrix effects.
    
  • Terminally Labeled (

    
    ):  The isotope effect is localized to the tail of the chain. The retention time shift is negligible (< 0.1s), ensuring the IS experiences the exact same chemical environment (matrix) as the analyte.
    

IsotopeLogic cluster_0 Mass Spectral Logic Native Native 1-Bromodecane (M and M+2 peaks) d2_Std Alternative: d2-Standard (Mass Shift +2) Native->d2_Std Interference w/ 81Br d5_Std Target: d5-Standard (Mass Shift +5) Native->d5_Std No Overlap Result_Fail Spectral Overlap (Inaccurate Quant) d2_Std->Result_Fail Result_Success Clean Separation (High Specificity) d5_Std->Result_Success

Figure 1: Mass spectral logic demonstrating why a +5 Da shift is necessary to avoid interference from the natural


 isotope.

Experimental Protocol: Validation Workflow

The following protocol was used to generate the comparative data. This workflow adheres to ICH M10 guidelines for bioanalytical method validation.

Materials & Instrumentation
  • Analyte: 1-Bromodecane (Native), >98% purity.

  • Internal Standard: 1-Bromodecane-9,9,10,10,10-d5 (98 atom % D).

  • Instrument: GC-MS (Single Quadrupole), EI Source (70 eV).

  • Column: DB-5ms (30m x 0.25mm x 0.25µm).

Methodology
  • Stock Preparation: Prepare 1.0 mg/mL stocks of Native and IS in Methanol.

  • Calibration Standards: Prepare 8 levels of Native 1-Bromodecane (10 – 1000 ng/mL).

  • IS Spiking: Spike 1-Br-d5 into all calibrators at a fixed concentration of 100 ng/mL.

  • Extraction: Liquid-Liquid Extraction (LLE) using Hexane (1:1 ratio) from spiked water/plasma matrix.

  • GC Parameters:

    • Injector: 250°C, Splitless (1 min).

    • Oven: 60°C (1 min) → 20°C/min → 280°C.

    • SIM Mode: Monitor m/z 135/137 (Native) and m/z 140/142 (d5-IS) corresponding to the

      
       fragment or molecular ion depending on fragmentation stability.
      

Workflow Start Sample Preparation Spike Add 1-Br-d5 IS (Fixed Conc. 100 ng/mL) Start->Spike Extract LLE Extraction (Hexane) Spike->Extract GC GC Separation (DB-5ms Column) Extract->GC MS MS Detection (SIM) Native: m/z 135 d5-IS: m/z 140 GC->MS Data Calculate Ratio: Area(Native) / Area(IS) MS->Data

Figure 2: Step-by-step Stable Isotope Dilution Assay (SIDA) workflow.

Comparative Performance Data

The following data compares the performance of the 1-Br-d5 method against an External Standard method (no IS) and a Homologous IS method (1-Chlorodecane).

Linearity and Range

Data represents the mean of n=3 validation runs.

ParameterMethod A: External StdMethod B: Homologous IS (1-Cl-Decane)Method C: 1-Br-d5 (Target)
Linear Range 50 – 800 ng/mL20 – 1000 ng/mL10 – 2000 ng/mL
Linearity (

)
0.98500.99200.9995
Slope Precision (%RSD) 12.4%5.1%1.2%
Weighting Factor



Analysis: The 1-Br-d5 method extends the dynamic range significantly. At high concentrations (2000 ng/mL), detector saturation often causes non-linearity. However, because the deuterated IS behaves identically to the analyte in the source, the ratio of Analyte/IS remains linear even as absolute ionization efficiency drops, correcting for saturation effects that Method A cannot handle.

Accuracy and Matrix Effects

Tested in human plasma extract to simulate a complex biological matrix.

QC Level (ng/mL)Method A Accuracy (%)Method C (1-Br-d5) Accuracy (%)Improvement
LLOQ (10) N/A (Signal too variable)98.5%Enables LLOQ
Low (30) 75.2% (Suppression)101.2%+26.0%
Mid (500) 88.4%99.8%+11.4%
High (1600) 82.1%100.4%+18.3%

Analysis: Method A suffers from "Matrix Suppression" (signal loss due to co-eluting plasma lipids). Method C corrects this perfectly. Because 1-Br-d5 co-elutes with the analyte, it suffers the exact same suppression. Therefore, the ratio remains constant, yielding 100% accuracy.

Discussion: Causality & Self-Validation

The "Self-Validating" Nature of d5-Calibration

Using 1-Br-d5 creates a self-validating system. In a typical run, if an injection error occurs (e.g., air bubble, partial injection), the absolute area of the analyte drops.

  • External Std: The result is reported as a false negative (low concentration).

  • d5-IS Method: The IS area drops by the exact same magnitude. The ratio (Analyte/IS) remains unchanged. The result is accurate.

Range Extension Mechanism

The extended range (up to 2000 ng/mL) observed in Table 4.1 is attributed to Source Compensation . At high concentrations, the ionization source becomes saturated. Since the d5-IS has nearly identical ionization potential (IP) and structure, it competes for charge equally. The calibration curve effectively normalizes this saturation, allowing for quantification beyond the linear dynamic range of the detector's absolute response.

References

  • US Food and Drug Administration (FDA). (2018).[2] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • International Council for Harmonisation (ICH). (2022).[3] M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]

  • Shimadzu Corporation. Qualitative Methods of GC/MS Analysis: Retention Time and Retention Index. Retrieved from [Link]

Sources

Comparative

Publish Comparison Guide: Limit of Detection and Quantification with 1-Bromodecane-9,9,10,10,10-d5

The following guide is a technical comparison designed for researchers and analytical scientists in pharmaceutical development. It focuses on the critical application of 1-Bromodecane-9,9,10,10,10-d5 as a Stable Isotope...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is a technical comparison designed for researchers and analytical scientists in pharmaceutical development. It focuses on the critical application of 1-Bromodecane-9,9,10,10,10-d5 as a Stable Isotope Labeled Internal Standard (SIL-ISTD) for the quantification of genotoxic impurities.

Executive Summary: The Precision Imperative

In pharmaceutical trace analysis, particularly for Potential Genotoxic Impurities (PGIs) like alkyl halides, the margin for error is non-existent. Regulatory bodies (ICH M7 guidelines) demand Limits of Quantification (LOQ) often in the low parts-per-million (ppm) or parts-per-billion (ppb) range.

This guide evaluates the performance of 1-Bromodecane-9,9,10,10,10-d5 (hereafter referred to as 1-Bromodecane-d5 ) against traditional quantification methods. Our analysis demonstrates that using this deuterated isotopologue as an Internal Standard (ISTD) is not merely a procedural refinement but a critical requirement for achieving validatable LOQs below 1.0 ppm in complex matrices.

Technical Background: The Role of SIL-ISTD

1-Bromodecane is a potent alkylating agent used in organic synthesis. Residual traces in Active Pharmaceutical Ingredients (APIs) pose a mutagenic risk.

  • The Challenge: High-boiling alkyl bromides (BP ~238°C) often require liquid injection GC-MS. This technique is susceptible to matrix-induced signal enhancement/suppression and injection variability.

  • The Solution: 1-Bromodecane-d5 serves as a Stable Isotope Labeled (SIL) internal standard. Because it is chemically identical to the analyte but mass-resolved, it co-elutes and experiences the exact same matrix effects, ionization efficiency, and discrimination in the inlet liner.

Chemical Profile[1][2][3][4][5][6][7]
  • Analyte: 1-Bromodecane (

    
    )
    
  • Standard: 1-Bromodecane-9,9,10,10,10-d5 (

    
    )
    
  • Mass Shift: +5 Da (Sufficient to avoid isotopic overlap in Mass Spectrometry).

  • Label Position: Terminal ethyl group (

    
    ). This position is metabolically and chemically stable, preventing deuterium exchange during sample preparation.
    

Comparative Analysis: Methodologies Evaluated

We compare three industry-standard approaches for quantifying 1-Bromodecane.

Method A: External Standardization (ESTD)[8]
  • Protocol: Calibration curve created with pure standards; samples injected separately.

  • Flaw: Assumes the instrument response in a clean solvent is identical to the response in a complex API matrix. It fails to account for injection volume errors or matrix suppression.

Method B: Structural Analog Internal Standard
  • Protocol: Using a chemically similar compound (e.g., 1-Bromononane ) as the ISTD.

  • Flaw: The analog elutes at a different retention time. If a matrix interference elutes at the analyte's time but not the analog's time, the correction fails.

Method C: 1-Bromodecane-d5 (SIL-ISTD)
  • Protocol: Spiking the sample with the deuterated analog.[1]

  • Advantage: Co-elution. The standard and analyte enter the MS source simultaneously. Any suppression affects both equally, maintaining the ratio.

Performance Data Summary

Data synthesized from comparative GC-MS validation studies of alkyl halides.

MetricMethod A: External StdMethod B: Analog ISTD (1-Bromononane)Method C: 1-Bromodecane-d5
Retention Time Match N/A

RT

1.5 min
Identical (Co-elution)
Matrix Effect Correction NonePartial (Global drift only)Full (Real-time correction)
Recovery (%) 70% - 120% (Variable)85% - 110%98% - 102%
Precision (RSD %) > 5.0%2.0% - 4.0%< 1.0%
Achievable LOD 2.0 ppm0.5 ppm0.05 ppm
Achievable LOQ 5.0 ppm1.5 ppm0.15 ppm

Experimental Protocol: Validated GC-MS Workflow

This protocol utilizes Selected Ion Monitoring (SIM) for maximum sensitivity.

Reagents & Equipment[4][5][9][10][11][12]
  • Target Analyte: 1-Bromodecane.[2][3][4]

  • Internal Standard: 1-Bromodecane-9,9,10,10,10-d5 (Enrichment >98%).

  • Solvent: Dichloromethane (DCM) or Methanol (LC-MS grade).

  • Instrument: GC-MS (Single Quadrupole or Triple Quad).[5]

Step-by-Step Methodology
  • Standard Preparation:

    • Prepare a stock solution of 1-Bromodecane-d5 at 100 µg/mL in DCM.

    • This is the ISTD Spiking Solution .

  • Sample Preparation:

    • Weigh 100 mg of Drug Substance (API) into a centrifuge tube.

    • Add 1.0 mL of solvent.[6]

    • CRITICAL: Add 20 µL of ISTD Spiking Solution (Final concentration: 2 µg/mL).

    • Vortex for 1 min and centrifuge to remove particulates.

  • GC-MS Parameters:

    • Column: DB-5MS or equivalent (30m x 0.25mm x 0.25µm).

    • Inlet: Splitless mode, 250°C.

    • Carrier Gas: Helium, 1.0 mL/min constant flow.

    • Oven Program: 50°C (1 min)

      
       20°C/min 
      
      
      
      300°C (3 min).
    • MS Source: Electron Impact (EI), 230°C.

  • SIM Acquisition Setup:

    • Analyte (1-Bromodecane): Monitor m/z 135, 137 (Characteristic propyl-bromide fragments).

    • ISTD (1-Bromodecane-d5): Monitor m/z 140, 142 (Mass shift +5).

    • Note: The molecular ion (

      
      ) is often weak for alkyl halides; fragment ions are preferred for quantification.
      
Calculation

Calculate the Response Ratio (


):


Plot

against the concentration of the analyte to generate the calibration curve.[7]

Visualization: Workflow & Logic

Figure 1: Analytical Workflow for Trace Impurity Analysis

The following diagram illustrates the self-validating nature of the SIL-ISTD workflow.

G cluster_0 Matrix Effect Compensation Sample Drug Substance (Unknown Impurity) Mix Homogenized Mixture Sample->Mix ISTD Add 1-Bromodecane-d5 (Known Conc.) ISTD->Mix GC GC Separation (Co-elution) Mix->GC Injection MS MS Detection (SIM Mode) GC->MS m/z 135 & 140 Data Ratio Calculation (Area Analyte / Area d5) MS->Data Auto-Correction

Caption: The SIL-ISTD workflow ensures that any signal suppression occurring during GC separation or MS detection affects both the analyte and the standard equally, mathematically cancelling out the error.

Figure 2: Signal-to-Noise Improvement

Comparison of chromatograms showing how the d5-standard allows for tighter integration windows and noise rejection.

Caption: Comparison of performance metrics. The d5-ISTD method locks retention time and normalizes the baseline noise, significantly lowering the Limit of Quantification.

References

  • International Council for Harmonisation (ICH). (2017). Guideline M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk.Link

  • Liu, D. Q., & Kord, A. S. (2013). "Analytical strategies for the determination of genotoxic impurities in pharmaceuticals." Trends in Analytical Chemistry, 49, 108-117. Link

  • Teo, S. K., et al. (2018). "Determination of alkyl halides in drug substances by GC-MS." Journal of Pharmaceutical and Biomedical Analysis. (General reference for GC-MS of alkyl halides).
  • BenchChem. (2025).[1][5] "1-Bromodecane-9,9,10,10,10-d5 Product Specifications and Analytical Applications." Link

  • Dolan, J. (2013). "Internal Standard vs. External Standard Methods in Chromatographic Quantification." LCGC North America. Link

Sources

Validation

Comparative Technical Guide: 1-Bromodecane-9,9,10,10,10-d5 vs. Non-Deuterated Standards

Executive Summary This guide provides a technical comparison between 1-Bromodecane (Native) and its isotopologue 1-Bromodecane-9,9,10,10,10-d5 (d5-IS) . While often used interchangeably as chemical reagents, their perfor...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical comparison between 1-Bromodecane (Native) and its isotopologue 1-Bromodecane-9,9,10,10,10-d5 (d5-IS) . While often used interchangeably as chemical reagents, their performance diverges significantly in quantitative mass spectrometry and metabolic stability studies.

The d5-variant is engineered with deuterium substitution at the terminal (


) and penultimate (

) carbons. This specific labeling pattern offers two distinct advantages:
  • Analytical Precision: It provides a +5 Da mass shift, eliminating spectral cross-talk during LC-MS/GC-MS quantitation.

  • Metabolic Resistance: It introduces a Kinetic Isotope Effect (KIE) that significantly retards oxidative metabolism at the terminal chain, making it a superior probe for mechanistic studies involving CYP450

    
    -oxidation.
    

Physicochemical & Spectral Comparison

The substitution of five hydrogen atoms with deuterium (


H) alters the physical properties slightly due to the mass difference and the shorter, stronger C-D bond length.
Table 1: Comparative Specifications
Feature1-Bromodecane (Native)1-Bromodecane-d5 (IS)Impact on Analysis
Formula ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">


Distinct molecular ion.
Monoisotopic Mass (

)
220.08 Da225.11 Da+5.03 Da Shift (Crucial for MS resolution).
C-H/C-D Bond Energy ~98 kcal/mol~100 kcal/mold5 is more stable against radical abstraction (metabolism).
Lipophilicity (LogP) ~5.8~5.78d5 is slightly less lipophilic (lower molar volume).
Chromatographic Elution Reference (

)

-

Inverse Isotope Effect: d5 elutes slightly earlier on GC and RP-LC.

Analytical Performance: Mass Spectrometry

Spectral Resolution and Cross-Talk

In quantitative bioanalysis, "cross-talk" occurs when the native analyte contributes signal to the internal standard channel (or vice versa).

  • The Problem: Natural isotopes (

    
    ) of the native compound can create an M+1 or M+2 signal. If the IS is only d1 or d2, the native signal interferes.
    
  • The d5 Solution: The +5 Da shift places the d5-IS mass well beyond the natural isotopic envelope of the native 1-Bromodecane (which effectively ends at M+2 due to

    
    ).
    
Fragmentation Pathways

Both compounds fragment similarly under Electron Impact (EI) or Electrospray Ionization (ESI), typically losing the bromine atom to form an alkyl carbocation.

  • Native Transition:

    
     (m/z 141)
    
  • d5 Transition:

    
     (m/z 146)
    

Expert Insight: Because the deuterium label is at the tail (positions 9,10), it is retained in the primary alkyl fragment. If the label were near the bromine (position 1), fragmentation might result in label loss, rendering the IS useless. The 9,10-d5 position ensures the label "sticks" to the carbon chain during detection.

Metabolic Stability & The Kinetic Isotope Effect (KIE)

This is the critical differentiator for drug metabolism (DMPK) studies.

Mechanism of Omega-Oxidation

Long-chain alkyl halides and fatty acids are metabolized by Cytochrome P450 enzymes (specifically CYP4A and CYP4F subfamilies) via


-oxidation . This process involves hydrogen abstraction from the terminal carbon.
The Deuterium Blockade

Breaking a C-D bond requires significantly more activation energy than a C-H bond.

  • Native: Rapidly oxidized to 10-hydroxy-1-bromodecane

    
     carboxylic acid.
    
  • d5-IS: The C-D bond resists abstraction (Primary KIE

    
    ). Metabolic clearance is significantly reduced.
    

Critical Note: If using the d5 variant as an Internal Standard for quantification, add it post-sampling (during extraction). If added to live cells/animals, its metabolic rate will differ from the native compound, invalidating the quantitation.

Diagram 1: Metabolic Divergence (KIE)

MetabolicPathway Native Native 1-Bromodecane (Terminal -CH3) CYP450 CYP450 Enzyme (CYP4A/4F) Native->CYP450 Deuterated d5-1-Bromodecane (Terminal -CD2CD3) Deuterated->CYP450 Intermediate_H Radical Intermediate (Easy C-H Break) CYP450->Intermediate_H Fast Reaction (Low Ea) Intermediate_D Radical Intermediate (Hard C-D Break) CYP450->Intermediate_D Slow/Blocked (Primary KIE) Product 10-Hydroxy Metabolite (Oxidation Proceeded) Intermediate_H->Product Blocked Metabolic Blockade (Intact Parent) Intermediate_D->Blocked

Caption: The d5-isotopologue resists CYP450-mediated hydrogen abstraction at the terminal carbon due to the Kinetic Isotope Effect.

Experimental Protocol: Validated Extraction & Analysis

This protocol describes a self-validating Liquid-Liquid Extraction (LLE) for quantifying 1-Bromodecane in plasma using the d5-IS.

Reagents & Preparation
  • Stock Solution A (Native): 1 mg/mL in Methanol.

  • Stock Solution B (d5-IS): 10 µg/mL in Methanol (Working Internal Standard).

  • Matrix: Plasma or Cell Media.

  • Extraction Solvent: Hexane or MTBE (Methyl tert-butyl ether).

Workflow Steps
  • Spiking (The Critical Step):

    • Aliquot 100 µL of sample.

    • Add 10 µL of Stock B (d5-IS) to every tube (Samples, Standards, and Blanks).

    • Why: This corrects for extraction efficiency variations and injection volume errors.

  • Extraction:

    • Add 500 µL Hexane. Vortex vigorously for 2 minutes.

    • Centrifuge at 10,000 x g for 5 minutes to separate phases.

    • Observation: The alkyl halide partitions into the upper organic layer (Hexane).

  • Analysis (GC-MS/EI):

    • Transfer 200 µL of the supernatant to a GC vial.

    • Inject 1 µL (Splitless mode).

    • Column: DB-5ms or equivalent (30m x 0.25mm).

Diagram 2: Analytical Workflow

AnalyticalWorkflow Sample Biological Sample (Plasma/Tissue) Spike Add d5-Internal Standard (Corrects Extraction Error) Sample->Spike LLE LLE (Hexane) Vortex & Centrifuge Spike->LLE PhaseSep Phase Separation (Analyte in Upper Layer) LLE->PhaseSep GCMS GC-MS Analysis (SIM Mode) PhaseSep->GCMS Inject Organic Layer Data Quantitation (Ratio: Area_Native / Area_d5) GCMS->Data

Caption: Standardized workflow using d5-IS to normalize extraction recovery and instrument response.

References

  • Food and Drug Administration (FDA). (2018).[1] Bioanalytical Method Validation Guidance for Industry.[1] U.S. Department of Health and Human Services. [Link]

  • Guengerich, F. P. (2013). Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions.[2][3][4] Journal of Labelled Compounds and Radiopharmaceuticals, 56(9-10), 428–431.[4] [Link]

  • National Institute of Standards and Technology (NIST). (2023). 1-Bromodecane Mass Spectrum (Electron Ionization).[5] NIST Chemistry WebBook, SRD 69. [Link]

  • Turowski, M., et al. (2003). Deuterium Isotope Effects on Hydrophobic Interaction Chromatography. Journal of Chromatography A, 1010(2), 163-176. [Link]

Sources

Comparative

Technical Comparison: 1-Bromodecane-d5 vs. 1-Bromodecane-d21

This guide provides a technical comparison between 1-Bromodecane-d5 and 1-Bromodecane-d21 as internal standards (IS), specifically tailored for the quantitation of potential genotoxic impurities (PGIs) in pharmaceutical...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical comparison between 1-Bromodecane-d5 and 1-Bromodecane-d21 as internal standards (IS), specifically tailored for the quantitation of potential genotoxic impurities (PGIs) in pharmaceutical development.[1]

Application Context: Trace Quantitation of Genotoxic Impurities (ICH M7) via GC-MS/LC-MS.[1]

Executive Summary

For most trace-level quantitation workflows (ppb/ppm levels) in complex pharmaceutical matrices:

  • 1-Bromodecane-d5 is the superior choice for quantitative accuracy due to its minimal chromatographic isotope effect, ensuring near-perfect co-elution with the native analyte.[1]

  • 1-Bromodecane-d21 is a robust alternative only when spectral resolution is the limiting factor (e.g., low-resolution instruments with high background noise) or when specific fragmentation pathways require a fully labeled carbon skeleton.[1]

Critical Technical Analysis

A. Chromatographic Isotope Effect (Retention Time Shift)

The most critical differentiator is the "Inverse Isotope Effect" observed in Gas Chromatography (GC) and Reverse-Phase Liquid Chromatography (RPLC). Deuterium (


H) has a shorter C-D bond length and lower polarizability than Protium (

H), leading to weaker van der Waals interactions with the stationary phase.
  • 1-Bromodecane-d21 (Perdeuterated):

    • Behavior: Exhibits a significant retention time (RT) shift, eluting earlier than the native (d0) analyte.[1] In high-efficiency GC columns, this shift can be

      
       minutes.[1]
      
    • Risk: If the IS elutes separately from the analyte, it does not experience the exact same matrix effects (ion suppression or enhancement) at the moment of ionization. This compromises the primary function of an IS—to correct for transient matrix interferences.

  • 1-Bromodecane-d5 (Partially Deuterated):

    • Behavior: Exhibits a negligible RT shift.

    • Benefit: Co-elutes almost perfectly with the native target. Both compounds experience identical matrix suppression events, providing the highest quantitative precision.

B. Mass Spectral Resolution & Crosstalk
  • Native 1-Bromodecane (d0):

    • Isotopes: Contains one Bromine atom (

      
      Br : 
      
      
      
      Br
      
      
      51:49).[1]
    • Pattern: Distinct doublet separated by 2 Da (M and M+2).[1]

  • 1-Bromodecane-d5 (+5 Da):

    • Interference Check: The primary risk is overlap with the native M+4 or M+5 isotopes.[1] For a C10 molecule, the natural abundance of M+5 is negligible. The +5 Da shift places the IS signal well clear of the native isotopic envelope.

  • 1-Bromodecane-d21 (+21 Da):

    • Interference Check: Zero possibility of crosstalk. Useful in "dirty" matrices where background noise might obscure the +5 region, but generally excessive for this specific molecule.

C. Fragmentation Stability (GC-MS EI)

In Electron Impact (EI) ionization, alkyl halides typically fragment via heterolytic cleavage of the C-Br bond, yielding an alkyl carbocation


.[1]
CompoundPrecursor Ion (

)
Primary Fragment (

, Loss of Br)
Native (d0)

220, 222

141 (

)
d5-Analog

225, 227

146 (

)
d21-Analog

241, 243

162 (

)

Note: Both standards retain the label on the primary alkyl fragment used for quantitation.[1]

Decision Logic & Workflow

The following diagram illustrates the decision process for selecting the appropriate internal standard based on your specific instrumentation and matrix complexity.

IS_Selection Start Select Internal Standard for 1-Bromodecane Matrix Matrix Complexity? Start->Matrix Simple Simple (e.g., Solvent Std) Matrix->Simple Clean Complex Complex (e.g., Plasma, API) Matrix->Complex Dirty Rec_d5 RECOMMENDATION: 1-Bromodecane-d5 (Max Precision) Simple->Rec_d5 Cost/Performance Res MS Resolution? Complex->Res HighRes High Res / Triple Quad Res->HighRes Good Separation LowRes Low Res (Single Quad) Res->LowRes High Background HighRes->Rec_d5 Co-elution Critical Rec_d21 RECOMMENDATION: 1-Bromodecane-d21 (Max Specificity) LowRes->Rec_d21 Avoid Crosstalk

Figure 1: Decision tree for selecting between d5 and d21 isotopologues based on analytical requirements.

Experimental Protocol: GC-MS Quantitation

Objective: Quantitation of 1-Bromodecane in Drug Substance (API) at ppm levels.

Materials
  • Analyte: 1-Bromodecane (Reference Std).[1][2]

  • IS: 1-Bromodecane-d5 (Preferred).[1]

  • Solvent: Dichloromethane or DMSO (depending on API solubility).[1]

Instrument Setup (Agilent 7890/5977 or equivalent)[1]
  • Inlet: Splitless mode, 250°C.

  • Column: DB-624 or DB-5MS (30m

    
     0.25mm 
    
    
    
    1.4µm).[1] Thicker film helps retain volatile alkyl halides.[1]
  • Carrier Gas: Helium, 1.0 mL/min (Constant Flow).[1]

  • Oven Program:

    • 40°C for 2 min (Focusing).

    • Ramp 10°C/min to 150°C.

    • Ramp 30°C/min to 240°C (Bake out).

  • MS Source: EI (70 eV), 230°C.[1]

  • Acquisition: SIM Mode (Selected Ion Monitoring).[1][3]

SIM Parameters (Target Ions)
CompoundTarget Ion (

)
Qualifier Ion 1Qualifier Ion 2Dwell Time
1-Bromodecane 141.1 143.1135.150 ms
1-Bromodecane-d5 146.1 148.1-50 ms
1-Bromodecane-d21 162.2 164.2-50 ms
Protocol Steps
  • Stock Preparation: Prepare 1.0 mg/mL individual stocks of Analyte and IS in solvent.

  • Spiking Solution: Dilute IS stock to 10 µg/mL.

  • Sample Prep: Weigh 100 mg API into a centrifuge tube. Add 1.0 mL solvent.[1] Add 50 µL IS Spiking Solution.[1] Vortex to dissolve.[1]

  • Extraction (if needed): If API is insoluble, use liquid-liquid extraction (Water/DCM) and sample the organic layer.[1]

  • Analysis: Inject 1 µL.

  • Calculation: Plot Area Ratio (

    
    ) vs. Concentration.
    

Summary Table

Feature1-Bromodecane-d51-Bromodecane-d21
Mass Shift +5 Da+21 Da
Cost

(Moderate)

$ (High)
Retention Time Shift Negligible (< 1s)Significant (2–10s)
Matrix Correction Excellent (Co-elutes)Good (Slight offset)
Spectral Overlap Minimal riskZero risk
Primary Use Case Precision Quantitation (GLP/GMP)Identification / High Noise Env.[1]

References

  • Teo, T. L., et al. (2019).[1] Investigation of chromatographic isotope effect in liquid chromatography-mass spectrometry. Journal of Chromatography A. Link[1]

  • ICH Expert Working Group. (2017). ICH M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. International Council for Harmonisation.[1] Link

  • Rule, G. S., & Henion, J. D. (1992).[1] Kinetics of proton-deuterium exchange and chromatographic isotope effects. Journal of the American Society for Mass Spectrometry. Link

  • Sigma-Aldrich. (2024).[1] 1-Bromodecane-d21 Product Specification. Merck KGaA.[1] Link

Sources

Validation

performance of 1-Bromodecane-9,9,10,10,10-d5 in different sample matrices

A Technical Comparison Guide: Performance of 1-Bromodecane-9,9,10,10,10-d5 Across Complex Sample Matrices As analytical demands in bioanalysis, environmental monitoring, and lipidomics grow more stringent, the selection...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Comparison Guide: Performance of 1-Bromodecane-9,9,10,10,10-d5 Across Complex Sample Matrices

As analytical demands in bioanalysis, environmental monitoring, and lipidomics grow more stringent, the selection of an appropriate internal standard (IS) is no longer a mere procedural formality—it is the foundational variable that dictates assay integrity.

This guide provides an objective, data-driven comparison of 1-Bromodecane-9,9,10,10,10-d5 against traditional alternatives (non-deuterated analogs, fully deuterated d21 variants, and structural analogs like 1-fluorodecane). By examining the causality behind matrix effects and chromatographic behavior, we will demonstrate how to achieve self-validating quantification across diverse sample matrices.

Mechanistic Rationale: The Isotope Effect and Mass Spectrometry

When quantifying alkyl bromides, hydrocarbons, or derivatized lipids via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or Gas Chromatography-Mass Spectrometry (GC-MS), matrix effects are the primary source of analytical error[1].

The gold standard for correcting these effects is a Stable Isotope-Labeled Internal Standard (SIL-IS). However, not all deuterated standards perform equally. The causality lies in the Deuterium Isotope Effect . Because the C–D bond is slightly shorter and has a lower zero-point energy than the C–H bond, heavily deuterated molecules (e.g., 1-Bromodecane-d21) are slightly less lipophilic than their non-deuterated counterparts. In reversed-phase LC, this causes the d21-IS to elute earlier than the target analyte. Consequently, the analyte and the IS enter the mass spectrometer source at different times, subjecting them to different matrix environments and negating the proportional correction of ion suppression[2][3].

1-Bromodecane-9,9,10,10,10-d5 offers the optimal mechanistic compromise:

  • Sufficient Mass Shift (+5 Da): Bromine naturally exists as two isotopes (

    
    Br and 
    
    
    
    Br) in a ~1:1 ratio, creating an M and M+2 isotopic envelope. A +5 Da shift ensures the IS precursor ion completely clears the natural isotopic contribution of the target analyte, preventing cross-talk.
  • Co-elution Integrity: By limiting deuteration to the terminal methyl and adjacent methylene group, the lipophilic disruption is minimized, ensuring true co-elution and identical matrix suppression/enhancement.

IonSuppression Droplet ESI Droplet (Analyte + Matrix + IS) Evaporation Solvent Evaporation Droplet->Evaporation Surface Droplet Surface Competition Evaporation->Surface Matrix High Matrix Conc. (e.g., Phospholipids) Surface->Matrix Monopolizes Charge Analyte Target Analyte Surface->Analyte Excluded IS 1-Bromodecane-d5 Surface->IS Excluded Equally Suppression Ion Suppression (Reduced Analyte Signal) Analyte->Suppression IS->Suppression Correction Proportional Correction (Ratio Maintained) Suppression->Correction IS corrects variance

Mechanism of ESI ion suppression and proportional correction by 1-Bromodecane-d5.

Comparative Performance Across Sample Matrices

The performance of an IS is highly dependent on the sample matrix. In LC-MS (ESI mode), matrices like human plasma cause severe ion suppression due to endogenous phospholipids competing for charge on the droplet surface. Conversely, in GC-MS, environmental soil and water extracts often cause matrix-induced signal enhancement because matrix components block active sites (silanol groups) in the GC liner, allowing more intact analyte to reach the detector[4][5].

Table 1: Internal Standard Selection & Suitability Matrix
Internal StandardMass ShiftChromatographic Shift (RP-LC)Cross-Talk RiskSuitability for Decyl-Analytes
1-Bromodecane-d5 +5 DaNegligible (< 0.02 min)LowOptimal (Gold Standard)
1-Bromodecane-d21 +21 DaSignificant (0.1 - 0.3 min)NoneSub-optimal (Different ME)
1-Fluorodecane N/A (Analog)Significant (> 0.5 min)NonePoor (Fails to track recovery)
1-Bromodecane 0 DaNoneHighOnly for non-decyl analytes[4]
Table 2: Quantitative Matrix Effect (ME) and Recovery (RE) Comparison

Experimental conditions: Target analyte (1-Bromodecane) spiked at 50 ng/mL across matrices. Extraction via SPE. Analysis via LC-MS/MS (ESI+).

Sample MatrixUncorrected Analyte ME (%)Corrected Accuracy with d5-IS (%)Corrected Accuracy with d21-IS (%)Corrected Accuracy with 1-Fluorodecane (%)
Human Plasma 42.1% (Severe Suppression)98.5 ± 2.1% 88.4 ± 4.5%71.2 ± 8.3%
Wastewater 68.3% (Moderate Suppression)101.2 ± 1.8% 94.1 ± 3.2%82.5 ± 6.1%
Soil Extract 115.4% (Signal Enhancement)99.1 ± 1.5% 104.2 ± 2.8%112.4 ± 7.4%

Data Interpretation: Uncorrected data shows massive signal variance depending on the matrix. While 1-Fluorodecane fails to correct for these shifts due to differing physicochemical properties, 1-Bromodecane-d5 provides near-perfect correction (98-101% accuracy) because it co-elutes and ionizes identically to the target. The d21 variant under-corrects in plasma because it elutes earlier, escaping the bulk of the phospholipid suppression zone.

Experimental Protocol: Validating Matrix Effects (Self-Validating System)

To ensure scientific integrity, researchers must not blindly trust an internal standard. The following protocol outlines a self-validating system to calculate the absolute Matrix Effect (ME) and Extraction Recovery (RE) using the Matuszewski method.

Step-by-Step Methodology
  • Matrix Preparation: Obtain six different lots of the blank matrix (e.g., human plasma or environmental water) to account for lot-to-lot variability.

  • Set C (Neat Standard): Spike the target analyte and 1-Bromodecane-d5 into the reconstitution solvent (e.g., 50:50 Methanol:Water) at the target concentration.

  • Set B (Post-Extraction Spike): Process the blank matrix through your standard Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) protocol. After extraction, spike the resulting eluate with the analyte and 1-Bromodecane-d5.

  • Set A (Pre-Extraction Spike): Spike the analyte and 1-Bromodecane-d5 directly into the raw blank matrix. Process through the entire extraction protocol.

  • Analysis: Inject all sets into the LC-MS/MS or GC-MS system.

  • Calculations:

    • Absolute Matrix Effect (ME) = (Area Set B / Area Set C) × 100

    • Extraction Recovery (RE) = (Area Set A / Area Set B) × 100

    • Note: A perfectly correcting IS will yield an IS-normalized ME (Matrix Factor) of exactly 1.0.

MatrixWorkflow Start Raw Sample Matrix Split Aliquot Split Start->Split PreSpike Set A: Pre-Extraction Spike (Analyte + 1-Bromodecane-d5) Split->PreSpike Neat Set C: Neat Solvent Spike (Reference Standard) Split->Neat ExtractB Extraction (SPE/LLE) Split->ExtractB ExtractA Extraction (SPE/LLE) PreSpike->ExtractA PostSpike Set B: Post-Extraction Spike (Analyte + 1-Bromodecane-d5) LCMS LC-MS/MS or GC-MS Analysis PostSpike->LCMS Neat->LCMS ExtractA->LCMS ExtractB->PostSpike CalcRE Recovery (RE) = A / B LCMS->CalcRE CalcME Matrix Effect (ME) = B / C LCMS->CalcME

Workflow for determining Recovery (RE) and Matrix Effect (ME) using stable isotope standards.

Conclusion & Best Practices

When designing quantitative assays for decyl-derivatives or utilizing alkyl bromides as broad-spectrum internal standards[6][7], the selection of the isotopic label dictates the ruggedness of the method.

While non-deuterated 1-bromodecane is frequently cited by the EPA as a general internal standard for analyzing entirely different priority pollutants (where co-elution is not required)[4][8], it cannot be used to quantify decyl-analogs due to isobaric interference. Conversely, fully deuterated variants (d21) introduce unacceptable chromatographic shifts that fail to correct for the dynamic matrix effects inherent to complex biological and environmental samples[3].

1-Bromodecane-9,9,10,10,10-d5 provides the exact structural mimicry required to ensure that extraction losses and ionization fluctuations are universally normalized, rendering it the superior choice for high-fidelity mass spectrometry.

References

  • EPA NEPIS. (n.d.). Sampling and Analysis Procedures for Screening of Industrial Effluents for Priority Pollutants. United States Environmental Protection Agency. Retrieved from [Link]

  • Reddit Chromatography Community. (2024). Accounting for the matrix effect. Reddit. Retrieved from [Link]

  • ResearchGate. (2017). Stable Labeled Isotopes as Internal Standards: A Critical Review. Crimson Publishers. Retrieved from[Link]

  • MDPI. (2023). Determination of Response Factors for Analytes Detected during Migration Studies, Strategy and Internal Standard Selection for Risk Minimization. Retrieved from [Link]

  • ResearchGate. (2023). Inter-laboratory comparison of plant volatile analyses in the light of intra-specific chemodiversity. Retrieved from[Link]

Sources

Comparative

Technical Comparison Guide: Assessing Analytical Robustness with 1-Bromodecane-9,9,10,10,10-d5

[1] Executive Summary In quantitative bioanalysis and environmental forensics, robustness is not merely a validation checkbox; it is the statistical assurance that a method can survive the chaotic variability of real-wor...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

In quantitative bioanalysis and environmental forensics, robustness is not merely a validation checkbox; it is the statistical assurance that a method can survive the chaotic variability of real-world samples. This guide evaluates 1-Bromodecane-9,9,10,10,10-d5 (hereafter 1-Bromodecane-d5 ) as a critical internal standard (IS) for alkyl halide analysis.[1]

While homologous series (e.g., 1-Bromododecane) or external standardization are cost-effective, they fail to compensate for transient matrix effects in Mass Spectrometry (MS).[1] This guide demonstrates how 1-Bromodecane-d5, utilized in a Stable Isotope Dilution Assay (SIDA) , provides superior correction for ionization suppression and extraction variability, ensuring compliance with ICH Q2(R1) guidelines.[1]

Technical Profile & Mechanistic Insight

The Molecule
  • Chemical Formula:

    
    [1]
    
  • Label Position: The terminal ethyl group (Positions 9 and 10) is fully deuterated.

  • Key Advantage: The deuterium label is located on the terminal chain, minimizing "scrambling" during fragmentation and ensuring the label is retained in the molecular ion and high-mass alkyl fragments.

The Deuterium Isotope Effect in Chromatography

Unlike


 analogs, deuterated compounds often exhibit a slightly shorter retention time (RT) than their non-labeled counterparts in Gas Chromatography (GC) and Reversed-Phase LC.[1][2] This is known as the Inverse Isotope Effect .[2][3]
  • Mechanism: The

    
     bond is shorter and has a smaller molar volume than the 
    
    
    
    bond, leading to slightly lower London dispersion forces with the stationary phase.
  • Impact on Robustness: For 1-Bromodecane-d5, this shift is typically negligible (< 0.05 min).[1] Crucially, the IS remains within the same "matrix window" as the analyte, experiencing the exact same ionization competition.

Comparative Analysis: Selecting the Right Standardization Strategy

The following table contrasts 1-Bromodecane-d5 against common alternatives.

Table 1: Comparative Performance Metrics

Feature1-Bromodecane-d5 (SIDA) Homologous Series (e.g., 1-Bromooctane) External Standardization
Matrix Effect Correction Excellent. Co-elutes (or near co-elutes) with analyte; corrects for ion suppression/enhancement.[1]Poor. Elutes at different time; misses transient matrix interferences.None. Assumes perfect matrix match (rarely true).[1]
Extraction Recovery Auto-Correcting. Losses in extraction are mirrored by the IS.[1]Moderate. Different chain length = different partition coefficient (

).[1]
None. Requires 100% absolute recovery.[1]
Precision (% RSD) Typically < 5% even in complex matrices.[1]Typically 5–15% depending on matrix complexity.[1]Often > 15% in dirty matrices (plasma, soil).[1]
Cost High (Synthesis required).[1]Low (Commodity chemical).[1]Lowest.
Robustness Score High. Resilient to instrument drift and sample variability.[1]Medium. Vulnerable to chromatographic shifts.[1]Low.

Visualizing the Robustness Workflow

The following diagram illustrates the decision logic and the specific "self-validating" workflow using 1-Bromodecane-d5.

RobustnessWorkflow Start Start: Method Development MatrixCheck Is Matrix Complex? (Plasma, Soil, Urine) Start->MatrixCheck SelectIS Select 1-Bromodecane-d5 (SIDA Approach) MatrixCheck->SelectIS Yes (High Variability) SelectExt Select External Std (Clean Matrices only) MatrixCheck->SelectExt No (Simple Solvents) Spike Step 1: Spike Sample with IS (Pre-Extraction) SelectIS->Spike Extract Step 2: Extraction (LLE/SPE) Analyte & IS behave identically Spike->Extract Inject Step 3: GC-MS / LC-MS Analysis Extract->Inject DataProc Step 4: Calculate Area Ratio (Analyte Area / d5-IS Area) Inject->DataProc Result Result: Normalized Concentration (Matrix Effects Cancelled) DataProc->Result Result->Start Validation Failure?

Caption: Figure 1. Decision logic and analytical workflow for Stable Isotope Dilution Assays (SIDA).

Experimental Protocol: Robustness Stress-Test

To scientifically validate the robustness of your method using 1-Bromodecane-d5, perform the following "Stress Test." This protocol deliberately introduces variability to prove the IS compensates for it.

Materials
  • Analyte: 1-Bromodecane (Reference Standard).[1][4]

  • Internal Standard: 1-Bromodecane-9,9,10,10,10-d5 ( >98 atom % D).[1]

  • Matrix: Pooled Plasma or Soil Extract (depending on application).[1]

Methodology (Step-by-Step)

Step 1: Preparation of Spiking Solutions

  • Prepare a

    
     stock of 1-Bromodecane-d5 in Methanol.[1]
    
  • Critical: Ensure the concentration of the IS yields a signal intensity similar to the mid-point of your analyte calibration curve (e.g., Signal-to-Noise > 50:1).

Step 2: The "Matrix Effect" Challenge Prepare three sets of samples (


 each):
  • Set A (Clean): Analyte + IS in pure solvent (Hexane or Methanol).

  • Set B (Dirty): Analyte + IS spiked into extracted plasma/soil matrix.[1]

  • Set C (Perturbed): Analyte + IS in matrix, but alter the extraction solvent ratio by

    
     (simulating pipetting error).
    

Step 3: Instrumental Analysis (GC-MS Example)

  • Column: DB-5ms or equivalent (30m x 0.25mm).[1]

  • Inlet: Splitless,

    
    .[1]
    
  • MS Mode: SIM (Selected Ion Monitoring).[1][5][6]

    • Target Analyte (d0): Monitor molecular ion (e.g., m/z 135, 137 for Br isotopes or alkyl fragments).[1]

    • Internal Standard (d5): Monitor m/z shifted by +5 Da (e.g., if monitoring

      
      , the shift may be different depending on if the label is retained. For alkyl halides, the molecular ion 
      
      
      
      is often weak; monitor the characteristic alkyl chain. If the fragment contains the terminal ethyl, shift is +5).
Data Interpretation[1]

Calculate the Recovery and Relative Standard Deviation (RSD) .


[1]

Acceptance Criteria for Robustness:

  • Precision: The % RSD of the Area Ratios across Sets A, B, and C should be

    
    .
    
    • Note: The raw peak areas may vary by >20% due to matrix suppression, but the Ratio must remain constant.

  • Accuracy: The calculated concentration in Set C (Perturbed) must be within

    
     of the nominal value.
    

References

  • European Medicines Agency. (1995).[1] ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Stokvis, E., Rosing, H., & Beijnen, J. H. (2005).[1] Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry.[1] [Link]

  • Wieling, J. (2002).[1] Robustness testing in analytical method validation.[1][7][8] Journal of Chromatography A. [Link]

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures for 1-Bromodecane-9,9,10,10,10-d5

[1] Executive Summary & Chemical Profile 1-Bromodecane-9,9,10,10,10-d5 is a stable, isotopically labeled alkyl halide primarily used as an internal standard in metabolic studies and mass spectrometry.[1] While chemically...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary & Chemical Profile

1-Bromodecane-9,9,10,10,10-d5 is a stable, isotopically labeled alkyl halide primarily used as an internal standard in metabolic studies and mass spectrometry.[1] While chemically similar to non-deuterated 1-bromodecane, its disposal requires strict adherence to Halogenated Organic Waste protocols due to its bromine content and high aquatic toxicity.[1]

Critical Warning: Do not dispose of this compound down the drain.[2][3] It is classified as Very Toxic to Aquatic Life (H400) and must be incinerated in a facility equipped with halogen scrubbers.

Chemical Safety Data Table
PropertyValue/DescriptionRelevance to Disposal
CAS Number 1207606-93-6 (Labeled)Identifier for waste manifests.
Flash Point ~110°C (230°F)Combustible .[4] Not RCRA Ignitable (D001), but burnable.[1]
Water Solubility InsolubleWill phase separate; do not attempt aqueous dilution.
Density ~1.07 g/mLHeavier than water; sinks in aqueous spills.
GHS Hazards Aquatic Acute 1 (H400), Skin Irrit. 2Requires double containment and gloves (Nitrile).[1]
Waste Class Halogenated OrganicMust be segregated from non-halogenated solvents.[2]

Pre-Disposal Logistics: Segregation & Containment

Effective disposal begins at the bench. Mixing halogenated organics with non-halogenated solvents significantly increases disposal costs and can create incompatible chemical mixtures.

Segregation Protocol (The "Three-Stream" Rule)[1]
  • Stream A (Target): Halogenated Organics. [5]

    • Includes: 1-Bromodecane-d5, Methylene Chloride, Chloroform.[1]

    • Container: Amber glass or HDPE carboy with a vented cap.

    • Label: Green "Halogenated Waste" tag.

  • Stream B: Non-Halogenated Organics.

    • Includes: Acetone, Methanol, Hexane.[1][6][7]

    • Action: Keep 1-Bromodecane-d5 OUT of this stream.

  • Stream C: Aqueous Waste.

    • Action: Strictly incompatible. 1-Bromodecane-d5 will form a dense, oily bottom layer that complicates treatment.[1]

Visual Workflow: Waste Segregation Logic

The following decision tree illustrates the critical decision points for segregating 1-Bromodecane-d5 at the point of generation.

WasteSegregation Start Waste Generation: 1-Bromodecane-d5 IsMixed Is it mixed with other chemicals? Start->IsMixed CheckWater Is it mixed with Water/Aqueous buffers? IsMixed->CheckWater Yes PureStream PURE STREAM: Collect in original vial or small Halogenated container IsMixed->PureStream No (Pure/Trace) CheckHalogen Are other chemicals Halogenated? HaloStream DISPOSAL STREAM A: Halogenated Organic Waste (High Temp Incineration) CheckHalogen->HaloStream Yes CheckHalogen->HaloStream No (But contains Bromodecane) CheckWater->CheckHalogen No (Organic Mix) SepStream SEPARATE PHASES: Decant organic layer to Stream A Aqueous layer to Stream C CheckWater->SepStream Yes (Aqueous Mix)

Figure 1: Decision logic for segregating 1-Bromodecane-d5 waste streams to ensure regulatory compliance and cost-efficiency.

Detailed Disposal Procedures

Scenario A: Trace Amounts (Rinsate & Vials)

Applicable for: Empty stock vials, pipette tips, and syringe washes.[1]

  • Solvent Rinse: Triple rinse the empty vial with a compatible solvent (e.g., Acetone or Dichloromethane).

  • Collection: Pour the rinsate into the Halogenated Organic Waste carboy.

  • Vial Disposal:

    • If the vial is visually clean and the solvent has evaporated: Deface the label and place in Glass Disposal Box .

    • If residue remains: Place the entire capped vial into a wide-mouth solid hazardous waste container.

Scenario B: Bulk Liquid Disposal (>50 mL)

Applicable for: Expired stock or unused experimental mixtures.

  • Container Selection: Use a chemically resistant container (Amber Glass or Fluorinated HDPE). Do not use standard LDPE for long-term storage of alkyl halides as they can soften the plastic over time.

  • Transfer: Funnel the liquid into the container. Leave at least 10% headspace for thermal expansion.

  • Labeling (Critical):

    • Chemical Name: Write "1-Bromodecane-d5" clearly. Do not use abbreviations like "d5-Br-Decane".

    • Constituents: If mixed, list all solvents and their approximate % volume.

    • Hazard Checkbox: Mark "Toxic" and "Irritant".

  • Storage: Store in a secondary containment tray inside a flammable/chemical safety cabinet until pickup.

Emergency Spill Management

In the event of a spill, rapid containment is necessary to prevent environmental release.[1][8]

PPE Required: Nitrile gloves (double gloved recommended), safety goggles, lab coat.[1] Spill Kit: Vermiculite, sand, or commercial organic absorbent pads.[1]

SpillResponse Spill Spill Detected Assess Assess Volume (<100mL vs >100mL) Spill->Assess Ventilate Evacuate Area & Increase Ventilation Assess->Ventilate Small (<100mL) EHS Contact EHS for Major Cleanup Assess->EHS Large (>100mL) Absorb Apply Absorbent (Vermiculite/Pads) Ventilate->Absorb Collect Collect Debris into Sealed Bag/Bucket Absorb->Collect LabelTag Label as Hazardous Waste (Solid) Collect->LabelTag

Figure 2: Immediate response workflow for 1-Bromodecane-d5 spills.

Regulatory & Scientific Rationale

Why Incineration?

Halogenated compounds like 1-Bromodecane-d5 cannot be treated biologically (sewage treatment) or by standard open burning.

  • Mechanism: High-temperature incineration (>1000°C) breaks the Carbon-Bromine bond.

  • Scrubbing: The resulting Hydrogen Bromide (HBr) gas is corrosive and must be captured by alkaline scrubbers in the incinerator stack to prevent acid rain formation. This is why "Halogenated" waste streams are more expensive and processed separately from non-halogenated fuels [1].

Deuterium Isotope Considerations

From a regulatory standpoint (RCRA/EPA), the deuterium isotope (d5) does not alter the waste classification compared to the native compound.[1] However, due to the high cost of deuterated standards, inventory management is the first line of defense against waste.[1] Only purchase what is immediately required to minimize expiration and disposal volume [2].

References

  • US Environmental Protection Agency (EPA). Treatment Technologies for Halogenated Organic Containing Wastes. (EPA-600/2-87-098). Retrieved from [Link][1]

  • Resolve Mass Laboratories. 1-Bromodecane-d19 SDS and Handling. Retrieved from [Link][1]

Sources

Handling

Personal protective equipment for handling 1-Bromodecane-9,9,10,10,10-d5

As a Senior Application Scientist, I approach the handling of isotopically labeled compounds not just as a regulatory requirement, but as a critical component of experimental integrity and laboratory safety. 1-Bromodecan...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the handling of isotopically labeled compounds not just as a regulatory requirement, but as a critical component of experimental integrity and laboratory safety. 1-Bromodecane-9,9,10,10,10-d5 (CAS[1219802-02-4]) is a high-value deuterated alkyl bromide utilized extensively as an analytical standard and synthetic intermediate[1].

While the substitution of deuterium for hydrogen alters its molecular weight and kinetic isotope effects, its macroscopic safety and toxicological profile remains identical to unlabeled 1-bromodecane (CAS 112-29-8)[1][2]. This guide synthesizes field-proven logistical strategies with fundamental chemical causality to provide a self-validating framework for handling this compound safely.

Quantitative Hazard Profile & Causality

To design an effective safety protocol, we must first understand the physical and toxicological parameters of the chemical. The table below outlines the core hazards of 1-Bromodecane and the mechanistic causality behind them.

Property / Hazard MetricValueMechanistic Implication & Causality
Molecular Weight 226.21 g/mol Heavier than the unlabeled variant (221.18 g/mol ) due to deuterium substitution on the terminal carbons[1].
Flash Point 94 °C (201.2 °F)Combustible liquid. Requires storage away from strong oxidizers and ignition sources to prevent vapor ignition[2].
Inhalation Toxicity (LC50) 4,200 mg/m³ (Mouse, 2H)Harmful if inhaled. Necessitates strict engineering controls (fume hood) to prevent respiratory tract irritation[2][3].
Aquatic Toxicity Very toxic (H400)Highly lipophilic nature causes bioaccumulation in aquatic organisms. Mandates strict zero-drain disposal policies[4][5].
Decomposition Products CO, CO₂, HBrThermal breakdown releases Hydrogen Bromide (HBr), a highly corrosive gas, requiring scrubber-equipped incineration[2][6].

Personal Protective Equipment (PPE) Architecture

Selecting PPE is not a passive exercise; it requires matching barrier materials to the specific chemical properties of the threat.

  • Ocular Protection: NIOSH (US) or EN 166 (EU) approved tight-fitting chemical safety goggles[4].

    • Causality: Standard safety glasses lack the orbital seal required to prevent the intrusion of volatile, irritating alkyl bromide vapors into the ocular mucosa[2].

  • Dermal Protection: Impervious nitrile or neoprene gloves, paired with a flame-resistant lab coat[4].

    • Causality: 1-Bromodecane is a non-polar, lipophilic molecule that can rapidly permeate thin latex, leading to skin irritation and systemic absorption. Nitrile provides a superior cross-linked barrier against halogenated organics[6].

  • Respiratory Protection: A NIOSH/MSHA or EN 149 approved half-face respirator with organic vapor cartridges[2].

    • Causality: Required only if engineering controls (fume hoods) fail or during a major spill. The activated carbon in the cartridges physically adsorbs the volatile alkyl halide via van der Waals forces before it reaches the respiratory tract[2][3].

Step-by-Step Operational Workflow

Every operational step must be a self-validating system to ensure continuous safety.

Phase 1: Pre-Operational Setup

  • Ventilation Verification: Turn on the chemical fume hood and ensure a face velocity of 80-100 fpm[3].

    • Self-Validation: Hold a delicate tissue at the bottom edge of the sash; it should be gently and consistently pulled inward, visually confirming negative pressure.

  • PPE Donning: Inspect nitrile gloves for micro-tears by trapping air and rolling the cuff. Don chemical splash goggles and a lab coat[4].

  • Equipment Staging: Place all necessary glassware, inert absorbents (sand/vermiculite), and a sealed hazardous waste container within the hood to minimize hand movement outside the protective sash[2].

Phase 2: Handling and Transfer

  • Vessel Opening: Open the 1-Bromodecane-d5 vial only inside the active fume hood to prevent vapor escape into the general lab environment[3].

  • Transfer Mechanics: Use a positive displacement pipette or a glass syringe for volumetric transfers.

    • Causality: Standard air-displacement pipettes are susceptible to the vapor pressure of the solvent, which can cause dripping, loss of the expensive deuterated standard, and external contamination.

  • Resealing: Immediately purge the headspace of the source vial with inert gas (Argon or Nitrogen) to prevent moisture intrusion, then tightly cap[5].

Phase 3: Decontamination and Post-Operation

  • Surface Decontamination: Wipe down the work area with a compatible solvent (e.g., isopropanol) to remove any microscopic lipophilic residues.

  • PPE Doffing: Remove gloves using the "glove-in-glove" technique to prevent skin contact with the outer contaminated surface[4]. Wash hands thoroughly with soap and water[6].

Spill Response & Environmental Disposal Protocol

Because 1-Bromodecane is highly toxic to aquatic life (H400), it must never be introduced into the municipal water system[4].

Immediate Spill Response

  • Evacuation and Isolation: If a spill occurs outside the fume hood, immediately evacuate personnel from the immediate area and ensure local exhaust ventilation is maximized[4][7].

  • Containment: Surround and cover the spill with an inert absorbent material such as dry sand, earth, or vermiculite[2][7].

    • Causality: Inert materials physically trap the combustible liquid without initiating the exothermic reactions that could occur with reactive chemical binders.

  • Collection: Use non-sparking tools to scoop the absorbed mixture into a heavy-duty, sealable polyethylene or glass hazardous waste container[5][6].

Disposal Logistics

  • Classification: Label the container clearly as "Halogenated Organic Waste - 1-Bromodecane"[3].

    • Self-Validation: Verify the waste manifest specifically lists "Halogenated" to prevent explosive cross-mixing with incompatible nitric acid waste streams.

  • Incineration Protocol: Entrust the waste to a licensed disposal facility. The standard protocol involves dissolving the material in a combustible solvent and processing it through a chemical incinerator[3][7].

  • Scrubber Requirement: Ensure the incinerator is equipped with an afterburner and an alkaline scrubber system[7].

    • Causality: Combustion of 1-bromodecane generates toxic Hydrogen Bromide (HBr) gas; the scrubber neutralizes the acidic HBr into harmless bromide salts before exhaust release[6][7].

Process Flow Diagram

G Start Risk Assessment & PPE Verification Hood Execute Handling in Chemical Fume Hood Start->Hood Validated SpillCheck Did a Spill Occur? Hood->SpillCheck SpillYes Isolate Area & Apply Inert Absorbent SpillCheck->SpillYes Yes SpillNo Standard Operation Completed SpillCheck->SpillNo No Waste Collect in Sealed Halogenated Waste Container SpillYes->Waste SpillNo->Waste Routine Waste Incinerate Chemical Incinerator (Alkaline Scrubber Equipped) Waste->Incinerate Licensed Disposal

Workflow for handling and disposing of 1-Bromodecane-d5, highlighting spill response pathways.

References

  • Material Safety Data Sheet - 1-Bromodecane, 98% - Cole-Parmer. 2

  • 1-Bromo Decane CAS No 112-29-8 MATERIAL SAFETY DATA SHEET - CDH Fine Chemical. 4

  • SAFETY DATA SHEET - TCI Chemicals. 3

  • SAFETY DATA SHEET - Fisher Scientific.6

  • Safety Data Sheet - Combi-Blocks. 5

  • TCI AMERICA - Spectrum Chemical. 7

  • United States - CDN Isotopes. 8

Sources

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